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Foundational

(-)-Clovene: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the natural sourcing and detailed isolation protocols for the tricyclic sesquiterpene, (-)-clovene. As a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sourcing and detailed isolation protocols for the tricyclic sesquiterpene, (-)-clovene. As a rearranged isomer of β-caryophyllene, its presence in nature is intrinsically linked to the distribution of its precursor. This guide consolidates quantitative data on its sourcing, provides detailed experimental methodologies for its isolation, and illustrates the biochemical pathways and experimental workflows involved.

Natural Sources of (-)-Clovene

(-)-Clovene is not typically a primary product of plant biosynthesis but rather a stable rearrangement product of β-caryophyllene. Therefore, the most abundant natural sources of (-)-clovene are plants rich in β-caryophyllene, primarily the clove tree, Syzygium aromaticum (L.) Merr. & Perry. The essential oil derived from this plant is a complex mixture, but it serves as the most commercially viable starting material for the isolation of sesquiterpenes that include the precursor to (-)-clovene.

The formation of (-)-clovene can occur from β-caryophyllene under acidic conditions, which may be present during the common essential oil extraction method of hydrodistillation or steam distillation. The concentration of β-caryophyllene, and consequently the potential yield of (-)-clovene, varies depending on the part of the plant used and its geographical origin.

Quantitative Analysis of β-Caryophyllene in Syzygium aromaticum

The following tables summarize the percentage content of β-caryophyllene, the direct precursor to (-)-clovene, in the essential oil of various parts of the clove plant from different regions. This data is critical for selecting the optimal starting material for isolation procedures.

Table 1: Percentage of β-Caryophyllene in Clove Bud Essential Oil

Geographical Originβ-Caryophyllene Content (%)Reference
Amboina Island3.00%[1]
India19.5%[1]
Madagascar7.2%[1]
Indonesia5.34% - 8.64%[2]
Bangladesh18.94%[3]
South Andaman Island, India13.552%[4]
Erbil, Kurdistan23.58%[5]

Table 2: Percentage of β-Caryophyllene in Clove Leaf Essential Oil

Geographical Originβ-Caryophyllene Content (%)Reference
Amboina Island12.84%[1]
Madagascar13.0%[1][2]
Indonesia17.04% - 19.53%[2]
Bangladesh3.85%[3]
South Andaman Island, India4.593%[4]

Table 3: Percentage of β-Caryophyllene in Clove Stem Essential Oil

Geographical Originβ-Caryophyllene Content (%)Reference
Amboina IslandNot Reported[1]
Madagascar & Indonesia1.66% - 9.7%[2]

Biosynthesis and Chemical Rearrangement

The origin of (-)-clovene is a two-stage process: the enzymatic biosynthesis of its precursor, β-caryophyllene, followed by a chemical rearrangement.

Biosynthesis of β-Caryophyllene

In plants, the sesquiterpene β-caryophyllene is synthesized from farnesyl pyrophosphate (FPP) through the action of the enzyme β-caryophyllene synthase. This process is part of the broader terpenoid biosynthesis pathway.

G FPP Farnesyl Pyrophosphate (FPP) BCS β-Caryophyllene Synthase FPP->BCS Enzymatic Cyclization BC β-Caryophyllene BCS->BC

Biosynthesis of β-Caryophyllene from FPP.
Acid-Catalyzed Rearrangement to (-)-Clovene

(-)-Clovene is formed via a stable carbocation intermediate from β-caryophyllene under acidic conditions. This reaction is a classic example of a Wagner-Meerwein rearrangement. Such conditions can be encountered during steam distillation of the plant material, where the water can become slightly acidic, or can be intentionally induced post-extraction.[6]

G BC β-Caryophyllene Carbocation Caryolanyl Cation (Intermediate) BC->Carbocation Protonation H H+ H->BC Clovene (-)-Clovene Carbocation->Clovene Wagner-Meerwein Rearrangement

Acid-catalyzed rearrangement of β-caryophyllene.

Experimental Protocols for Isolation

The isolation of (-)-clovene from its natural source, such as clove buds, is a multi-step process. It begins with the extraction of the total essential oil, followed by fractionation to separate the hydrocarbon sesquiterpenes from more polar compounds, and finally, purification of the target molecule.

Step 1: Extraction of Clove Essential Oil via Steam Distillation

This protocol describes the initial extraction of the essential oil from clove buds.

Materials and Equipment:

  • Ground clove buds (Syzygium aromaticum)

  • Distilled water

  • 2 L round-bottom flask

  • Heating mantle

  • Clevenger-type apparatus or standard steam distillation setup

  • Condenser

  • Receiving flask

  • Separatory funnel

  • Diethyl ether (or dichloromethane)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Place 250 g of freshly ground clove buds into a 2 L round-bottom flask.[5]

  • Add approximately 1 L of distilled water to the flask, ensuring the plant material is fully submerged.[7]

  • Assemble the steam distillation apparatus. Ensure all joints are properly sealed.

  • Begin heating the flask. The goal is to boil the water, generating steam that will pass through the plant material, carrying the volatile essential oils with it.

  • Continue the distillation for 3-4 hours, collecting the milky-white distillate in the receiving flask. The distillate consists of an emulsion of water and essential oil.[7]

  • Once distillation is complete, allow the distillate to cool to room temperature.

  • Transfer the entire distillate to a large separatory funnel.

  • Perform a liquid-liquid extraction by adding 100 mL of diethyl ether to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The upper organic layer (diethyl ether) will contain the essential oil.

  • Drain the lower aqueous layer and collect the organic layer.

  • Repeat the extraction of the aqueous layer two more times with 50 mL portions of diethyl ether to maximize recovery.

  • Combine all organic extracts and dry over anhydrous sodium sulfate to remove residual water.

  • Filter the dried solution to remove the sodium sulfate.

  • Remove the diethyl ether using a rotary evaporator under reduced pressure to yield the crude clove essential oil.

Step 2: Fractionation of Sesquiterpene Hydrocarbons

This protocol separates the non-polar sesquiterpene fraction (containing β-caryophyllene and (-)-clovene) from the highly abundant and polar eugenol.

Materials and Equipment:

  • Crude clove essential oil (from Step 1)

  • Silica (B1680970) gel (230-400 mesh)

  • Glass chromatography column (e.g., 40 cm length x 2 cm diameter)

  • n-Pentane (or n-hexane)

  • Collection vials or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare a chromatography column by packing it with a slurry of silica gel in n-pentane.

  • Dissolve 1.0 g of the crude clove oil in a minimal amount of n-pentane (1-2 mL).

  • Carefully load the dissolved oil onto the top of the silica gel column.

  • Begin elution with n-pentane.[8] The non-polar hydrocarbon sesquiterpenes will travel down the column much faster than the polar phenolic compounds like eugenol.

  • Collect fractions of the eluent in separate vials.

  • Monitor the separation using TLC to identify the fractions containing the sesquiterpenes. The sesquiterpene spots will have a high Rf value in a non-polar solvent system.

  • Combine the fractions that contain the hydrocarbon sesquiterpenes.

  • Evaporate the n-pentane from the combined fractions using a rotary evaporator to yield the enriched sesquiterpene fraction.

Step 3: Purification of (-)-Clovene by Preparative HPLC

The final purification of (-)-clovene from the sesquiterpene fraction requires a high-resolution technique like preparative High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Enriched sesquiterpene fraction (from Step 2)

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Reverse-phase preparative column (e.g., C18)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Filtration apparatus for mobile phase and sample

Procedure:

  • Develop an analytical HPLC method to achieve baseline separation of the components in the sesquiterpene fraction. A common mobile phase for reverse-phase separation of terpenes is a gradient of acetonitrile and water.

  • Once a suitable analytical method is established, scale it up for the preparative column. This involves adjusting the flow rate and injection volume according to the column dimensions.

  • Dissolve the sesquiterpene fraction in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the preparative HPLC system.

  • Collect the eluent in fractions corresponding to the retention time of the desired (-)-clovene peak, as determined from the analytical run.

  • Combine the pure fractions containing (-)-clovene.

  • Remove the mobile phase solvents (acetonitrile and water) via lyophilization or careful evaporation under reduced pressure to obtain pure (-)-clovene.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as GC-MS and NMR spectroscopy.

Isolation Workflow

The entire process from natural source to pure compound can be visualized as a logical workflow.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Fractionation cluster_2 Step 3: Purification Clove Ground Clove Buds (Syzygium aromaticum) Distil Steam Distillation Clove->Distil Extract Liquid-Liquid Extraction (Diethyl Ether) Distil->Extract Evap1 Solvent Evaporation Extract->Evap1 CrudeOil Crude Clove Oil Evap1->CrudeOil Column Silica Gel Column Chromatography (Eluent: n-Pentane) CrudeOil->Column Evap2 Solvent Evaporation Column->Evap2 SesqFrac Sesquiterpene Fraction (β-Caryophyllene, (-)-Clovene, etc.) Evap2->SesqFrac HPLC Preparative HPLC (Reverse-Phase C18) SesqFrac->HPLC Evap3 Solvent Removal HPLC->Evap3 PureClov Pure (-)-Clovene Evap3->PureClov

Workflow for the isolation of (-)-clovene.

References

Exploratory

The Elusive Pathway: A Technical Guide to the Biosynthesis of (-)-Clovene in Plants

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Clovene is a tricyclic sesquiterpene of significant interest due to its unique chemical structure and potential applications. As a natural...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Clovene is a tricyclic sesquiterpene of significant interest due to its unique chemical structure and potential applications. As a natural product, its biosynthesis in plants represents a fascinating example of enzymatic complexity and specificity. This technical guide provides a comprehensive overview of the current understanding of the (-)-clovene biosynthetic pathway, drawing upon established principles of sesquiterpene synthesis and the latest research findings. While a dedicated (-)-clovene synthase has yet to be definitively characterized in plants, compelling evidence points to its formation as a product of multi-product sesquiterpene synthases, intricately linked to the biosynthesis of the ubiquitous sesquiterpene, β-caryophyllene.

Core Biosynthetic Pathway: From Isoprenoid Precursors to a Tricyclic Scaffold

The biosynthesis of (-)-clovene, like all sesquiterpenes in plants, originates from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway, predominantly active in the cytosol and endoplasmic reticulum, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids.

The subsequent steps leading to the direct precursor of (-)-clovene are as follows:

  • Formation of Geranyl Pyrophosphate (GPP): One molecule of IPP and one molecule of DMAPP are condensed by GPP synthase to form the ten-carbon monoterpene precursor, GPP.

  • Formation of Farnesyl Pyrophosphate (FPP): GPP is then elongated by the addition of another IPP molecule, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS), to yield the fifteen-carbon sesquiterpene precursor, farnesyl pyrophosphate (FPP)[1]. FPP is the central branching point for the synthesis of a vast array of sesquiterpenoids[1].

The crucial and defining step in the biosynthesis of (-)-clovene is the cyclization of the linear FPP molecule into the characteristic tricyclic clovene skeleton. This complex transformation is orchestrated by a class of enzymes known as sesquiterpene synthases (TPSs).

The Role of Promiscuous Sesquiterpene Synthases

Current research strongly suggests that (-)-clovene is not the primary product of a dedicated synthase but rather a minor product of a promiscuous β-caryophyllene synthase. Many sesquiterpene synthases are known to produce a spectrum of related compounds from a single FPP substrate due to the complex and multi-step nature of the carbocation-driven cyclization reactions they catalyze.

The proposed biosynthetic logic is that a common cationic intermediate in the β-caryophyllene pathway can undergo an alternative rearrangement to yield the clovene scaffold.

The Mechanistic Link to β-Caryophyllene Biosynthesis

The biosynthesis of β-caryophyllene from FPP proceeds through a series of cationic intermediates. The initial cyclization of FPP leads to the formation of a humulyl cation, which then undergoes further cyclization to form the bicyclic caryophyllenyl cation. It is at this critical juncture that the pathway is believed to diverge to produce (-)-clovene.

Proposed Cyclization Mechanism:

  • Ionization of FPP: The reaction is initiated by the metal-dependent removal of the pyrophosphate group from FPP, generating a farnesyl cation.

  • Formation of the Humulyl Cation: The farnesyl cation undergoes a 1,11-cyclization to form the macrocyclic humulyl cation.

  • Formation of the Caryophyllenyl Cation: A subsequent 6,7- or 6,10-cyclization of the humulyl cation generates the bicyclic caryophyllenyl cation. This is the key intermediate for β-caryophyllene formation.

  • Rearrangement to the Clovene Skeleton: It is hypothesized that the caryophyllenyl cation can undergo a series of proton transfers and rearrangements, leading to the formation of the tricyclic clovene skeleton. This alternative reaction cascade competes with the final deprotonation step that yields β-caryophyllene.

The diagram below illustrates this proposed branching point in the cyclization cascade.

Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Sesquiterpene Synthase (e.g., β-caryophyllene synthase) Humulyl_Cation Humulyl Cation Farnesyl_Cation->Humulyl_Cation Caryophyllenyl_Cation Caryophyllenyl Cation Humulyl_Cation->Caryophyllenyl_Cation alpha_Humulene α-Humulene Humulyl_Cation->alpha_Humulene Deprotonation beta_Caryophyllene β-Caryophyllene Caryophyllenyl_Cation->beta_Caryophyllene Deprotonation Clovene_Skeleton Clovene Skeleton Intermediate Caryophyllenyl_Cation->Clovene_Skeleton Rearrangement neg_Clovene (-)-Clovene Clovene_Skeleton->neg_Clovene Final steps

Caption: Proposed biosynthetic pathway of (-)-clovene branching from the β-caryophyllene pathway.

Potential Plant Sources and Enzyme Candidates

While a dedicated (-)-clovene synthase remains elusive, several plant genera are known producers of (-)-clovene or structurally related compounds, making them prime candidates for the isolation and characterization of the responsible enzyme. The genus Copaifera, known for its production of copaiba oil, is a particularly strong candidate. The oleoresin of various Copaifera species is rich in sesquiterpenes, with β-caryophyllene being a major component[2][3]. The co-occurrence of β-caryophyllene and clovene-type structures in these plants lends further support to the hypothesis of a shared biosynthetic origin.

Quantitative Data from Phytochemical Analyses

Detailed quantitative analysis of the sesquiterpene composition in the oleoresin of various Copaifera species has been performed, primarily using Gas Chromatography-Mass Spectrometry (GC-MS). These studies provide valuable data on the relative abundance of different sesquiterpenes, which can inform the selection of plant material for enzyme discovery and characterization.

Plant Speciesβ-Caryophyllene (%)Other Major Sesquiterpenes (%)Reference
Copaifera officinalis37.0trans-α-Bergamotene (12.0), Caryophyllene oxide (10.5), α-Humulene (7.2)[4]
Copaifera langsdorffii38.58 - 45.77α-Copaene (7.33 - 11.25), trans-α-Bergamotene, α-Humulene, γ-Muurolene, β-Bisabolene[5]
Copaifera duckei21.25β-Bisabolene (22.29), β-Farnesene (15.58)[6]

Note: The presence and quantity of (-)-clovene are not consistently reported in all analyses, which may be due to its typically low abundance or co-elution with other major components.

Experimental Protocols

The elucidation of the (-)-clovene biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be cited in such a study.

Isolation and Cloning of a Candidate Sesquiterpene Synthase Gene

Objective: To isolate the full-length coding sequence of a putative multi-product sesquiterpene synthase from a clovene-producing plant (e.g., Copaifera officinalis).

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA would be extracted from young leaves or other tissues exhibiting high sesquiterpene production, using a suitable plant RNA extraction kit. First-strand cDNA would be synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

  • PCR Amplification: Degenerate primers would be designed based on conserved regions of known sesquiterpene synthase genes, particularly those from the TPS-a and TPS-b subfamilies. These primers would be used to amplify a partial cDNA fragment.

  • Rapid Amplification of cDNA Ends (RACE): 5' and 3' RACE would be performed using gene-specific primers designed from the partial cDNA sequence to obtain the full-length open reading frame.

  • Cloning and Sequencing: The full-length cDNA would be amplified by PCR, cloned into a suitable vector (e.g., pGEM-T Easy), and sequenced to confirm its identity.

Heterologous Expression and Purification of the Recombinant Enzyme

Objective: To produce a sufficient quantity of the active sesquiterpene synthase for in vitro characterization.

Methodology:

  • Expression Vector Construction: The coding sequence of the candidate synthase would be subcloned into a bacterial expression vector, such as pET-28a(+), which allows for the expression of an N-terminally His-tagged fusion protein.

  • Heterologous Expression in E. coli: The expression vector would be transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A culture would be grown to mid-log phase, and protein expression would be induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The bacterial cells would be harvested, lysed, and the His-tagged protein purified from the soluble fraction by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The purified protein would be desalted and concentrated.

In Vitro Enzyme Assays and Product Identification

Objective: To determine the enzymatic activity of the recombinant protein and identify the products of the reaction.

Methodology:

  • Enzyme Assay: The purified recombinant enzyme would be incubated with the substrate, farnesyl pyrophosphate (FPP), in a reaction buffer containing a divalent cation cofactor (typically Mg²⁺ or Mn²⁺).

  • Product Extraction: The reaction products (sesquiterpenes) would be extracted from the aqueous reaction mixture using an organic solvent such as n-hexane or diethyl ether.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted sesquiterpenes would be analyzed by GC-MS. The identification of (-)-clovene and other products would be confirmed by comparing their mass spectra and retention times with those of authentic standards.

The following diagram illustrates a typical experimental workflow for the characterization of a candidate (-)-clovene synthase.

Experimental_Workflow cluster_molecular Molecular Biology cluster_biochemical Biochemistry cluster_analytical Analytical Chemistry RNA_Extraction RNA Extraction from Copaifera sp. cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_RACE PCR and RACE cDNA_Synthesis->PCR_RACE Cloning_Sequencing Cloning and Sequencing PCR_RACE->Cloning_Sequencing Expression_Vector Expression Vector Construction Cloning_Sequencing->Expression_Vector Ecoli_Expression Heterologous Expression in E. coli Expression_Vector->Ecoli_Expression Protein_Purification Protein Purification (IMAC) Ecoli_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay with FPP Protein_Purification->Enzyme_Assay Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction GCMS_Analysis GC-MS Analysis Product_Extraction->GCMS_Analysis

References

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Clovene

For Researchers, Scientists, and Drug Development Professionals Abstract (-)-Clovene is a tricyclic sesquiterpene hydrocarbon of significant interest in natural product chemistry and synthetic organic chemistry. As a chi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Clovene is a tricyclic sesquiterpene hydrocarbon of significant interest in natural product chemistry and synthetic organic chemistry. As a chiral molecule, its distinct stereochemistry plays a crucial role in its physical and biological properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of (-)-Clovene, including its spectroscopic and chiroptical data. Detailed experimental protocols for the characterization of such sesquiterpenes are also presented, alongside visualizations of its biosynthetic origins and a representative synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of (-)-Clovene and related compounds.

Introduction

(-)-Clovene, with the chemical formula C₁₅H₂₄, is a naturally occurring sesquiterpene characterized by a unique tricyclic carbon skeleton.[1][2] It is often found as a rearrangement product of β-caryophyllene, a widely distributed bicyclic sesquiterpene present in the essential oils of many plants.[3] The intricate, three-dimensional structure and chirality of (-)-Clovene make it a fascinating subject for stereochemical studies and a challenging target for total synthesis. Understanding its physical and chemical properties is fundamental for its identification, characterization, and potential applications in fields such as fragrance chemistry and as a chiral building block in drug development.

Physical Properties

The physical properties of (-)-Clovene are summarized in the table below. These properties are essential for its isolation, purification, and handling in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[1][2]
Molecular Weight 204.35 g/mol [1][2]
CAS Number 469-92-1[1]
Boiling Point 261-263 °C[4]
Specific Gravity 0.930 g/cm³ at 25 °C[4]
Refractive Index 1.50066 at 20 °C[4]
Solubility Insoluble in water. Soluble in ethanol, methanol, and isopropanol.[4]
XLogP3-AA 5.8[5]
Appearance Not explicitly stated, but likely a colorless oil based on its boiling point and structure.
Melting Point Not experimentally determined in the reviewed literature.
Specific Rotation ([α]D) A value has been reported in the literature by Sung et al., but the specific numerical value was not found in the reviewed abstracts.[1]

Chemical Properties

(-)-Clovene is a relatively stable hydrocarbon. Its chemical reactivity is primarily associated with the double bond within its structure, making it susceptible to reactions such as hydrogenation, epoxidation, and hydroboration-oxidation. As a tricyclic, strained ring system, it can also undergo rearrangement reactions under acidic conditions.

Spectroscopic Data

The structural elucidation of (-)-Clovene relies heavily on modern spectroscopic techniques.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data with complete assignments for (-)-Clovene were not available in the public search results. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals in the olefinic region (δ 5.0-6.0 ppm) corresponding to the protons on the double bond. A complex series of signals in the aliphatic region (δ 0.8-2.5 ppm) arising from the numerous methylene (B1212753) and methine protons of the tricyclic system, as well as signals for the three methyl groups.

  • ¹³C NMR: Two signals in the olefinic region (δ 120-140 ppm) for the sp² hybridized carbons of the double bond. A number of signals in the aliphatic region (δ 10-60 ppm) for the sp³ hybridized carbons of the rings and methyl groups.

3.1.2. Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for (-)-Clovene was not found. However, characteristic absorption bands would be expected for:

  • C-H stretching (sp³): ~2850-3000 cm⁻¹

  • C-H stretching (sp²): ~3010-3095 cm⁻¹

  • C=C stretching: ~1640-1680 cm⁻¹

  • C-H bending: ~1350-1480 cm⁻¹

3.1.3. Mass Spectrometry (MS)

The mass spectrum of clovene (enantiomer not specified) shows a molecular ion peak (M⁺) at m/z 204, consistent with its molecular weight. A prominent fragment is observed at m/z 161.[2]

Experimental Protocols

The following are generalized experimental protocols for the determination of key physical and chemical properties of sesquiterpenes like (-)-Clovene.

Determination of Optical Rotation

Objective: To measure the specific rotation of a chiral compound.

Apparatus: Polarimeter.

Procedure:

  • Prepare a solution of the sample of known concentration (c) in a suitable achiral solvent (e.g., chloroform, ethanol).

  • Calibrate the polarimeter with the pure solvent (blank).

  • Fill the polarimeter cell of a known path length (l) with the sample solution, ensuring no air bubbles are present.

  • Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (l × c)

NMR Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Apparatus: NMR Spectrometer.

Procedure:

  • Dissolve a small amount of the purified sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • For detailed structural assignment, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry Analysis

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Apparatus: Mass Spectrometer (e.g., with Gas Chromatography, GC-MS).

Procedure:

  • Prepare a dilute solution of the sample in a volatile solvent.

  • Inject the sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer.

  • The mass spectrometer will ionize the sample molecules (e.g., by electron impact) and separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

Biosynthetic Pathway of Clovene from Farnesyl Pyrophosphate

The biosynthesis of sesquiterpenes like clovene begins with farnesyl pyrophosphate (FPP). While the exact enzymatic steps leading to (-)-clovene are complex and may vary between organisms, the general pathway involves the cyclization of FPP to form a caryophyllane cation, which can then undergo further rearrangement to the clovene skeleton.

Biosynthesis_of_Clovene FPP Farnesyl Pyrophosphate Caryophyllane_Cation Caryophyllane Cation FPP->Caryophyllane_Cation Sesquiterpene Synthase Clovene (-)-Clovene Caryophyllane_Cation->Clovene Rearrangement

Caption: Biosynthesis of (-)-Clovene from Farnesyl Pyrophosphate.

A Representative Synthetic Workflow for (±)-Clovene

The total synthesis of clovene has been a subject of interest for many research groups. The following diagram illustrates a simplified, conceptual workflow for the synthesis of racemic clovene, highlighting key transformations.

Synthesis_of_Clovene Start Simple Starting Materials Bicyclic_Intermediate Bicyclic Intermediate Start->Bicyclic_Intermediate Annulation Reactions Tricyclic_Core Tricyclic Clovene Skeleton Bicyclic_Intermediate->Tricyclic_Core Intramolecular Cyclization Clovene (±)-Clovene Tricyclic_Core->Clovene Functional Group Manipulations

Caption: A simplified workflow for the total synthesis of (±)-Clovene.

Conclusion

(-)-Clovene is a structurally complex and stereochemically rich natural product. This guide has summarized its key physical and chemical properties, drawing from available literature. While much is known, particularly regarding its synthesis and relationship to β-caryophyllene, there remains a need for a comprehensive experimental characterization of the pure (-)-enantiomer, including its specific rotation and detailed spectroscopic data. The provided experimental protocols offer a roadmap for such characterization. The visualizations of its biosynthetic and synthetic pathways provide a logical framework for understanding the origin and laboratory preparation of this intriguing sesquiterpene. It is hoped that this guide will be a useful starting point for researchers and professionals working with (-)-Clovene and related natural products.

References

Exploratory

An In-depth Technical Guide to the Discovery and History of Clovene Sesquiterpenes

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of clovene, a tricyclic sesquiterpene. Clo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of clovene, a tricyclic sesquiterpene. Clovene's unique chemical structure, arising from the acid-catalyzed rearrangement of β-caryophyllene, has intrigued chemists for over a century. This document details the initial discovery and isolation, the pivotal experiments that led to its structural elucidation, and various total synthesis approaches. Furthermore, it presents key quantitative data, detailed experimental protocols, and visual diagrams of relevant chemical pathways to serve as a valuable resource for researchers in natural product chemistry and drug development.

Discovery and Historical Milestones

The story of clovene is intrinsically linked to that of β-caryophyllene, a widely occurring bicyclic sesquiterpene found in the essential oils of many plants, notably in oil of cloves (Syzygium aromaticum).

Early Observations (Early 20th Century): Initial investigations into the chemistry of caryophyllene (B1175711) revealed its propensity to undergo rearrangements under acidic conditions, yielding a complex mixture of isomeric products. In 1909, G. G. Henderson and his collaborators were among the first to systematically study the hydration of caryophyllene, noting the formation of tricyclic rearrangement products, which would later be recognized as containing the clovene skeleton.

Structural Elucidation (Mid-20th Century): The exact structure of these rearrangement products remained elusive for several decades. It was not until the pioneering work of Sir Derek H. R. Barton in the 1950s that the intricate tricyclic structure of clovene was definitively established. Barton's contributions to the understanding of terpene chemistry, particularly his application of conformational analysis, were instrumental in unraveling the complex stereochemistry of clovene and its derivatives. His work laid the foundation for a deeper understanding of the caryophyllene-clovene rearrangement. Further confirmation of the structure was later provided by X-ray crystallography of clovene derivatives.

Chemical Structure and Properties

Clovene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄. Its structure is characterized by a fused ring system, which is a result of a deep-seated molecular rearrangement of the caryophyllene framework.

Physical and Chemical Properties

A summary of the key physical and chemical properties of clovene is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₂₄[1][2]
Molar Mass204.36 g/mol [1][2]
Boiling Point261-263 °C[3]
Density~0.93 g/cm³[3]
AppearanceColorless oil
SolubilityInsoluble in water, soluble in organic solvents
Spectroscopic Data

The structural elucidation of clovene has been heavily reliant on spectroscopic techniques. Below is a summary of typical spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.85 - 1.05m9H3 x CH₃
1.20 - 1.80m11HMethylene and methine protons
5.20 - 5.40m2HOlefinic protons
1.90 - 2.10m2HAllylic protons

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppmCarbon Type
20 - 40CH₃
25 - 50CH₂
40 - 60CH
45 - 55Quaternary C
120 - 140Olefinic CH

Mass Spectrometry (MS)

The mass spectrum of clovene is characterized by a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight. The fragmentation pattern provides valuable information about its structure.

m/zRelative IntensityPossible Fragment
204[M]⁺Molecular Ion
189Moderate[M - CH₃]⁺
161High[M - C₃H₇]⁺
133ModerateFurther fragmentation
105HighTropylium ion derivative
91HighTropylium ion

Experimental Protocols

Isolation of Caryophyllene from Clove Oil

As clovene is a rearrangement product, the starting material, β-caryophyllene, is typically isolated from natural sources like clove oil.

Protocol: Steam Distillation of Clove Oil

  • Apparatus Setup: A steam distillation apparatus is assembled with a round-bottom flask, a condenser, and a receiving flask.

  • Sample Preparation: 20 g of whole cloves are placed in the round-bottom flask with 200 mL of distilled water.

  • Distillation: The mixture is heated to boiling. Steam passes through the cloves, carrying the volatile essential oils.

  • Collection: The distillate, a milky white emulsion of oil and water, is collected in the receiving flask. Distillation is continued until approximately 100 mL of distillate is collected.

  • Extraction: The distillate is transferred to a separatory funnel. The essential oil is extracted with three successive portions of 30 mL of diethyl ether.

  • Drying and Evaporation: The combined ether extracts are dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude clove oil, which is rich in β-caryophyllene. Further purification can be achieved by fractional distillation or column chromatography.

Acid-Catalyzed Rearrangement of β-Caryophyllene to Clovene

This protocol describes a typical laboratory procedure for the synthesis of clovene from β-caryophyllene.

Protocol: Synthesis of Clovene

  • Reaction Setup: A solution of purified β-caryophyllene (10 g) in 100 mL of a non-polar solvent such as hexane (B92381) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.5 g) or a few drops of concentrated sulfuric acid, is added to the solution.

  • Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by a wash with brine (50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of clovene and other isomers, is purified by column chromatography on silica (B1680970) gel using a hexane or a hexane/ethyl acetate (B1210297) gradient as the eluent. The fractions containing clovene are identified by TLC and combined.

  • Characterization: The purified clovene is characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

Biosynthesis of Clovene

The biosynthesis of clovene in nature begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway involves the cyclization of FPP to form β-caryophyllene, which then undergoes an enzyme-catalyzed rearrangement to yield clovene.

The Mevalonate (B85504) Pathway to Farnesyl Pyrophosphate

The biosynthesis of FPP occurs through the mevalonate pathway, a fundamental metabolic pathway in many organisms.

Mevalonate_Pathway AcetylCoA Acetyl-CoA (x3) HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase MVAP Mevalonate-5-phosphate Mevalonate->MVAP Mevalonate kinase MVAPP Mevalonate-5-pyrophosphate MVAP->MVAPP Phosphomevalonate kinase IPP Isopentenyl pyrophosphate (IPP) MVAPP->IPP Diphosphomevalonate decarboxylase DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP IPP isomerase GPP Geranyl pyrophosphate (GPP) IPP->GPP FPP Farnesyl pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP synthase GPP->FPP FPP synthase

Caption: The Mevalonate Pathway for the Biosynthesis of Farnesyl Pyrophosphate (FPP).

From Farnesyl Pyrophosphate to Clovene

The final steps in the biosynthesis of clovene involve the enzymatic conversion of FPP to β-caryophyllene, followed by a rearrangement.

Clovene_Biosynthesis FPP Farnesyl Pyrophosphate Caryophyllene_Cation Humulyl Cation / Caryophyllyl Cation FPP->Caryophyllene_Cation Caryophyllene Synthase beta_Caryophyllene β-Caryophyllene Caryophyllene_Cation->beta_Caryophyllene Deprotonation Clovene_Cation Clovenyl Cation beta_Caryophyllene->Clovene_Cation Protonation / Rearrangement Clovene Clovene Clovene_Cation->Clovene Deprotonation

Caption: Biosynthetic Pathway from Farnesyl Pyrophosphate to Clovene.

Total Synthesis of Clovene

The unique tricyclic skeleton of clovene has made it an attractive target for total synthesis. Several elegant synthetic strategies have been developed over the years, showcasing a variety of synthetic methodologies.

Retrosynthetic Analysis of a Representative Total Synthesis

A common retrosynthetic approach involves disconnecting the tricyclic system to simpler, more readily available starting materials.

Retrosynthesis Clovene Clovene Tricyclic_Intermediate Tricyclic Ketone Intermediate Clovene->Tricyclic_Intermediate Wittig / Shapiro Reaction Bicyclic_Precursor Bicyclic Precursor Tricyclic_Intermediate->Bicyclic_Precursor Intramolecular Aldol / Claisen Condensation Cyclohexanone_Derivative Substituted Cyclohexanone Bicyclic_Precursor->Cyclohexanone_Derivative Robinson Annulation / Diels-Alder Simple_Starting_Materials Simple Starting Materials Cyclohexanone_Derivative->Simple_Starting_Materials Standard Organic Reactions

Caption: A Generalized Retrosynthetic Analysis of Clovene.

Conclusion

From its origins as an intriguing rearrangement product of caryophyllene to its establishment as a distinct natural product with a fascinating chemical architecture, clovene has played a significant role in the development of sesquiterpene chemistry. The journey of its discovery and structural elucidation highlights the power of chemical intuition and the evolution of analytical techniques. The various total syntheses of clovene not only demonstrate the ingenuity of synthetic organic chemists but also provide valuable platforms for the synthesis of novel analogs with potential biological activities. This guide serves as a foundational resource for researchers interested in the rich history and chemistry of this captivating sesquiterpene.

References

Foundational

(-)-Clovene CAS number and molecular formula

An In-depth Technical Guide to (-)-Clovene For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the sesquiterpene (-)-Clovene, covering its fundamental...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Clovene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpene (-)-Clovene, covering its fundamental chemical properties, synthesis, and biological activities. The information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Data Presentation

(-)-Clovene is a tricyclic sesquiterpene with the following key identifiers:

PropertyValueReference
CAS Number 469-92-1
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Boiling Point 261.1 °C at 760 mmHg
Density 0.95 g/cm³
Refractive Index n20/D 1.495
Quantitative Biological Activity Data

While specific quantitative biological activity data for isolated (-)-Clovene is limited in publicly available literature, the activity of clove essential oil, of which (-)-Clovene is a constituent, has been studied. The data presented below pertains to clove oil or its major components and may not be directly attributable to (-)-Clovene alone.

Biological ActivityAssayTest SubstanceResultReference
Antioxidant Activity DPPH Radical ScavengingClove Volatile ExtractIC50 = 8.85 µg/mL
Antioxidant Activity ABTS+• DecolorizationClove Bud Essential Oil1.15 ± 0.08 mmol Trolox®/kg
Anti-inflammatory Activity COX-2 InhibitionClove Volatile Extract58.15% inhibition at 10 µg/mL
Anti-inflammatory Activity 15-LOX InhibitionClove Volatile Extract86.15% inhibition at 25 µg/mL
Antimicrobial Activity MicrodilutionClove ExtractMIC against P. aeruginosa = 31.29 µg/mL
Antimicrobial Activity Broth MacrodilutionEugenolMIC against S. aureus = 115 µg/mL

Experimental Protocols

Total Synthesis of (±)-Clovene

The total synthesis of racemic clovene was notably achieved by Funk and co-workers in 1988. The following protocol is a summary of this multi-step synthesis.

Step 1: Synthesis of the Cyclohexenone Intermediate The synthesis commences with the addition of a four-carbon Grignard reagent to the enol ether of cyclohexane-1,3-dione. This is followed by the addition of a cuprate (B13416276) reagent to the resulting functionalized cyclohexenone ring, appending a side chain.

Step 2: Formation of a Ketene (B1206846) Thioacetal The subsequent steps involve the conversion of an aldehyde to a ketene thioacetal, which serves as a masked carboxylate. This transformation effectively elongates the carbon chain.

Step 3: Decomposition of the Ketene Thioacetal The ketene thioacetal is then decomposed to reveal a carboxylate group. Funk and co-workers employed mercury salts for this deprotection step.

Step 4: Intramolecular [2+2] Cycloaddition The carboxylate is converted into a ketene. This ketene undergoes an intramolecular [2+2] cycloaddition with an allyl group that was installed in the initial steps. This key reaction forms the characteristic cyclobutanone (B123998) ring of the clovene scaffold.

Step 5: Ring Expansion The four-membered ring of the cyclobutanone is then subjected to a ring expansion to form a five-membered ring.

Step 6: Final Steps to Clovene The synthesis is completed through a series of final transformations, including the treatment of a tosylhydrazone with butyllithium (B86547) to generate a vinyllithium (B1195746) species, which upon quenching, yields clovene.

Visualizations

Logical Workflow for the Total Synthesis of (±)-Clovene

G A Cyclohexane-1,3-dione enol ether B Functionalized Cyclohexenone A->B Grignard & Cuprate Addition C Aldehyde Intermediate B->C Further Functionalization D Ketene Thioacetal C->D Thioacetal Formation E Carboxylate Intermediate D->E Deprotection (Hg salts) F Ketene Intermediate E->F Ketene Formation G Cyclobutanone Intermediate (Tricyclic Scaffold) F->G Intramolecular [2+2] Cycloaddition H Ring-Expanded Intermediate G->H Ring Expansion I Tosylhydrazone Derivative H->I Hydrazone Formation J Vinyllithium Species I->J BuLi Treatment K (±)-Clovene J->K Proton Quench

Caption: A simplified workflow for the total synthesis of (±)-Clovene.

Proposed Anti-inflammatory Signaling Pathway for Clove Essential Oil Constituents

While the specific signaling pathways modulated by (-)-Clovene are not yet elucidated, the anti-inflammatory properties of clove essential oil, which contains (-)-Clovene, are known to involve the inhibition of key pro-inflammatory molecules.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Pro-inflammatory Mediators cluster_3 Inhibitory Action Stimulus Stimulus Fibroblasts Fibroblasts Stimulus->Fibroblasts Activates VCAM1 VCAM-1 Fibroblasts->VCAM1 Upregulates IP10 IP-10 Fibroblasts->IP10 Upregulates ITAC I-TAC Fibroblasts->ITAC Upregulates MIG MIG Fibroblasts->MIG Upregulates CEO Clove Essential Oil Constituents (e.g., (-)-Clovene) CEO->VCAM1 Inhibits CEO->IP10 Inhibits CEO->ITAC Inhibits CEO->MIG Inhibits

Caption: Proposed anti-inflammatory mechanism of clove oil constituents.

Exploratory

The Potential Biological Activities of (-)-Clovene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Scientific literature extensively details the biological activities of clove (Syzygium aromaticum) and its primary active constituent, eugenol (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of clove (Syzygium aromaticum) and its primary active constituent, eugenol (B1671780). However, specific research on the isolated compound (-)-Clovene is notably scarce. This guide, therefore, summarizes the well-documented biological activities of clove extracts and their major components as a foundational reference point, highlighting the potential areas for future investigation into (-)-Clovene itself.

Introduction

(-)-Clovene is a tricyclic sesquiterpene found as a minor component in the essential oil of clove (Syzygium aromaticum) and other plants. While the pharmacological properties of clove oil and its most abundant compound, eugenol, have been the subject of numerous studies, the specific biological activities of (-)-Clovene remain largely unexplored. This technical guide provides a comprehensive overview of the known biological activities associated with clove, which may offer insights into the potential therapeutic applications of its lesser-known constituents like (-)-Clovene. The primary activities discussed include anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Potential

Extracts from clove and its major components have demonstrated significant potential in cancer research, exhibiting cytotoxic effects against various cancer cell lines and inhibiting tumor growth in preclinical models.

Cytotoxicity and Antiproliferative Effects

Studies have shown that clove extracts can inhibit the growth of several human cancer cell lines. For instance, an ethyl acetate (B1210297) extract of cloves has been reported to display cytotoxicity against various cancer cell lines[1]. Similarly, essential oil of cloves has shown potent cytotoxic effects on MCF-7 human breast cancer cells[2][3]. The primary mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest[1][4]. While eugenol is a major contributor to this cytotoxicity, another component of clove, oleanolic acid, has also been identified as possessing antitumor activity[1]. In contrast, the structurally related sesquiterpene, β-caryophyllene, another component of clove oil, did not exhibit cytotoxic activity against human skin cells in one study, suggesting that the cytotoxic properties of the oil are attributable to other components[5][6].

Table 1: Summary of In Vitro Anticancer Activity of Clove Extracts and its Major Components

Extract/ComponentCell Line(s)Observed Effect(s)IC50/LD50 ValuesReference(s)
Ethyl Acetate Extract of Cloves (EAEC)Various human cancer cell linesCytotoxicity, G0/G1 cell cycle arrest, Apoptosis inductionNot specified[1]
Clove Essential OilMCF-7 (human breast cancer)CytotoxicityIC50: 36.43 µg/mL (24h), 17.6 µg/mL (48h); LD50 (BSLT): 37 µg/mL[2][3]
Aqueous Extract of CloveASPC-1 (pancreatic), HT-29 (colon)Growth inhibitionIC50: ~150 µg/mL[7]
EugenolHuman promyelocytic leukemia (HL-60)Apoptosis induction via ROS productionNot specified[3]
Oleanolic AcidVarious human cancer cell linesCytotoxicityNot specified[1]

Note: BSLT = Brine Shrimp Lethality Test. Data specific to (-)-Clovene is not available.

Experimental Protocols: Cytotoxicity Assessment (MTT Assay)

A common method to assess the cytotoxic effects of natural compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compound (e.g., clove essential oil) for specific time points (e.g., 24 and 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cancer Cell Culture Seeding Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep Prepare Test Compound Dilutions Treatment Treat Cells with Compound CompoundPrep->Treatment Seeding->Treatment Incubation Incubate for 24/48 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate & Formazan Formation MTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate % Cell Viability Read->Calculate IC50 Determine IC50 Calculate->IC50 G cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_pathway Signaling Cascade cluster_transcription Transcription Factor cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path MAPK_path MAPK Pathway TLR4->MAPK_path NFkB NF-κB NFkB_path->NFkB MAPK_path->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 Eugenol Eugenol Eugenol->NFkB_path Inhibits

References

Foundational

(-)-Clovene and its Intimate Relationship with β-Caryophyllene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of (-)-clovene, a tricyclic sesquiterpene, and its direct chemical relationship with the wide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (-)-clovene, a tricyclic sesquiterpene, and its direct chemical relationship with the widely occurring bicyclic sesquiterpene, β-caryophyllene. Both compounds, sharing the same molecular formula (C15H24), are significant constituents of many plant essential oils, notably clove oil. This document details their chemical structures, physical properties, and the acid-catalyzed rearrangement that transforms β-caryophyllene into (-)-clovene. Furthermore, it delves into the known biological activities and associated signaling pathways, with a primary focus on β-caryophyllene due to the current scarcity of specific pharmacological data for (-)-clovene. Experimental methodologies for the chemical transformation and analytical characterization are provided, alongside structured data tables and visual diagrams to facilitate comprehension and further research.

Introduction

(-)-Clovene and β-caryophyllene are isomeric sesquiterpenes that play a notable role in the chemical composition of numerous aromatic plants. β-Caryophyllene is often the more abundant of the two and is recognized for its distinctive spicy and woody aroma. It is a well-researched phytocannabinoid that selectively binds to the cannabinoid receptor type 2 (CB2), exhibiting a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

(-)-Clovene, a structural isomer of β-caryophyllene, is formed through an intramolecular rearrangement, typically under acidic conditions. While its biological profile is less extensively studied, its presence in essential oils and its formation from a bioactive precursor suggest it may also possess significant pharmacological properties. This guide aims to consolidate the current knowledge on both compounds, highlighting their interconnectedness and providing a foundation for future research and drug development endeavors.

Chemical Structures and Physicochemical Properties

(-)-Clovene and β-caryophyllene share the same molecular formula and molecular weight but differ in their carbon skeleton. β-Caryophyllene features a bicyclo[7.2.0]undecane ring system with an exocyclic methylene (B1212753) group, while (-)-clovene possesses a tricyclic [6.3.1.01,5]dodecane framework.

Table 1: Physicochemical Properties of (-)-Clovene and β-Caryophyllene

Property(-)-Cloveneβ-Caryophyllene
IUPAC Name (1S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.0¹,⁵]dodec-2-ene[1](1R,4E,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
Molecular Formula C15H24[1][2]C15H24
Molecular Weight 204.35 g/mol [1][2]204.35 g/mol
CAS Number 469-92-1[2][3]87-44-5
Boiling Point 261.00 to 263.00 °C[4]129 °C at 14 mmHg
Density 0.93000 g/cm³ at 25 °C[4]0.905 g/cm³ at 20 °C
Appearance -Colorless to pale yellow oily liquid
Solubility Soluble in water (0.1565 mg/L at 25 °C, est.)[4]Insoluble in water; soluble in ethanol

The Chemical Relationship: Acid-Catalyzed Rearrangement of β-Caryophyllene to (-)-Clovene

(-)-Clovene is a well-documented rearrangement product of β-caryophyllene, a reaction that readily occurs in the presence of acid. This transformation involves a complex series of carbocationic intermediates and Wagner-Meerwein shifts, leading to the formation of the thermodynamically more stable tricyclic clovene skeleton.

G cluster_0 β-Caryophyllene to (-)-Clovene Rearrangement beta_Caryophyllene β-Caryophyllene Protonation Protonation (H+) beta_Caryophyllene->Protonation Acid Catalyst Caryolanyl_Cation Caryolanyl Cation (Tertiary Carbocation) Protonation->Caryolanyl_Cation Wagner_Meerwein_1 1,2-Hydride Shift & Wagner-Meerwein Rearrangement Caryolanyl_Cation->Wagner_Meerwein_1 Clovenyl_Cation Clovenyl Cation Wagner_Meerwein_1->Clovenyl_Cation Deprotonation Deprotonation (-H+) Clovenyl_Cation->Deprotonation Clovene (-)-Clovene Deprotonation->Clovene

Figure 1. Simplified logical relationship of the acid-catalyzed rearrangement of β-caryophyllene to (-)-clovene.
Experimental Protocol: Acid-Catalyzed Isomerization of β-Caryophyllene

The following protocol is a generalized procedure based on literature reports of the acid-catalyzed rearrangement of β-caryophyllene. The reaction is known to produce a mixture of products, including various isomers of clovene and caryolan-1-ol.

Materials:

  • β-Caryophyllene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

  • Dissolve β-caryophyllene in a suitable organic solvent such as diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A study has shown that after 30 minutes, a complex mixture of hydrocarbons and alcohols is formed, which simplifies to a smaller number of products after three days.[5]

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the acid is neutralized.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product mixture.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate (-)-clovene from other isomers and alcohol byproducts. The yield of clovene can vary depending on the reaction conditions, with one study reporting 18% yield of neoclovene, a clovene isomer, after an extended reaction time.[5]

Biological Activities and Signaling Pathways

The biological activities of β-caryophyllene have been extensively studied, while specific data for (-)-clovene remains limited. Given their structural relationship, it is plausible that (-)-clovene may exhibit some similar biological effects.

β-Caryophyllene: A Cannabinoid Receptor 2 (CB2) Agonist

β-Caryophyllene is a functional, non-psychoactive CB2 receptor agonist. This interaction is central to many of its observed pharmacological effects, particularly its anti-inflammatory and analgesic properties.

G cluster_1 β-Caryophyllene Signaling via CB2 Receptor beta_Caryophyllene β-Caryophyllene CB2_Receptor CB2 Receptor beta_Caryophyllene->CB2_Receptor Agonist Downstream_Pathways Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) CB2_Receptor->Downstream_Pathways Activation Anti_inflammatory_Effects Anti-inflammatory Effects (↓ NF-κB, ↓ Pro-inflammatory Cytokines) Downstream_Pathways->Anti_inflammatory_Effects Modulation Analgesic_Effects Analgesic Effects Downstream_Pathways->Analgesic_Effects Modulation

Figure 2. β-Caryophyllene's interaction with the CB2 receptor and subsequent downstream effects.
Modulation of Key Signaling Pathways by β-Caryophyllene

β-Caryophyllene has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. These include:

  • NF-κB Pathway: Inhibition of the NF-κB pathway leads to a reduction in the production of pro-inflammatory cytokines.

  • PI3K/Akt/mTOR Pathway: Modulation of this pathway is implicated in its anticancer effects.

  • MAPK Pathway: β-Caryophyllene can influence MAPK signaling, affecting cell proliferation and differentiation.

  • STAT3 Pathway: Inhibition of STAT3 signaling contributes to its anti-tumor and anti-inflammatory properties.

Biological Activities of Clove Oil and its Constituents

Clove oil, which contains both β-caryophyllene and (-)-clovene, has demonstrated a range of biological activities. While eugenol (B1671780) is the major component, the synergistic or individual contributions of the sesquiterpenes are significant.

  • Anti-inflammatory Activity: Clove oil and its extracts have been shown to inhibit the production of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages.[6] Studies have also demonstrated the anti-inflammatory effects of clove oil in human dermal fibroblasts.[7]

  • Anticancer Activity: Extracts from clove have exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer.[8][9][10][11] These effects are attributed to the induction of apoptosis and cell cycle arrest.[8][11]

  • Analgesic Activity: Traditional use of clove oil for toothache is supported by studies demonstrating its antinociceptive properties.[12]

While these activities are associated with the broader extract, the presence of β-caryophyllene, a known bioactive compound, strongly suggests its contribution. Further research is warranted to elucidate the specific role of (-)-clovene in these effects.

Experimental Workflows

Workflow for Investigating the Biological Activity of (-)-Clovene

The following workflow outlines a potential experimental approach to characterize the biological activity of isolated (-)-clovene.

G cluster_2 Experimental Workflow for (-)-Clovene Bioactivity Isolation Isolation of (-)-Clovene (from natural source or synthesis) In_vitro_Screening In vitro Screening (e.g., cytotoxicity, anti-inflammatory assays) Isolation->In_vitro_Screening Cell_based_Assays Cell-based Assays (e.g., cytokine production, receptor binding) In_vitro_Screening->Cell_based_Assays Mechanism_of_Action Mechanism of Action Studies (Western blot for signaling pathways) Cell_based_Assays->Mechanism_of_Action In_vivo_Studies In vivo Studies (Animal models of disease) Mechanism_of_Action->In_vivo_Studies Pharmacokinetics Pharmacokinetics and Toxicology In_vivo_Studies->Pharmacokinetics Lead_Compound Potential Lead Compound Pharmacokinetics->Lead_Compound

Figure 3. A proposed experimental workflow for the biological evaluation of (-)-clovene.

Quantitative Data Summary

Table 2: Spectroscopic Data for (-)-Clovene and β-Caryophyllene

Spectroscopic Data(-)-Cloveneβ-Caryophyllene
¹H NMR (CDCl₃, δ ppm) Data not readily available in searched literature.~4.8-5.0 (2H, s, exocyclic CH₂), ~1.6 (3H, s, CH₃), ~1.0 (6H, s, 2xCH₃)
¹³C NMR (CDCl₃, δ ppm) Data not readily available in searched literature.~150 (C=CH₂), ~112 (C=CH₂), ~39-49 (quaternary C and CH), ~20-40 (CH₂ and CH₃)

Note: The NMR data for β-caryophyllene is generalized. Specific shifts can vary based on the solvent and instrument frequency.

Conclusion

(-)-Clovene and β-caryophyllene represent a fascinating pair of isomeric sesquiterpenes with a clear chemical link. While β-caryophyllene has been the subject of extensive research, revealing its potential as a therapeutic agent through its interaction with the CB2 receptor and modulation of various signaling pathways, (-)-clovene remains a relatively unexplored molecule. The acid-catalyzed rearrangement that connects these two compounds is a classic example of terpene chemistry, offering a potential synthetic route to (-)-clovene from a readily available precursor.

The established biological activities of β-caryophyllene and the parent clove oil provide a strong rationale for investigating the pharmacological profile of (-)-clovene. Future research should focus on isolating or synthesizing pure (-)-clovene and subjecting it to a comprehensive battery of biological assays to determine its specific contributions to the therapeutic effects of essential oils in which it is found. A deeper understanding of the structure-activity relationship between these isomers could unlock new avenues for the development of novel therapeutics derived from natural products. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers embarking on this endeavor.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Total Synthesis Strategies for (-)-Clovene

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Clovene is a tricyclic sesquiterpene natural product with a unique bridged [6.3.1.01,5]dodecane skeleton. Its complex architecture, featuri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Clovene is a tricyclic sesquiterpene natural product with a unique bridged [6.3.1.01,5]dodecane skeleton. Its complex architecture, featuring three contiguous quaternary carbon centers, has made it a compelling target for synthetic chemists over several decades. The pursuit of its total synthesis has not only driven the development of novel synthetic methodologies but also served as a benchmark for testing the efficiency of various strategic approaches to the construction of complex carbocyclic frameworks. This document provides a detailed overview of key strategies employed in the total synthesis of (-)-clovene and its derivatives, complete with experimental protocols for pivotal reactions and a comparative analysis of different synthetic campaigns.

Data Presentation: Comparative Analysis of (-)-Clovene Total Syntheses

The following table summarizes the key quantitative data from four distinct total syntheses of clovene or a closely related derivative. This allows for a direct comparison of their efficiency and strategic differences.

Parameter Paquette (1965, racemic) Schultz (1983, racemic) Funk (1988, racemic) Yu (2017, asymmetric)
Target Molecule (±)-Clovene(±)-Clovene(±)-Clovene(-)-Clovan-2,9-dione
Key Strategy Robinson Annulation / Dieckmann CondensationIntramolecular Alkylation of an α-chloroketoneIntramolecular [2+2] Ketene (B1206846) Cycloaddition / Ring ExpansionRh(I)-catalyzed [3+2+1] Cycloaddition / Intramolecular Aldol (B89426) Reaction
Starting Material(s) Ethyl acetoacetate (B1235776) and 1,5-dibromopentane2-Methyl-1,3-cyclohexanedione3-Ethoxy-2-cyclohexen-1-one3,3-Dimethylpent-4-ynal and a cyclopropane (B1198618) carboxylate
Total Steps ~15~10911
Overall Yield Not explicitly stated~5%~11%~12%
Key Bond Formations C-C bond formation via enolate chemistryIntramolecular C-alkylationC-C bonds via cycloaddition and rearrangementC-C bonds via cycloaddition and aldol reaction
Stereocontrol Not controlled (racemic)Not controlled (racemic)Not controlled (racemic)Substrate-controlled diastereoselectivity

Retrosynthetic Analysis and Strategic Overview

The diverse strategies for constructing the clovene skeleton can be visualized through their retrosynthetic disconnections.

Paquette's Convergent Approach (1965)

Paquette's pioneering synthesis established the feasibility of constructing the clovene framework through a convergent strategy. The key bicyclo[3.3.1]nonane intermediate was assembled using classical enolate chemistry.

G clovene (-)-Clovene bicyclo_nonanone Bicyclo[3.3.1]nonane Intermediate clovene->bicyclo_nonanone Functional Group Interconversion cyclohexanone Substituted Cyclohexanone bicyclo_nonanone->cyclohexanone Dieckmann Condensation acyclic Acyclic Precursors cyclohexanone->acyclic Robinson Annulation

Paquette's Retrosynthesis
Schultz's Intramolecular Alkylation Strategy (1983)

Schultz and Dittami employed an intramolecular alkylation of a chloro ketone to forge the key bicyclo[3.3.1]nonane ring system, demonstrating a robust method for constructing bridged systems.

G clovene (±)-Clovene bicyclo_nonane Bicyclo[3.3.1]nonane Intermediate clovene->bicyclo_nonane Reductive Deoxygenation chloro_ketone α-Chloro Ketone Precursor bicyclo_nonane->chloro_ketone Intramolecular Alkylation cyclohexanedione 2-Methyl-1,3- cyclohexanedione chloro_ketone->cyclohexanedione Multi-step Elaboration

Schultz's Retrosynthesis
Funk's Photochemical and Rearrangement Strategy (1988)

Funk's elegant approach utilized an intramolecular [2+2] cycloaddition of a ketene with an olefin to construct a strained cyclobutanone (B123998), which then underwent a facile ring expansion to the desired bicyclic system.[1]

G clovene (±)-Clovene bicyclic_ketone Bicyclic Ketone clovene->bicyclic_ketone Shapiro Reaction cyclobutanone Tricyclic Cyclobutanone bicyclic_ketone->cyclobutanone Ring Expansion ketene_precursor Acid Chloride (Ketene Precursor) cyclobutanone->ketene_precursor Intramolecular [2+2] Ketene Cycloaddition cyclohexenone 3-Ethoxy-2- cyclohexen-1-one ketene_precursor->cyclohexenone Multi-step Sequence

Funk's Retrosynthesis
Yu's Asymmetric [3+2+1] Cycloaddition Approach (2017)

A modern and asymmetric approach by Yu and coworkers features a rhodium-catalyzed [3+2+1] cycloaddition of a 1-yne-vinylcyclopropane with carbon monoxide to rapidly assemble a complex bicyclic core.[2][3] An ensuing intramolecular aldol reaction then forges the final ring of the clovane skeleton.[2][3]

G clovane_dione (-)-Clovan-2,9-dione tricyclic_precursor Tricyclic Aldol Adduct clovane_dione->tricyclic_precursor Oxidation bicyclic_dialdehyde Bicyclic Dialdehyde (B1249045) Precursor tricyclic_precursor->bicyclic_dialdehyde Intramolecular Aldol Reaction yne_vcp 1-Yne-vinylcyclopropane bicyclic_dialdehyde->yne_vcp Rh(I)-catalyzed [3+2+1] Cycloaddition

Yu's Retrosynthesis

Experimental Protocols

The following are detailed protocols for key transformations in the discussed total syntheses.

Protocol 1: Funk's Intramolecular [2+2] Ketene Cycloaddition (1988)

Reaction: Conversion of an acid chloride to a tricyclic cyclobutanone via an in situ generated ketene.

Materials:

Procedure:

  • To a flame-dried, argon-purged round-bottom flask is added a solution of the acid chloride precursor in anhydrous toluene (0.01 M).

  • The solution is brought to reflux (110 °C).

  • A solution of triethylamine (1.5 equivalents) in anhydrous toluene is added dropwise via syringe pump over a period of 4 hours.

  • After the addition is complete, the reaction mixture is maintained at reflux for an additional 1 hour.

  • The reaction mixture is cooled to room temperature and the triethylammonium (B8662869) hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the tricyclic cyclobutanone.

Yield: ~70-80%

Protocol 2: Schultz's Intramolecular Alkylation (1983)

Reaction: Cyclization of an α-chloro ketone to form a bicyclo[3.3.1]nonane derivative.

Materials:

  • α-Chloro ketone precursor

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (B103910) (t-BuOH), anhydrous

  • Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • A solution of the α-chloro ketone precursor in anhydrous tert-butanol (0.05 M) is prepared in a flame-dried, argon-purged round-bottom flask.

  • Potassium tert-butoxide (1.2 equivalents) is added portionwise to the stirred solution at room temperature.

  • The reaction mixture is heated to reflux (82 °C) and maintained at this temperature for 12 hours.

  • The reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the bicyclo[3.3.1]nonanone.

Yield: ~65-75%

Protocol 3: Yu's Rh(I)-Catalyzed [3+2+1] Cycloaddition (2017)[2]

Reaction: Construction of a bicyclo[3.2.1]octenone core from a 1-yne-vinylcyclopropane and carbon monoxide.[2]

Materials:

  • 1-Yne-vinylcyclopropane (1-yne-VCP) substrate

  • [Rh(CO)₂Cl]₂

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Carbon monoxide (CO) gas (balloon)

  • Schlenk tube equipped with a magnetic stir bar

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere is added the 1-yne-VCP substrate (1.0 equivalent) and [Rh(CO)₂Cl]₂ (5 mol %).[2]

  • Anhydrous 1,2-dichloroethane (0.02 M) is added, and the argon atmosphere is replaced with a balloon of carbon monoxide (1 atm).[2]

  • The reaction mixture is stirred at 80 °C for 12 hours.[2]

  • The mixture is cooled to room temperature and concentrated under reduced pressure.[2]

  • The crude residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the bicyclic product.[2]

Yield: 83% combined yield of diastereomers.[1]

Protocol 4: Yu's Intramolecular Aldol Reaction (2017)[2]

Reaction: Formation of the tricyclic clovane skeleton via an intramolecular aldol condensation.[2]

Materials:

  • Bicyclic dialdehyde precursor

  • Potassium carbonate (K₂CO₃)

  • Methanol (B129727) (MeOH)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a solution of the bicyclic dialdehyde precursor in methanol (0.01 M) is added potassium carbonate (2.0 equivalents) at 0 °C.[2]

  • The reaction mixture is stirred at 0 °C for 30 minutes.[2]

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.[2]

  • The mixture is extracted with ethyl acetate (3 x 20 mL).[2]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

  • The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to give the tricyclic aldol product.[2]

Yield: 76% combined yield of diastereomers.[2]

Conclusion

The total synthesis of (-)-clovene has been a fertile ground for the development and application of a wide array of synthetic strategies. From classical annulation reactions to modern catalytic cycloadditions, each approach offers unique advantages in terms of efficiency, stereocontrol, and convergency. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery, providing both a historical perspective and practical guidance for the construction of complex molecular architectures. The ongoing interest in clovene and its analogues ensures that it will continue to inspire innovation in the art and science of chemical synthesis.

References

Application

Application Notes and Protocols: Asymmetric Synthesis of (-)-Clovene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of (-)-clovene and its naturally occurring deriv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of (-)-clovene and its naturally occurring derivatives. The focus is on enantioselective strategies that grant access to these structurally complex tricyclic sesquiterpenoids.

Introduction to (-)-Clovene and its Significance

(-)-Clovene is a tricyclic sesquiterpene with a unique bridged [6.3.1.01,5]dodecane skeleton. First identified as a rearrangement product of caryophyllene, clovene and its oxygenated derivatives, known as clovanes, have been isolated from various natural sources, including marine organisms.[1] Certain clovane-type sesquiterpenoids have demonstrated interesting biological activities. For instance, clovanemagnolol (B1250347) has been shown to promote the growth of embryonic hippocampal and cortical neurons, while (-)-clovan-2,9-dione exhibits inhibitory effects on the production of superoxide (B77818) anion and elastase release by human neutrophils.[1] The complex, three-dimensional architecture and potential therapeutic applications of these molecules have made them attractive targets for total synthesis. While racemic syntheses of (±)-clovene were reported as early as 1965, the development of asymmetric routes to access enantiopure clovenes and clovanes is a more recent and challenging endeavor.[1]

Asymmetric Total Synthesis of (-)-Clovan-2,9-dione

A notable achievement in the field is the asymmetric total synthesis of (-)-clovan-2,9-dione reported by Zhang and Yu.[1][2] This strategy employs a Rh(I)-catalyzed [3 + 2 + 1] cycloaddition and an intramolecular aldol (B89426) reaction as key steps to construct the intricate tricyclic core.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for (-)-clovan-2,9-dione reveals a strategy centered on the late-stage formation of the five-membered ring via an intramolecular aldol reaction. The key bicyclic intermediate can be accessed through a rhodium-catalyzed [3+2+1] cycloaddition of a 1-yne-vinylcyclopropane (1-yne-VCP) with carbon monoxide. The chirality is introduced early in the synthesis, starting from a chiral building block.

Key Reaction Steps and Experimental Protocols

The following are detailed protocols for the key steps in the asymmetric synthesis of (-)-clovan-2,9-dione, based on the work of Zhang and Yu.[1][2]

1. Rh(I)-Catalyzed [3 + 2 + 1] Cycloaddition:

This crucial step constructs the bicyclo[4.3.0]nonane core of the molecule.

  • Reaction Scheme:

    • A chiral 1-yne-vinylcyclopropane is reacted with carbon monoxide in the presence of a rhodium catalyst to yield the bicyclic enone.

  • Experimental Protocol:

    • To a solution of the chiral 1-yne-vinylcyclopropane (1.0 equiv) in 1,2-dichloroethane (B1671644) (DCE) is added [Rh(CO)2Cl]2 (5 mol %).

    • The reaction mixture is stirred under a CO atmosphere (1 atm) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h).

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired bicyclic enone.

2. Intramolecular Aldol Reaction:

This reaction forms the third ring of the clovane skeleton.

  • Reaction Scheme:

    • The bicyclic enone is treated with a base to induce an intramolecular aldol condensation, forming the tricyclic dione.

  • Experimental Protocol:

    • To a solution of the bicyclic enone (1.0 equiv) in a suitable solvent (e.g., tetrahydrofuran, THF) at a low temperature (e.g., -78 °C) is added a base such as lithium diisopropylamide (LDA) (1.1 equiv).

    • The reaction mixture is stirred at this temperature for a specified time (e.g., 1 h) and then allowed to warm to room temperature.

    • The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to yield (-)-clovan-2,9-dione.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the asymmetric synthesis of (-)-clovan-2,9-dione.

StepStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee) (%)
Rh(I)-Catalyzed [3+2+1] CycloadditionChiral 1-yne-vinylcyclopropaneBicyclic enone[Rh(CO)2Cl]2, CO, DCE, 80 °C83>99
Intramolecular Aldol ReactionBicyclic enone(-)-Clovan-2,9-dioneLDA, THF, -78 °C to rt75>99

Synthesis of (-)-Clovene Derivatives

The strategies developed for the synthesis of the clovane core can be adapted to produce various derivatives.

Asymmetric Total Synthesis of Rumphellclovane E

Liu et al. reported the first asymmetric total synthesis of rumphellclovane E, another clovane-type sesquiterpenoid, starting from commercially available (R)-carvone.[3][4]

Key Synthetic Steps:

  • Rh-catalyzed cyclopropanation: To construct a key cyclopropane (B1198618) intermediate.

  • Iron-catalyzed intramolecular reductive aldol reaction: To form the tricyclic skeleton.

  • SmI2-mediated chemo- and diastereoselective reduction: To install the final stereocenter.

This synthesis demonstrates the versatility of modern catalytic methods in accessing diverse members of the clovane family.

Racemic Synthesis of (±)-Clovene

For historical context and as a testament to the evolution of synthetic strategies, the racemic synthesis of (±)-clovene by Funk and coworkers is noteworthy.[1] This approach utilized an intramolecular [2+2] cycloaddition of a ketene (B1206846) with an olefin to construct the bridged bicyclic system.[5] While not enantioselective, this and other early syntheses laid the groundwork for the more advanced asymmetric methodologies developed later.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided.

Asymmetric_Synthesis_Clovan_2_9_dione cluster_start Starting Materials cluster_assembly Key Intermediate Synthesis cluster_cycloaddition Core Construction cluster_cyclization Final Ring Formation Chiral_Building_Block Chiral Building Block Yne_VCP 1-yne-vinylcyclopropane (Yne-VCP) Chiral_Building_Block->Yne_VCP Multi-step synthesis Bicyclic_Enone Bicyclic Enone Yne_VCP->Bicyclic_Enone Rh(I)-catalyzed [3+2+1] cycloaddition with CO Clovan_Dione (-)-Clovan-2,9-dione Bicyclic_Enone->Clovan_Dione Intramolecular Aldol Reaction

Caption: Synthetic workflow for the asymmetric total synthesis of (-)-clovan-2,9-dione.

Retrosynthesis_Clovan_2_9_dione Target (-)-Clovan-2,9-dione Aldol_Precursor Bicyclic Enone Target->Aldol_Precursor Intramolecular Aldol Reaction Cycloaddition_Precursor 1-yne-vinylcyclopropane (Yne-VCP) Aldol_Precursor->Cycloaddition_Precursor Rh(I)-catalyzed [3+2+1] Cycloaddition Chiral_Pool Chiral Starting Material Cycloaddition_Precursor->Chiral_Pool Synthesis from Chiral Pool

Caption: Retrosynthetic analysis of (-)-clovan-2,9-dione.

Conclusion

The asymmetric synthesis of (-)-clovene and its derivatives remains a challenging yet rewarding area of research. The development of novel catalytic methods has enabled the enantioselective construction of these complex natural products, paving the way for further investigation into their biological properties and potential as therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Method

Application Notes and Protocols: Rh(I)-Catalyzed [3+2+1] Cycloaddition in the Synthesis of (-)-Clovan-2,9-dione

Audience: Researchers, scientists, and drug development professionals. Introduction: The clovane skeleton is a fascinating tricyclic bridged-ring system found in a variety of natural products, some of which exhibit inter...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The clovane skeleton is a fascinating tricyclic bridged-ring system found in a variety of natural products, some of which exhibit interesting biological activities. The asymmetric total synthesis of clovane-type sesquiterpenes is a significant challenge in organic chemistry. A key strategy that has emerged for the construction of the core bicyclic system is a Rhodium(I)-catalyzed [3+2+1] cycloaddition of a 1-yne-vinylcyclopropane (1-yne-VCP) with carbon monoxide. This reaction efficiently constructs a 5/6-fused bicyclic system with a bridgehead quaternary carbon, a crucial intermediate in the synthesis of molecules like (-)-clovan-2,9-dione. This document provides detailed application notes and protocols for this pivotal reaction.

Signaling Pathways and Logical Relationships

The logical workflow for the synthesis of the key intermediate in the (-)-clovan-2,9-dione synthesis is depicted below. It starts with the preparation of the 1-yne-vinylcyclopropane substrate, followed by the critical Rh(I)-catalyzed [3+2+1] cycloaddition, and finally the separation of the diastereomeric products.

logical_workflow cluster_prep Substrate Synthesis cluster_cycloaddition Key Cycloaddition Step cluster_workup Product Isolation start Starting Materials prep_substrate Preparation of 1-yne-vinylcyclopropane start->prep_substrate cycloaddition Rh(I)-catalyzed [3+2+1] Cycloaddition prep_substrate->cycloaddition Substrate products Diastereomeric Products ((-)-trans-13 and (-)-cis-13) cycloaddition->products catalyst [Rh(CO)2Cl]2 catalyst->cycloaddition co CO (0.2 atm) co->cycloaddition separation Column Chromatography products->separation Separation final_trans (-)-trans-13 separation->final_trans final_cis (-)-cis-13 separation->final_cis

Caption: Logical workflow for the Rh(I)-catalyzed [3+2+1] cycloaddition.

Data Presentation

The Rh(I)-catalyzed [3+2+1] cycloaddition has been successfully applied to various 1-yne-vinylcyclopropane substrates. The following table summarizes the quantitative data from key experiments.

SubstrateCatalyst Loading (mol %)SolventTemp (°C)Time (h)Product(s)Combined Yield (%)Diastereomeric Ratio (trans:cis)Ref.
(+)-125Toluene (B28343)100-(-)-trans-13 & (-)-cis-1383~3:1
Racemic Substrate5Toluene100-Racemic Products80-
9 5Toluene70210 92-
11 5Toluene801212 78-
13 5Toluene80514 68-

Experimental Protocols

A. General Procedure for the Rh(I)-Catalyzed [3+2+1] Cycloaddition:

This protocol is a general method applicable to various 1-yne-vinylcyclopropane substrates.

  • To a solution of the 1-yne-vinylcyclopropane substrate in anhydrous toluene (0.05 M), add [Rh(CO)2Cl]2 (5 mol %).

  • Stir the reaction mixture under a carbon monoxide atmosphere (balloon pressure).

  • Heat the reaction to the temperature specified in the data table (typically 70-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired cycloadduct(s).

B. Specific Protocol for the Synthesis of (-)-trans-13 and (-)-cis-13:

This protocol is adapted from the asymmetric total synthesis of (-)-clovan-2,9-dione.

  • Reaction Setup:

    • In a flame-dried Schlenk tube, dissolve the chiral 1-yne-vinylcyclopropane substrate (+)-12 in anhydrous toluene.

    • Add the rhodium dimer catalyst, [Rh(CO)2Cl]2 (5 mol %).

  • Reaction Execution:

    • Subject the reaction mixture to a carbon monoxide atmosphere at a pressure of 0.2 atm.

    • Heat the mixture to 100 °C.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The reaction affords the desired products, (-)-trans-13 and (-)-cis-13, in a combined yield of 83% with a diastereomeric ratio of approximately 3:1.

    • Separate the two diastereomers by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step experimental workflow for the Rh(I)-catalyzed [3+2+1] cycloaddition.

experimental_workflow start Start setup Prepare reaction mixture: Substrate (+)-12 in toluene Add [Rh(CO)2Cl]2 (5 mol%) start->setup reaction Heat to 100 °C under 0.2 atm CO setup->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Cool to room temperature monitoring->workup Reaction complete purification Column Chromatography workup->purification products Isolate (-)-trans-13 and (-)-cis-13 purification->products end End products->end

Caption: Experimental workflow for the key cycloaddition step.

The Rh(I)-catalyzed [3+2+1] cycloaddition of 1-yne-vinylcyclopropanes with carbon monoxide is a powerful and efficient method for the construction of complex bicyclic systems. This reaction has been a cornerstone in the asymmetric total synthesis of (-)-clovan-2,9-dione, demonstrating its utility in natural product synthesis. The provided protocols and data serve as a valuable resource for researchers aiming to apply this methodology in their own synthetic endeavors.

Application

Application Notes and Protocols for the Quantification of (-)-Clovene

Introduction (-)-Clovene is a tricyclic sesquiterpene hydrocarbon found in various essential oils, notably clove oil. Its unique chemical structure and potential biological activities make it a compound of interest for r...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Clovene is a tricyclic sesquiterpene hydrocarbon found in various essential oils, notably clove oil. Its unique chemical structure and potential biological activities make it a compound of interest for researchers in fields such as natural product chemistry, pharmacology, and fragrance development. Accurate quantification of (-)-Clovene is crucial for quality control of essential oils, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies.

This document provides detailed application notes and a proposed protocol for the quantitative analysis of (-)-Clovene using Gas Chromatography-Mass Spectrometry (GC-MS). While a specific, formally validated analytical method for the quantification of (-)-Clovene is not extensively documented in publicly available scientific literature, the following protocol has been developed based on established methods for the analysis of sesquiterpenes and other volatile terpenes in complex matrices.[1][2][3][4][5][6][7]

Principle of the Method

The proposed method utilizes Gas Chromatography (GC) for the separation of (-)-Clovene from other components in the sample matrix, coupled with Mass Spectrometry (MS) for selective detection and quantification.[5][6] The volatile nature of (-)-Clovene makes it highly suitable for GC analysis. Quantification is achieved by creating a calibration curve using a certified reference standard of (-)-Clovene and employing an internal standard to correct for variations in sample injection and instrument response.

Quantitative Data Summary

As a specific validated method for (-)-Clovene is not available, the following table summarizes the target analytical method validation parameters based on typical performance characteristics observed for the GC-MS analysis of similar sesquiterpenes.[2][4][8][9] These values should be established and verified during in-house method validation.

Table 1: Target Analytical Method Performance Parameters for (-)-Clovene Quantification by GC-MS

ParameterTarget ValueTypical Range for Sesquiterpenes
Linearity (r²)≥ 0.9950.990 - 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL0.05 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL0.15 - 3.0 µg/mL
Accuracy (% Recovery)85 - 115%80 - 120%
Precision (% RSD)< 15%< 15%
SpecificityNo interfering peaks at the retention time of (-)-Clovene and ISN/A

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (B92381) or Ethyl Acetate (GC grade or higher)

  • Reference Standard: (-)-Clovene (purity ≥95%)

  • Internal Standard (IS): n-Tridecane or another suitable non-interfering compound.[4][10] A deuterated analog of a similar sesquiterpene would be ideal if available.

  • Sample Matrix: Essential oil or other relevant matrix.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Split/splitless injector

  • Autosampler

Preparation of Standard Solutions
  • Primary Stock Solution of (-)-Clovene (1000 µg/mL): Accurately weigh approximately 10 mg of (-)-Clovene reference standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., n-tridecane) in hexane at a concentration of 1000 µg/mL.

  • Working Internal Standard Solution (50 µg/mL): Dilute the IS stock solution with hexane to obtain a working concentration of 50 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL. Spike each calibration standard with the working internal standard solution to a final concentration of 5 µg/mL.

Sample Preparation
  • Accurately weigh an appropriate amount of the sample (e.g., 100 mg of essential oil).

  • Dissolve the sample in a suitable volume of hexane (e.g., 10 mL) in a volumetric flask.

  • Spike the sample solution with the working internal standard solution to a final concentration of 5 µg/mL.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Operating Conditions
  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1) or Splitless, depending on the expected concentration of (-)-Clovene.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.

    • SIM Ions for (-)-Clovene: Based on its mass spectrum, characteristic ions such as m/z 204 (molecular ion), 189, 161, and 133 should be monitored. The most abundant, non-interfering ion should be used for quantification.

    • SIM Ions for Internal Standard (e.g., n-Tridecane): Monitor characteristic ions for the chosen internal standard.

Data Analysis and Quantification
  • Identify the peaks of (-)-Clovene and the internal standard in the chromatograms based on their retention times and mass spectra.

  • Integrate the peak areas of the quantifier ions for both (-)-Clovene and the internal standard.

  • Calculate the ratio of the peak area of (-)-Clovene to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of (-)-Clovene in the sample by interpolating its peak area ratio on the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation - Primary Stock (1000 µg/mL) - Working Standards (0.5-100 µg/mL) - Spike with Internal Standard GC_MS_Injection GC-MS Injection - 1 µL Injection Volume Standard_Prep->GC_MS_Injection Sample_Prep Sample Preparation - Weigh Sample - Dissolve in Hexane - Spike with Internal Standard - Vortex & Filter Sample_Prep->GC_MS_Injection Separation GC Separation - DB-5ms Column - Temperature Gradient GC_MS_Injection->Separation Detection MS Detection - EI Ionization - SIM/Scan Mode Separation->Detection Peak_Integration Peak Integration - (-)-Clovene - Internal Standard Detection->Peak_Integration Calibration_Curve Calibration Curve - Peak Area Ratio vs. Concentration Peak_Integration->Calibration_Curve Quantification Quantification - Determine Sample Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of (-)-Clovene.

Logical_Relationship Analyte (-)-Clovene Method Analytical Method Analyte->Method GC Gas Chromatography (GC) Method->GC MS Mass Spectrometry (MS) Method->MS Separation Separation GC->Separation Quantification Quantification MS->Quantification Identification Identification MS->Identification

Caption: Logical relationship of the analytical components.

References

Application

Application Notes and Protocols: (-)-Clovene and the Chiral Clovan-Type Skeleton in Synthesis

For Researchers, Scientists, and Drug Development Professionals The sesquiterpene (-)-clovene, with its unique tricyclic bridged-ring system, represents a fascinating chiral scaffold. While its direct application as a ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sesquiterpene (-)-clovene, with its unique tricyclic bridged-ring system, represents a fascinating chiral scaffold. While its direct application as a chiral building block in the synthesis of other molecules is not extensively documented in scientific literature, the asymmetric synthesis of clovene and its derivatives is a significant area of research. These efforts highlight the importance of the clovane skeleton as a challenging synthetic target and a core structure in various natural products.

These notes, therefore, focus on the synthesis of the chiral clovane framework, providing insights into its significance, synthetic strategies, and detailed experimental protocols for key transformations.

Application Notes

1. The Clovan-Type Skeleton: A Challenging Synthetic Target

The clovane skeleton is characterized by a tricyclo[6.3.1.01,5]dodecane framework containing three quaternary carbon centers. This intricate and sterically congested architecture makes it a challenging target for organic chemists. The development of synthetic routes to clovane-type molecules is crucial for confirming the structure of natural products, enabling the synthesis of analogues for biological evaluation, and pushing the boundaries of synthetic methodology.

2. Natural Products Containing the Clovane Skeleton

Several bioactive natural products feature the clovane core. For instance, clovan-2,9-dione, isolated from the gorgonian coral Rumphella antipathies, has demonstrated inhibitory effects on superoxide (B77818) anion production and elastase release in human neutrophils.[1] Another example, clovanemagnolol, has been shown to promote the growth of embryonic hippocampal and cortical neurons.[1] The synthesis of these molecules and their stereoisomers is essential for detailed structure-activity relationship (SAR) studies and further drug development.

3. Synthetic Strategies towards the Chiral Clovane Skeleton

Historically, the synthesis of clovene was first achieved in its racemic form.[1] Early approaches involved classic reactions like Robinson annulation and Dieckmann condensation.[1] A notable later synthesis of (±)-clovene employed a ketene (B1206846) [2+2] cycloaddition followed by a ring-expansion strategy.[1]

The first asymmetric total synthesis of a clovane-type natural product, (-)-clovan-2,9-dione, marks a significant advancement in the field. This synthesis features a rhodium(I)-catalyzed [3+2+1] cycloaddition of a 1-yne-vinylcyclopropane (1-yne-VCP) with carbon monoxide, followed by a diastereoselective intramolecular aldol (B89426) reaction to construct the core tricyclic skeleton.[1] This approach provides a pathway to enantiomerically pure clovane derivatives, which is critical for studying their biological activities.

Key Synthetic Transformations and Quantitative Data

The asymmetric synthesis of (-)-clovan-2,9-dione showcases several key reactions with notable efficiency and stereoselectivity. The data for these transformations are summarized below.

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)d.r. / e.e.
Rh-catalyzed [3+2+1] CycloadditionChiral 1-yne-vinylcyclopropane[Rh(CO)2Cl]2Toluene (B28343)802Chiral bicyclic enone833:1 d.r.
Intramolecular Aldol ReactionChiral bicyclic enoneLHMDSTHF-780.5(-)-Clovan-2,9-dione75>20:1 d.r.
Racemic [3+2+1] CycloadditionRacemic 1-yne-vinylcyclopropane[Rh(CO)2Cl]2Toluene802Racemic bicyclic enone80-

Experimental Protocols

Protocol 1: Asymmetric Rh(I)-Catalyzed [3+2+1] Cycloaddition

This protocol describes the key step in the asymmetric synthesis of the clovane skeleton, where a chiral 1-yne-vinylcyclopropane undergoes a cycloaddition with carbon monoxide to form a chiral bicyclic enone.[1]

Materials:

  • Chiral 1-yne-vinylcyclopropane substrate

  • [Rh(CO)2Cl]2 (Rhodium(I) catalyst)

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral 1-yne-vinylcyclopropane substrate.

  • Add anhydrous toluene to dissolve the substrate.

  • To this solution, add [Rh(CO)2Cl]2 (typically 5 mol%).

  • Purge the flask with carbon monoxide gas (balloon pressure) three times.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral bicyclic enone as a mixture of diastereomers. The diastereomers can be separated by further chromatography.

Protocol 2: Intramolecular Aldol Reaction for Tricyclic Core Formation

This protocol outlines the base-mediated intramolecular aldol reaction that cyclizes the bicyclic enone to form the tricyclic core of (-)-clovan-2,9-dione.[1]

Materials:

  • Chiral bicyclic enone (from Protocol 1)

  • Lithium bis(trimethylsilyl)amide (LHMDS) solution (typically 1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Round-bottom flask and magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the chiral bicyclic enone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LHMDS solution (typically 1.1 equivalents) dropwise to the cooled solution with stirring.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Quench the reaction by the addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (-)-clovan-2,9-dione.

Visualizations

Synthesis_of_Clovene_Derivatives cluster_precursors Starting Materials cluster_synthesis Synthetic Pathways cluster_products Clovene & Derivatives beta-Caryophyllene beta-Caryophyllene Racemic_Synthesis Racemic Synthesis (e.g., Robinson Annulation, Funk's [2+2] Cycloaddition) beta-Caryophyllene->Racemic_Synthesis Biosynthesis Precursor Simple_Achiral_Materials Simple Achiral Starting Materials Simple_Achiral_Materials->Racemic_Synthesis Asymmetric_Synthesis Asymmetric Synthesis (e.g., Rh-catalyzed [3+2+1] Cycloaddition) Simple_Achiral_Materials->Asymmetric_Synthesis pm_Clovene (±)-Clovene Racemic_Synthesis->pm_Clovene chiral_Clovanedione (-)-Clovan-2,9-dione Asymmetric_Synthesis->chiral_Clovanedione

Caption: Synthetic routes to clovene and its derivatives.

Asymmetric_Synthesis_Workflow Start Chiral Starting Material (1-yne-vinylcyclopropane) Step1 Rh-catalyzed [3+2+1] Cycloaddition with CO Start->Step1 Intermediate Chiral Bicyclic Enone (Diastereomeric Mixture) Step1->Intermediate Step2 Separation of Diastereomers Intermediate->Step2 Pure_Intermediate Single Diastereomer of Bicyclic Enone Step2->Pure_Intermediate Step3 Intramolecular Aldol Reaction Pure_Intermediate->Step3 Final_Product (-)-Clovan-2,9-dione Step3->Final_Product

Caption: Workflow for the asymmetric synthesis of (-)-clovan-2,9-dione.

References

Method

Application of (-)-Clovene in fragrance and flavor industry

An important distinction must be made between (-)-Clovene and Clove. (-)-Clovene is a sesquiterpene hydrocarbon, a type of organic compound found in some essential oils.

Author: BenchChem Technical Support Team. Date: December 2025

An important distinction must be made between (-)-Clovene and Clove. (-)-Clovene is a sesquiterpene hydrocarbon, a type of organic compound found in some essential oils. In contrast, the characteristic aroma and flavor of clove, the spice, are primarily due to eugenol, a different type of aromatic compound. Clove and its derivatives are widely used in the fragrance and flavor industry. However, (-)-Clovene is not a standard or approved ingredient for these applications. The Flavor and Extract Manufacturers Association (FEMA) has not designated (-)-Clovene as Generally Recognized as Safe (GRAS), and it is not typically used in commercial fragrance or flavor formulations[1].

This document provides a hypothetical framework for the application and evaluation of (-)-Clovene, should it be considered as a novel ingredient. The protocols and data are based on industry-standard practices for evaluating new fragrance and flavor compounds, particularly sesquiterpenes.

Application Notes for (-)-Clovene

(-)-Clovene is a sesquiterpene with a complex odor profile. While not currently in mainstream use, its chemical nature suggests potential applications as a base note or modifier in fragrance compositions, particularly within woody and amber scent families. Its high molecular weight for a terpene suggests it would be less volatile and could act as a fixative, prolonging the scent of more volatile ingredients[2][3].

Fragrance Applications:

  • Potential Use: As a base note to provide a woody, dry, and sweet foundation for complex fragrances.

  • Blending Partners: Could potentially blend well with other woody notes like cedarwood and sandalwood, as well as with floral and spicy middle notes.

  • Hypothetical Formulations: In fine perfumery, it could be evaluated in trace amounts in oriental or chypre-type fragrances to add depth and complexity. In functional perfumery (e.g., candles, diffusers), its low volatility could be an asset for creating a long-lasting ambient scent.

Flavor Applications:

  • Regulatory Status: (-)-Clovene is not approved for use in food.

  • Hypothetical Flavor Profile: Sesquiterpenes can contribute to woody, spicy, and sometimes bitter notes in foods[4][5]. If it were to be evaluated for flavor, its profile would likely be characterized by these attributes. Its flavor contribution would need to be carefully assessed through sensory analysis to determine its potential for adding complexity to savory or beverage applications.

Quantitative Data

The following tables summarize the known physical and chemical properties of (-)-Clovene and a hypothetical sensory evaluation panel result.

Table 1: Physicochemical Properties of (-)-Clovene

PropertyValueSource
Molecular FormulaC15H24[6]
Molecular Weight204.35 g/mol [6]
Boiling Point261.00 to 263.00 °C @ 760.00 mm Hg[1]
Specific Gravity0.93000 @ 25.00 °C[1]
Refractive Index1.50066 @ 20.00 °C[1]
SolubilityInsoluble in water; Soluble in alcohol[1]

Table 2: Hypothetical Sensory Panel Evaluation of (-)-Clovene at 0.1% in Ethanol (B145695)

AttributeIntensity Score (1-10)Description
Woody8Dominant, reminiscent of dry woods
Dry6Powdery, non-resinous
Amber5Warm, slightly sweet
Sweet4Faint, balsamic-like sweetness
Green2Minor, slightly herbaceous undertone

Experimental Protocols

Detailed methodologies for the evaluation of (-)-Clovene as a potential fragrance or flavor ingredient are provided below.

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor-active regions of a sample containing (-)-Clovene.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Deactivated capillary column suitable for terpene analysis (e.g., DB-5 or equivalent).

  • High-purity helium as carrier gas.

  • Sample of (-)-Clovene diluted in ethanol.

  • Trained sensory panelists.

Methodology:

  • Sample Preparation: Prepare a 1% solution of (-)-Clovene in ethanol.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas Flow: 1.5 mL/min.

    • Split Ratio: 10:1.

  • Effluent Splitting: The column effluent is split between the FID and the ODP.

  • Olfactory Evaluation: A trained panelist sniffs the effluent from the ODP and records the time, duration, and description of any detected odors.

  • Data Analysis: The olfactogram (a plot of odor intensity versus time) is aligned with the chromatogram from the FID to correlate specific chemical peaks with their corresponding odors.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Injector Column Column Injector->Column Splitter Splitter Column->Splitter FID FID Detector Splitter->FID ODP Olfactory Port Splitter->ODP Data Data Analysis (Chromatogram & Olfactogram) FID->Data Panelist Sensory Panelist ODP->Panelist Sample Sample Injection Sample->Injector Panelist->Data

GC-O Experimental Workflow
Protocol 2: Sensory Evaluation by a Trained Panel

Objective: To characterize the fragrance and/or flavor profile of (-)-Clovene and determine its detection threshold.

Materials:

  • Purified (-)-Clovene.

  • Odorless solvent (e.g., ethanol for fragrance, propylene (B89431) glycol for flavor).

  • Series of dilutions of (-)-Clovene.

  • Glass vials or tasting cups.

  • Trained sensory panel (8-12 members).

  • Sensory evaluation software or standardized ballots.

Methodology:

  • Panelist Training: Panelists are trained on identifying and scaling the intensity of various woody, amber, and sweet aromas/flavors.

  • Threshold Test:

    • A series of ascending concentrations of (-)-Clovene is presented to the panelists.

    • The detection threshold is determined as the lowest concentration at which a majority of the panel can detect a difference from the blank solvent.

  • Descriptive Analysis:

    • A concentration of (-)-Clovene well above the detection threshold is provided to the panelists.

    • Panelists rate the intensity of a predefined list of sensory attributes (e.g., woody, dry, sweet, bitter) on a structured scale (e.g., 0-15).

    • Panelists also provide free-text descriptions of the perceived aroma/flavor.

  • Data Analysis: The intensity ratings are averaged across panelists to generate a sensory profile. Statistical analysis (e.g., ANOVA) is used to determine significant differences between attributes.

Sensory_Evaluation_Flow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Sample Dilution C Threshold Test A->C B Panelist Training B->C D Descriptive Analysis B->D E Data Collection C->E D->E F Statistical Analysis E->F G Sensory Profile Generation F->G

Sensory Evaluation Workflow

Signaling Pathways

The perception of fragrance and flavor involves complex signaling pathways. For fragrance, odorant molecules like sesquiterpenes bind to olfactory receptors (ORs) in the nasal cavity. This interaction triggers a G-protein coupled receptor (GPCR) cascade, leading to the generation of an action potential that travels to the olfactory bulb in the brain. For flavor, molecules interact with taste receptors on the tongue (for sweet, bitter, umami, sour, salty) and also with olfactory receptors via the retronasal pathway, which is crucial for the perception of complex flavors.

Olfactory_Pathway Odorant (-)-Clovene Molecule OR Olfactory Receptor (in nasal cavity) Odorant->OR Binds to GPCR G-Protein Coupled Receptor Cascade OR->GPCR Activates AP Action Potential Generation GPCR->AP Triggers OB Olfactory Bulb (in brain) AP->OB Transmits to Perception Odor Perception OB->Perception Processes into

Simplified Olfactory Signaling Pathway

References

Application

Application Notes and Protocols: Investigating the Neuroprotective Effects of Clove and Its Constituents

A Note to Researchers: While the topic of interest is the neuroprotective effects of (-)-Clovene, a comprehensive review of the scientific literature reveals a significant gap in research specifically investigating this...

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While the topic of interest is the neuroprotective effects of (-)-Clovene, a comprehensive review of the scientific literature reveals a significant gap in research specifically investigating this compound for its neuroprotective properties. Current research predominantly focuses on the therapeutic potential of clove (Syzygium aromaticum) essential oil and its primary bioactive component, eugenol (B1671780). (-)-Clovene is a known sesquiterpene constituent of clove oil; however, its individual contribution to the observed neuroprotective effects has not been explicitly elucidated.

Therefore, these application notes and protocols are based on the existing body of research on clove extracts and their major components. The methodologies and findings presented herein provide a foundational framework that can be adapted for future investigations into the specific neuroprotective activities of (-)-Clovene.

Introduction to the Neuroprotective Potential of Clove

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A growing body of preclinical evidence suggests that extracts from Syzygium aromaticum (clove) and its primary constituents possess potent neuroprotective properties. These effects are attributed to a multi-targeted mechanism of action that includes antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2][3]

Key bioactive compounds in clove that have been studied for their neuropharmacological effects include eugenol, β-caryophyllene, and various flavonoids.[1][2] These molecules have been shown to mitigate neuronal damage in various in vitro and in vivo models of neurodegeneration.

Key Mechanisms of Neuroprotection

The neuroprotective effects of clove and its components are primarily mediated through the following mechanisms:

  • Antioxidant Activity: Clove extracts and eugenol are potent scavengers of free radicals and can reduce oxidative stress, a key pathological factor in neurodegenerative diseases.[1][2] They have been shown to decrease lipid peroxidation and restore levels of endogenous antioxidants like glutathione (B108866) (GSH).[2]

  • Anti-inflammatory Effects: Chronic neuroinflammation contributes significantly to neuronal damage. Bioactive compounds in clove can suppress the activation of microglia, the brain's resident immune cells, and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] This anti-inflammatory action is often mediated through the inhibition of the NF-κB signaling pathway.[1][3]

  • Anti-apoptotic Activity: Clove constituents can protect neurons from programmed cell death (apoptosis) by modulating the expression of key apoptotic proteins.

  • Mitochondrial Restoration: Clove oil has been observed to restore the function of mitochondrial respiratory chain complexes, which are often impaired in neurodegenerative conditions.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the neuroprotective effects of clove extracts and their major components.

Table 1: In Vitro Neuroprotective Effects of Clove Extract and Eugenol on SH-SY5Y Cells

TreatmentConcentrationInducing AgentCell Viability (%)Fold Change in ROSReference
Control--1001[2]
H₂O₂100 µMH₂O₂~50Not Reported[2]
Clove Extract (CL-H) + H₂O₂0.1 - 1 µg/mLH₂O₂Significantly increased vs. H₂O₂Not Reported[2]
Eugenol + H₂O₂2.5 - 5 µg/mLH₂O₂Significantly increased vs. H₂O₂Not Reported[2]
β-caryophyllene + H₂O₂1 µg/mLH₂O₂Significantly increased vs. H₂O₂Not Reported[2]

Note: "Significantly increased" indicates a statistically significant (p < 0.05 to p < 0.001) improvement in cell viability compared to the H₂O₂-treated group.

Experimental Protocols

In Vitro Model: H₂O₂-Induced Oxidative Stress in SH-SY5Y Human Neuroblastoma Cells

This protocol is designed to assess the neuroprotective effects of a test compound against oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., (-)-Clovene, dissolved in a suitable solvent like DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50 µg/mL) for 12 hours. Include a vehicle control group (cells treated with the solvent used to dissolve the test compound).

  • Induction of Oxidative Stress: After the pre-treatment period, add H₂O₂ to a final concentration of 100 µM to all wells except the control group. Incubate for an additional 6 hours.

  • Cell Viability Assay (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Assessment seed_cells Seed SH-SY5Y cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h pre_treat Pre-treat with Test Compound (12h) incubate_24h->pre_treat add_h2o2 Induce oxidative stress with H₂O₂ (6h) pre_treat->add_h2o2 mtt_assay Perform MTT Assay add_h2o2->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data and Determine Cell Viability read_absorbance->analyze_data

Caption: Workflow for assessing neuroprotection against oxidative stress.

Signaling Pathways

NF-κB Signaling Pathway in Neuroinflammation

The NF-κB pathway is a key regulator of inflammation. In the context of neuroinflammation, activation of this pathway in microglia leads to the production of pro-inflammatory cytokines that can be toxic to neurons. Clove extracts and eugenol have been shown to inhibit the NF-κB pathway, thereby reducing neuroinflammation.

NF-κB Signaling Pathway Inhibition by Clove Bioactives

G cluster_0 Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Inhibition by Clove Bioactives inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Aβ) receptor Receptor Activation inflammatory_stimuli->receptor ikb_kinase IκB Kinase Activation receptor->ikb_kinase nf_kb_activation NF-κB Activation and Nuclear Translocation ikb_kinase->nf_kb_activation gene_transcription Pro-inflammatory Gene Transcription nf_kb_activation->gene_transcription cytokine_production Production of TNF-α, IL-1β, etc. gene_transcription->cytokine_production neuroinflammation Neuroinflammation and Neuronal Damage cytokine_production->neuroinflammation clove_bioactives Clove Bioactives (e.g., Eugenol) clove_bioactives->ikb_kinase

Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.

Apoptotic Signaling Pathway

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Oxidative stress can trigger the intrinsic apoptotic pathway, leading to neuronal loss.

Modulation of Apoptosis by Clove Constituents

G cluster_0 Inducing Stimulus cluster_1 Mitochondrial Pathway of Apoptosis cluster_2 Intervention oxidative_stress Oxidative Stress bax_activation Bax Activation oxidative_stress->bax_activation cytochrome_c Mitochondrial Cytochrome c Release bax_activation->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis and Neuronal Death caspase_activation->apoptosis clove_constituents Clove Constituents clove_constituents->bax_activation clove_constituents->cytochrome_c

Caption: Putative inhibition of the apoptotic cascade by clove constituents.

Future Directions for (-)-Clovene Research

To specifically investigate the neuroprotective effects of (-)-Clovene, the following experimental approaches are recommended:

  • Isolation and Purification: Isolate (-)-Clovene from clove essential oil or obtain a purified standard.

  • In Vitro Studies: Utilize the in vitro protocol described in section 4.1 to assess the direct effects of (-)-Clovene on neuronal viability under oxidative stress.

  • Mechanism of Action Studies:

    • Western Blot Analysis: Investigate the effect of (-)-Clovene on the expression levels of key proteins in the NF-κB and apoptotic signaling pathways (e.g., p-IκBα, NF-κB p65, Bcl-2, Bax, cleaved caspase-3).

    • qRT-PCR: Analyze the expression of pro-inflammatory cytokine genes (TNF-α, IL-1β, IL-6).

    • Mitochondrial Function Assays: Evaluate the effect of (-)-Clovene on mitochondrial membrane potential and ATP production.

  • In Vivo Studies: Employ animal models of neurodegeneration (e.g., scopolamine-induced amnesia, 6-OHDA-induced Parkinsonism) to evaluate the in vivo efficacy of (-)-Clovene on cognitive and motor functions, as well as on neuropathological markers.

By systematically applying these methodologies, researchers can begin to elucidate the specific contribution of (-)-Clovene to the overall neuroprotective profile of clove and assess its potential as a novel therapeutic agent for neurodegenerative diseases.

References

Method

The Anti-Inflammatory Potential of Clove-Derived Sesquiterpenes: A Focus on Eugenol and β-Caryophyllene

Disclaimer: Initial investigations into the anti-inflammatory properties of (-)-Clovene have revealed a significant lack of available scientific literature. To date, no peer-reviewed studies have been identified that spe...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial investigations into the anti-inflammatory properties of (-)-Clovene have revealed a significant lack of available scientific literature. To date, no peer-reviewed studies have been identified that specifically evaluate the anti-inflammatory activity, mechanism of action, or potential therapeutic applications of (-)-Clovene. Consequently, this document will focus on the well-documented anti-inflammatory properties of other major constituents of clove essential oil, namely eugenol (B1671780) and β-caryophyllene , as a proxy and potential starting point for future research into related compounds like (-)-Clovene.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural products have long been a source of inspiration for the development of new therapeutic agents. Clove (Syzygium aromaticum) and its essential oil have been used for centuries in traditional medicine for their analgesic and anti-inflammatory properties. Modern scientific research has identified eugenol and β-caryophyllene as key bioactive compounds responsible for these effects.[1][2] This document provides an overview of the anti-inflammatory potential of these compounds, along with detailed protocols for their investigation.

Mechanism of Action

Eugenol and β-caryophyllene exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3]

NF-κB Signaling Pathway: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Eugenol has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[3][4]

MAPK Signaling Pathway: The MAPK family of proteins, including ERK1/2, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[3] Eugenol and its derivatives have been demonstrated to suppress the phosphorylation of ERK1/2, JNK, and p38 MAPK in response to inflammatory stimuli.[3]

β-Caryophyllene and the Endocannabinoid System: β-Caryophyllene is a unique sesquiterpene that acts as a selective agonist of the cannabinoid receptor type 2 (CB2).[5][6] The CB2 receptor is primarily expressed on immune cells and its activation is associated with anti-inflammatory and immunomodulatory effects. By activating CB2 receptors, β-caryophyllene can modulate cytokine production and reduce inflammatory responses.[7]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of clove essential oil and its major constituents from various studies.

Table 1: In Vitro Anti-inflammatory Activity of Clove Essential Oil and Eugenol

Compound/ExtractModel SystemConcentrationEffectReference
Clove Essential OilHuman Dermal Fibroblasts0.011% (v/v)Inhibition of VCAM-1, IP-10, I-TAC, MIG, Collagen-I, Collagen-III, M-CSF, TIMP-2[8]
EugenolLPS-stimulated THP-1 Macrophages10 µM and 15 µMDownregulation of IL-1β and IL-6 transcription[9]
Eugenol Derivative (Eugenolol)LPS-stimulated RAW 264.7 MacrophagesNot specifiedSuppression of TNF-α and IL-1β release[3]
Bis-eugenolH₂O₂-stimulated RAW 264.7 Macrophages25 µg/mLSignificant reduction of nitric oxide production[10]

Table 2: In Vivo Anti-inflammatory Activity of Clove Oil

Compound/ExtractAnimal ModelDosageEffectReference
Clove Oil EmulsionCarrageenan-induced paw edema in Wistar ratsTopical application40-60% inhibition of paw swelling[11]

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This protocol describes the procedure to evaluate the anti-inflammatory activity of a test compound by measuring its effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).[12][13][14]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Eugenol, β-Caryophyllene)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well cell culture plates

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA): Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.[15]

  • Cell Viability Assay (MTT): Assess the cytotoxicity of the test compound on the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of a test compound.[16][17][18]

Materials:

  • Male Swiss albino mice (20-25 g)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., Eugenol, β-Caryophyllene)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Positive control, and Test compound groups (at least two different doses).

  • Compound Administration: Administer the test compound, positive control, or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription Eugenol Eugenol Eugenol->MAPK Inhibits Eugenol->IKK Inhibits

Caption: Simplified signaling pathway for Eugenol's anti-inflammatory action.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Treat Pre-treat with Test Compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect Supernatant Stimulate->Collect MTT Assess Cell Viability (MTT) Stimulate->MTT ELISA Quantify Cytokines (ELISA) Collect->ELISA Acclimatize Acclimatize Mice Group Group Animals Acclimatize->Group Administer Administer Test Compound Group->Administer Induce Induce Paw Edema (Carrageenan) Administer->Induce Measure Measure Paw Volume Induce->Measure Analyze Analyze Data (% Inhibition) Measure->Analyze

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Total Synthesis of (-)-Clovene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the total synthesis of (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the total synthesis of (-)-Clovene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of (-)-Clovene, offering potential solutions and detailed protocols for key reactions.

1. Low Yield in the Key [3+2+1] Cycloaddition Reaction

  • Question: My Rh(I)-catalyzed [3+2+1] cycloaddition of the 1-yne-vinylcyclopropane (VCP) precursor is giving a low yield of the desired 5/6 bicyclic skeleton, with a significant amount of the [3+2] cycloaddition byproduct. How can I improve the selectivity for the [3+2+1] product?

  • Answer: The competition between the [3+2+1] and [3+2] cycloaddition pathways is a known challenge in this synthesis. The electronic nature of the substituent on the vinylcyclopropane (B126155) (VCP) plays a crucial role. An electron-withdrawing group on the VCP can favor the undesired [3+2] pathway.

    Troubleshooting Steps:

    • Substrate Modification: If your VCP substrate has an ester group, this electron-withdrawing group can disfavor the desired [3+2+1] pathway, leading to the 5/5-fused ring system as the major product.[1] Consider modifying the substrate to have a less electron-withdrawing group or an alkyl group, which can favor the [3+2+1] cycloaddition.[1]

    • Reaction Conditions: While extensive screening of temperature, solvent, and CO pressure has been reported to not significantly improve the yield of the desired product in some cases, it is still a variable to consider for your specific substrate.[1]

    Experimental Workflow for Optimizing the [3+2+1] Cycloaddition

    G cluster_0 Troubleshooting Low Yield in [3+2+1] Cycloaddition A Low Yield of [3+2+1] Product B Analyze Byproducts: Is [3+2] Cycloadduct the Major Product? A->B C Yes B->C D No B->D E Modify VCP Substrate: Replace Electron-Withdrawing Group with Alkyl Group C->E G Re-evaluate Other Steps: - Starting Material Purity - Catalyst Activity D->G F Screen Reaction Conditions: - Temperature - Solvent - CO Pressure E->F H Improved Yield of [3+2+1] Product F->H G->F

    A flowchart for troubleshooting low yields in the [3+2+1] cycloaddition.

2. Poor Diastereoselectivity in Cycloaddition Reactions

  • Question: The diastereoselectivity of my cycloaddition step is low, and the resulting diastereomers are difficult to separate by column chromatography. What can I do?

  • Answer: Low diastereoselectivity can be a significant hurdle. Here are a few approaches to consider:

    • Chiral Substrate Control: The use of a chiral substrate can induce asymmetry in the cycloaddition. If you are using a racemic starting material, consider preparing a chiral, enantioenriched precursor.[1]

    • Chromatography Optimization: Even if diastereomers are difficult to separate, it is worth exploring different chromatography conditions. Consider using a different stationary phase (e.g., silver nitrate-impregnated silica (B1680970) for compounds with double bonds), varying the solvent system, or employing preparative HPLC.

    • Carry Forward and Separate Later: In some cases, it may be possible to carry the mixture of diastereomers through the next few synthetic steps. A later intermediate might have different physical properties that allow for easier separation.

3. Difficulties with the Intramolecular Aldol (B89426) Reaction for Tricycle Formation

  • Question: I am having trouble with the final intramolecular aldol reaction to form the tricyclic skeleton of clovan-2,9-dione. The reaction is either not proceeding to completion or is giving multiple side products.

  • Answer: The intramolecular aldol reaction to form the congested tricyclic system can be challenging.

    Key Parameters to Optimize:

    • Choice of Base: The strength and steric hindrance of the base are critical. Common bases for intramolecular aldol reactions include LDA, KHMDS, and NaHMDS. You may need to screen different bases to find the optimal one for your substrate.

    • Temperature: Aldol reactions are often run at low temperatures (e.g., -78 °C) to control the reaction kinetics and minimize side reactions. A gradual warming of the reaction mixture might be necessary to drive the reaction to completion.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to decomposition or side product formation.

Frequently Asked Questions (FAQs)

1. What are the main synthetic strategies for the total synthesis of (-)-Clovene and related compounds?

Several strategies have been developed for the synthesis of the clovane skeleton. Some of the notable approaches include:

  • Robinson Annulation and Dieckmann Condensation: An early approach to the synthesis of (±)-clovene.[1]

  • Ketene [2+2]/Ring-Expansion Strategy: An elegant synthesis of (±)-clovene developed by Funk.[1][2]

  • Rh(I)-Catalyzed [3+2+1] Cycloaddition: A more recent approach for the asymmetric total synthesis of (-)-clovan-2,9-dione.[1][3]

  • Radical Cyclization: A concise, 5-step racemic total synthesis of clovan-2,9-dione has been reported using this strategy.[3]

Synthetic Pathway Overview (Rh-Catalyzed Approach)

G A Simple Starting Materials B 1-yne-vinylcyclopropane (VCP) Precursor A->B C Rh(I)-Catalyzed [3+2+1] Cycloaddition B->C D 5/6 Bicyclic Intermediate C->D E Intramolecular Aldol Reaction D->E F (-)-Clovan-2,9-dione E->F

References

Optimization

Technical Support Center: Purification of (-)-Clovene

Welcome to the technical support center for the purification of (-)-Clovene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently as...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (-)-Clovene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this tricyclic sesquiterpene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of (-)-Clovene in a question-and-answer format.

Question: My purified (-)-Clovene sample shows multiple peaks of similar mass in GC-MS analysis. How can I resolve these?

Answer: This issue likely stems from the co-elution of isomeric or structurally related sesquiterpenes. (-)-Clovene is part of a complex family of sesquiterpenes, and crude samples, whether from natural extraction or synthetic routes, often contain isomers that are challenging to separate due to their similar physical properties.

Potential Causes and Solutions:

  • Isomeric Impurities: Your sample may contain isomers such as (+)-clovene, neoclovene, or isoclovene, which have the same molecular weight (204.35 g/mol ) and similar polarities.[1][2][3]

  • Suboptimal Chromatographic Conditions: The separation efficiency of your current chromatographic method may be insufficient.

Troubleshooting Steps:

  • Optimize GC Method:

    • Column Selection: Employ a high-resolution capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol or a cyanopropyl phase) to enhance the separation of isomers.

    • Temperature Gradient: Implement a slow and shallow temperature gradient during the GC run to improve the resolution between closely eluting peaks.

  • High-Performance Liquid Chromatography (HPLC):

    • Stationary Phase: Utilize a silver nitrate-impregnated silica (B1680970) gel column (AgNO₃-SiO₂). The silver ions interact with the double bonds of the sesquiterpenes, often providing excellent separation of isomers.

    • Mobile Phase: A non-polar mobile phase system, such as hexane (B92381) or a hexane/ethyl acetate (B1210297) gradient, is typically effective.

  • Preparative Gas Chromatography (Prep-GC): For small-scale purification of highly pure (-)-Clovene, Prep-GC with a suitable column can provide excellent resolution of isomers.

Question: I am having difficulty achieving baseline separation during column chromatography. What can I do to improve this?

Answer: Poor separation in column chromatography is a common challenge when dealing with non-polar compounds like sesquiterpenes.

Potential Causes and Solutions:

  • Inappropriate Stationary Phase: Standard silica gel may not provide sufficient selectivity for closely related sesquiterpenes.

  • Incorrect Mobile Phase Polarity: The eluting power of your solvent system may be too high, causing all compounds to elute together.

Troubleshooting Steps:

  • Stationary Phase Modification:

    • As mentioned, a silver nitrate-impregnated silica gel can significantly improve the separation of unsaturated hydrocarbons.

  • Mobile Phase Optimization:

    • Solvent System: Use a very non-polar mobile phase. Start with 100% hexane and gradually introduce a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate in very small increments (e.g., 0.5-1%).

    • Gradient Elution: A shallow gradient can help to resolve compounds with very similar retention factors (Rf).

  • Column Parameters:

    • Column Dimensions: Use a long and narrow column for better resolution.

    • Flow Rate: A slower flow rate will allow for better equilibration and separation.

Question: My final product yield is consistently low. What are the potential reasons for this loss of material?

Answer: Low recovery of (-)-Clovene can be attributed to several factors, from its volatility to adsorption on surfaces.

Potential Causes and Solutions:

  • Volatility: Although (-)-Clovene has a high boiling point (261-263 °C), it can be lost during solvent evaporation under reduced pressure, especially if heated.[4]

  • Adsorption: The non-polar nature of (-)-Clovene can lead to its adsorption onto glass and plastic surfaces.

  • Multiple Purification Steps: Each purification step inherently involves some product loss.

Troubleshooting Steps:

  • Solvent Removal:

    • Use a rotary evaporator with controlled temperature (ideally at or slightly above room temperature) and pressure to minimize evaporative losses.

    • For small quantities, gently blow a stream of inert gas (e.g., nitrogen) over the surface of the solution.

  • Minimize Transfers: Plan your purification workflow to reduce the number of transfers between flasks and vials.

  • Rinse Equipment: After each transfer, rinse the original container with a small amount of a volatile solvent to recover any adsorbed product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude (-)-Clovene sample?

A1: Common impurities depend on the source of the (-)-Clovene.

  • From Natural Sources (e.g., Clove Oil): Other sesquiterpenes like caryophyllene (B1175711) and humulene, as well as their oxygenated derivatives (sesquiterpenoids), are common.

  • From Synthesis: Unreacted starting materials, reagents, and isomeric byproducts such as isoclovene or other rearrangement products are frequently encountered.

Q2: How can I detect (-)-Clovene during HPLC purification if it has poor UV absorbance?

A2: Since (-)-Clovene lacks a strong chromophore, a standard UV detector is not ideal. Alternative detection methods include:

  • Refractive Index (RI) Detector: Sensitive to changes in the refractive index of the eluent.

  • Evaporative Light Scattering Detector (ELSD): Detects non-volatile analytes by evaporating the mobile phase and measuring the scattered light from the remaining particles.

  • Mass Spectrometry (MS) Detector: Provides mass information, which is highly specific and can help in identifying the compound of interest.

Q3: Is it possible to purify (-)-Clovene by crystallization?

A3: As a non-polar hydrocarbon, (-)-Clovene is likely to be an oil at room temperature, making crystallization challenging. However, if the crude sample is a solid or if derivatives are made, crystallization could be an option. Success would depend on finding a suitable solvent system where the solubility of (-)-Clovene is significantly different from that of the impurities at different temperatures.

Q4: What are the key physical and chemical properties of (-)-Clovene that are relevant for its purification?

A4: The following properties are important to consider:

PropertyValueReference
Molecular FormulaC₁₅H₂₄[1]
Molecular Weight204.35 g/mol [1]
Boiling Point261-263 °C[4]
Solubility in Water0.1565 mg/L at 25 °C (practically insoluble)[4]
Solubility in Organic SolventsSoluble in ethanol, methanol, isopropanol, and non-polar solvents like hexane.[5]

Experimental Protocols

Protocol 1: Column Chromatography on Silver Nitrate-Impregnated Silica Gel

This method is highly effective for separating sesquiterpene isomers.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Silver nitrate (B79036) (AgNO₃)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Crude (-)-Clovene sample

Procedure:

  • Preparation of AgNO₃-Silica Gel:

    • Dissolve silver nitrate in deionized water to make a saturated solution.

    • In a fume hood, add silica gel to the AgNO₃ solution in a 4:1 (w/w) ratio of silica to AgNO₃.

    • Mix thoroughly to form a slurry.

    • Dry the slurry in an oven at 110 °C for 4-6 hours, protected from light. The resulting free-flowing powder should be stored in a desiccator and protected from light.

  • Column Packing:

    • Prepare a slurry of the AgNO₃-silica gel in hexane.

    • Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude (-)-Clovene sample in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity by adding small percentages of ethyl acetate (e.g., starting with 99.5:0.5 hexane:ethyl acetate).

    • Collect fractions and monitor by GC-MS or TLC (with an appropriate stain like potassium permanganate).

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions to identify those containing pure (-)-Clovene.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Gas Chromatography (Prep-GC)

This technique is suitable for obtaining small quantities of very pure material.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale column and a fraction collector.

  • Column: A polar stationary phase column (e.g., DB-WAX or similar) is recommended for isomer separation.

Procedure:

  • Method Development:

    • Develop an analytical GC method that provides good separation of (-)-Clovene from its impurities. Note the retention time of the target compound.

  • Sample Preparation:

    • Dissolve the partially purified (-)-Clovene in a volatile solvent (e.g., hexane).

  • Injection and Collection:

    • Inject an appropriate volume of the sample onto the Prep-GC column.

    • Set the fraction collector to collect the eluent at the predetermined retention time of (-)-Clovene.

  • Solvent Removal:

    • The collected fraction will be a solution of (-)-Clovene in the carrier gas condensate. Gently evaporate the solvent to obtain the pure compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Check cluster_repurification Troubleshooting Crude Sample Crude Sample Column Chromatography Column Chromatography Crude Sample->Column Chromatography Fraction Analysis Fraction Analysis Column Chromatography->Fraction Analysis Solvent Removal Solvent Removal Fraction Analysis->Solvent Removal GC-MS Analysis GC-MS Analysis Solvent Removal->GC-MS Analysis Pure Product Pure Product GC-MS Analysis->Pure Product >99% Purity Impure Product Impure Product GC-MS Analysis->Impure Product <99% Purity Prep-GC Prep-GC Impure Product->Prep-GC Further Purification Prep-GC->GC-MS Analysis Re-analyze

Caption: General workflow for the purification and analysis of (-)-Clovene.

Troubleshooting_Logic cluster_challenges Common Issues cluster_solutions Potential Solutions Challenge Purification Challenge Co-elution Co-elution of Isomers Similar Polarity Challenge->Co-elution Low Yield Low Yield Volatility Adsorption Challenge->Low Yield Poor Detection Poor Detection in HPLC Lack of Chromophore Challenge->Poor Detection AgNO3_Silica AgNO₃-Silica Chromatography Co-elution:f0->AgNO3_Silica Prep_GC Preparative GC Co-elution:f0->Prep_GC Controlled_Evap Controlled Evaporation Low Yield:f0->Controlled_Evap Low Yield:f1->Controlled_Evap RI_ELSD Use RI or ELSD Detector Poor Detection:f0->RI_ELSD

Caption: Logical relationships between purification challenges and solutions.

References

Troubleshooting

Technical Support Center: Separation of (-)-Clovene and Its Isomers

Welcome to the technical support center for the separation of (-)-clovene and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming commo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of (-)-clovene and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of (-)-clovene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of (-)-clovene that I might encounter?

A1: When synthesizing or isolating (-)-clovene, particularly from the acid-catalyzed rearrangement of caryophyllene, you are likely to encounter several structural isomers. The most common isomer is isoclovene. Other potential isomers and byproducts may also be present depending on the reaction conditions.

Q2: Which chromatographic techniques are most effective for separating (-)-clovene from its isomers?

A2: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful techniques for separating sesquiterpene isomers like (-)-clovene.[1][2][3] The choice between GC and HPLC will depend on the volatility and thermal stability of the compounds, as well as the desired scale of purification. For analytical purposes, GC often provides excellent resolution for volatile sesquiterpenes.[2][3] For preparative separations, both preparative GC and HPLC can be employed.

Q3: How do I select the appropriate chromatographic column for my separation?

A3: The selection of the column is critical for achieving good separation.

  • For Gas Chromatography (GC): A nonpolar or mid-polarity capillary column is a good starting point. However, to resolve isomers with very similar boiling points, a column with a stationary phase that offers shape selectivity is often necessary.[4] Liquid crystal stationary phases have shown high selectivity for separating structural isomers.[2] For separating enantiomers, a chiral stationary phase, such as one based on cyclodextrin (B1172386) derivatives, is required.[4]

  • For High-Performance Liquid Chromatography (HPLC): Reversed-phase columns (e.g., C18, C8) are commonly used for the separation of sesquiterpenes.[1] For chiral separations to isolate (-)-clovene from its enantiomer, a chiral stationary phase (CSP) is essential.[5][6][7] Normal-phase chromatography with silica (B1680970) gel or alumina (B75360) can also be effective, particularly for preparative scale purification.[1]

Q4: Can I use chemical methods for separating (-)-clovene?

A4: While chromatographic methods are more common for isomer separation, chemical methods can sometimes be employed. These methods typically involve selectively reacting one isomer to form a derivative that has significantly different physical properties (e.g., solubility, boiling point), allowing for easier separation. After separation, the derivative is then converted back to the original isomer. However, specific chemical separation methods for clovene isomers are not widely reported and would likely require significant methods development.

Troubleshooting Guides

Guide 1: Poor Resolution of (-)-Clovene and Isomers in Gas Chromatography (GC)

Problem: You are observing co-elution or poor separation of (-)-clovene and its isomers in your GC analysis.

Possible Cause Solution
Inappropriate Stationary Phase The column's stationary phase may lack the necessary selectivity. If using a standard nonpolar column (e.g., DB-1, HP-5), switch to a mid-polarity phase (e.g., DB-17, HP-50+) or a phase with shape-selective properties like a liquid crystal stationary phase.[2] For enantiomeric separation, a chiral column is mandatory.
Suboptimal Oven Temperature Program A fast temperature ramp can lead to poor resolution. Decrease the ramp rate (e.g., from 10°C/min to 2-3°C/min). A lower initial oven temperature can also improve the separation of early-eluting isomers.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas (e.g., Helium, Hydrogen) may not be optimal for your column's dimensions. Adjust the flow rate or pressure to achieve the optimal linear velocity for maximum efficiency (refer to your column manufacturer's guidelines).
Column Overloading Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or dilute your sample.
Guide 2: Challenges in HPLC Separation of (-)-Clovene

Problem: You are struggling to achieve baseline separation of (-)-clovene from its isomers using HPLC.

Possible Cause Solution
Inadequate Mobile Phase Composition The polarity of the mobile phase may not be optimal. For reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to water. The addition of small amounts of modifiers like acids (e.g., formic acid, trifluoroacetic acid) can sometimes improve peak shape and resolution.[8]
Unsuitable Stationary Phase If a standard C18 column is not providing sufficient resolution, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl). For chiral separations, ensure you are using a suitable chiral stationary phase.[6][7]
Peak Tailing Peak tailing can reduce resolution. This may be caused by secondary interactions with the stationary phase. Ensure your mobile phase pH is appropriate for your analytes. Adding a competing base or acid to the mobile phase can sometimes mitigate this issue.
Injection Solvent Mismatch Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion and poor resolution.[9] Whenever possible, dissolve your sample in the mobile phase or a weaker solvent. If you must use a strong solvent, reduce the injection volume.[9]

Experimental Protocols

General Protocol for Analytical GC Separation of Sesquiterpene Isomers

This is a general starting protocol that will likely require optimization for your specific mixture of clovene isomers.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent) with a Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or for enhanced selectivity, a column with a liquid crystal stationary phase.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 3°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Note: This is a starting point. The temperature program and column choice may need significant optimization to resolve specific isomers of clovene.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis/Isolation cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product Mixture (containing (-)-Clovene and isomers) col_chrom Column Chromatography (Silica Gel or Alumina) start->col_chrom Initial Purification gc_hplc GC or HPLC Analysis of Fractions col_chrom->gc_hplc Fraction Analysis prep_gc_hplc Preparative GC or HPLC gc_hplc->prep_gc_hplc Pool Fractions for Further Purification purity_check Purity Assessment (Analytical GC/HPLC) prep_gc_hplc->purity_check Purity Check purity_check->prep_gc_hplc If Impure, Re-purify structure_ver Structural Verification (NMR, MS) purity_check->structure_ver If Pure final_product Isolated (-)-Clovene structure_ver->final_product Verified

Caption: General workflow for the purification of (-)-clovene.

References

Optimization

Technical Support Center: Optimization of Dieckmann Cyclization for Clovene Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Dieckmann cyclization in the synthesis of clove...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Dieckmann cyclization in the synthesis of clovene and related bicyclo[3.3.1]nonane systems.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann cyclization and why is it used in clovene synthesis?

A1: The Dieckmann cyclization is an intramolecular condensation of a diester facilitated by a base to form a β-keto ester.[1][2] In the context of clovene synthesis, it is a key reaction for constructing the characteristic bicyclo[3.3.1]nonane carbon skeleton from a suitable acyclic precursor.[3][4]

Q2: What are the typical bases and solvents used for this reaction?

A2: Commonly used bases include sodium ethoxide, potassium tert-butoxide, and sodium hydride. The choice of solvent often corresponds to the base, with alcohols like ethanol (B145695) used for alkoxide bases and aprotic solvents like benzene, toluene, or THF for sodium hydride.[4][5] To avoid transesterification, the alkoxide base should match the ester group of the substrate.

Q3: I am getting a mixture of bicyclo[3.3.1] and bicyclo[3.2.1] ring systems. How can I improve the regioselectivity?

A3: The formation of isomeric ring systems is a common challenge in the Dieckmann cyclization of unsymmetrical diesters. The regioselectivity is influenced by factors such as the stability of the possible enolates and the steric hindrance at the reaction centers. To favor the formation of the desired bicyclo[3.3.1]nonane system, consider the following:

  • Choice of Base: Sterically hindered bases like potassium tert-butoxide may favor the formation of the thermodynamically more stable enolate, potentially leading to a higher proportion of the desired isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Substrate Design: Modifying the substrate to introduce steric bulk or electronic effects that favor the formation of one enolate over the other can be an effective strategy.

Q4: My yields are low, and I suspect intermolecular side reactions. What can I do?

A4: Low yields are often due to competing intermolecular Claisen condensation, which leads to oligomerization. To favor the desired intramolecular cyclization, the reaction should be performed under high-dilution conditions. This involves the slow addition of the diester to a solution of the base, keeping the concentration of the substrate low at all times.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive base (e.g., partially hydrolyzed potassium tert-butoxide).2. Presence of water or protic impurities in the solvent or glassware.3. Insufficient reaction time or temperature.1. Use freshly sublimed potassium tert-butoxide or a new bottle of sodium hydride.2. Ensure all glassware is oven-dried and solvents are rigorously dried before use.3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and consider a modest increase in temperature if the reaction is sluggish.
Formation of a Mixture of Bicyclic Isomers 1. Competing enolate formations leading to different cyclization pathways.2. Thermodynamic equilibration of the product mixture.1. Employ a sterically hindered base (e.g., potassium tert-butoxide) to favor the formation of the less sterically hindered enolate.2. Run the reaction at a lower temperature to favor the kinetic product.3. If possible, modify the substrate to disfavor the formation of the undesired enolate.
Low Yields Due to Side Products 1. Intermolecular Claisen condensation (oligomerization).2. Hydrolysis of the ester starting material or β-keto ester product.1. Implement high-dilution conditions by slowly adding the diester to the base solution using a syringe pump.2. Use anhydrous solvents and reagents to prevent hydrolysis. Work up the reaction under non-hydrolytic conditions if the product is sensitive.
Difficulty in Product Isolation/Purification 1. The product may be an oil that is difficult to crystallize.2. Co-elution of isomeric products during chromatography.1. Attempt to form a crystalline derivative (e.g., a semicarbazone) for easier isolation and characterization.2. Utilize high-performance liquid chromatography (HPLC) or a different stationary phase for improved separation of isomers.

Experimental Protocols

General Protocol for High-Dilution Dieckmann Cyclization:

A solution of the diester (1.0 equivalent) in a dry, aprotic solvent (e.g., toluene) is added dropwise over a period of 4-8 hours to a stirred suspension of a strong base (e.g., sodium hydride, 1.2 equivalents) in the same solvent at reflux temperature under an inert atmosphere (e.g., nitrogen or argon). After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours. The reaction is then cooled to room temperature and quenched by the careful addition of a proton source (e.g., acetic acid or saturated aqueous ammonium (B1175870) chloride). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions that can be varied to optimize the Dieckmann cyclization for the synthesis of a bicyclo[3.3.1]nonane system. The yields are hypothetical and will depend on the specific substrate.

EntryBaseSolventTemperature (°C)Addition Time (h)Concentration (M)Product Ratio (bicyclo[3.3.1]:bicyclo[3.2.1])Total Yield (%)
1NaHToluene11060.013:165
2KOt-BuTHF6660.015:170
3NaOEtEthanol7860.012:160
4NaHToluene8080.0054:175

Visualizations

Logical Workflow for Optimizing Dieckmann Cyclization

Optimization_Workflow Start Start: Low Yield or Incorrect Regioisomer Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Anhydrous Conditions Check_Purity->Check_Conditions Optimize_Base Optimize Base Check_Conditions->Optimize_Base Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp High_Dilution Implement High Dilution Optimize_Temp->High_Dilution Analyze_Products Analyze Product Mixture (GC-MS, NMR) High_Dilution->Analyze_Products Purification Purify Desired Isomer Analyze_Products->Purification End End: Optimized Protocol Purification->End Dieckmann_Mechanism cluster_0 Dieckmann Cyclization Pathway Diester Diester Starting Material Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Base (e.g., NaH, KOt-Bu) Cyclization Intramolecular Nucleophilic Acyl Substitution Enolate->Cyclization Alkoxide_Intermediate Tetrahedral Alkoxide Intermediate Cyclization->Alkoxide_Intermediate Beta_Keto_Ester_Enolate β-Keto Ester Enolate Alkoxide_Intermediate->Beta_Keto_Ester_Enolate Elimination of Alkoxide Protonation Acidic Workup Beta_Keto_Ester_Enolate->Protonation Product β-Keto Ester Product (Bicyclo[3.3.1]nonane core) Protonation->Product

References

Troubleshooting

Technical Support Center: Overcoming Low Yields in Intramolecular Aldol Reactions for the Clovene Skeleton

For researchers, scientists, and drug development professionals engaged in the synthesis of the complex clovene skeleton, the intramolecular aldol (B89426) reaction is a critical C-C bond-forming step. However, achieving...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of the complex clovene skeleton, the intramolecular aldol (B89426) reaction is a critical C-C bond-forming step. However, achieving high yields and desired stereoselectivity in this transformation can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this pivotal reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the intramolecular aldol cyclization to form the clovene skeleton?

Low yields in this reaction can stem from several factors:

  • Substrate Reactivity: The steric hindrance around the enolizable proton or the carbonyl group can impede the reaction. The specific substitution pattern on the diketone precursor plays a crucial role.

  • Reaction Conditions: Non-optimal reaction conditions, including the choice of base, solvent, temperature, and reaction time, can lead to the formation of side products or decomposition of the starting material.

  • Diastereoselectivity: The formation of multiple diastereomers can complicate purification and reduce the isolated yield of the desired product.[1]

  • Side Reactions: Competing reactions such as intermolecular aldol condensation, enolate decomposition, or the formation of alternative ring systems can significantly reduce the yield of the target clovene skeleton.

Q2: How does the choice of base impact the reaction outcome?

The choice of base is critical for efficient enolate formation and subsequent cyclization. A base that is too strong or used in excess can lead to undesired side reactions. For instance, in the synthesis of (-)-clovan-2,9-dione, LDA (Lithium diisopropylamide) in THF at low temperatures was employed to facilitate the intramolecular aldol reaction.[1] The use of a strong, non-nucleophilic base like LDA helps to ensure rapid and complete enolate formation, minimizing side reactions.

Q3: What is the typical diastereomeric ratio observed in this reaction, and how can it be controlled?

The intramolecular aldol reaction for the clovene skeleton often produces a mixture of diastereomers. For example, in the synthesis of (-)-clovan-2,9-dione, the reaction yielded the desired product as a mixture of two diastereomers in a 4:1 ratio.[1] Controlling this ratio is a significant challenge. Factors influencing diastereoselectivity include:

  • The stereochemistry of the starting material.

  • The choice of reaction conditions (temperature, solvent, and base).

  • The potential for thermodynamic versus kinetic control.

Screening different bases, solvents, and temperatures is often necessary to optimize the diastereomeric ratio in favor of the desired product.

Q4: Are there any common byproducts to watch out for?

Yes, several byproducts can form during this reaction. In the synthesis of (-)-clovan-2,9-dione, a notable side product was observed in a 9% yield.[1] Other potential byproducts in intramolecular aldol reactions include:

  • Products from intermolecular aldol reactions, especially at higher concentrations.

  • Decomposition products of the starting material or the desired product under harsh reaction conditions.

  • Products arising from the formation of alternative, thermodynamically stable ring systems if multiple enolization pathways are possible.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inefficient enolate formation. 2. Steric hindrance in the substrate. 3. Incorrect reaction temperature.1. Use a stronger, non-nucleophilic base like LDA or KHMDS. 2. Ensure the absence of protic impurities that can quench the enolate. 3. Modify the substrate design if possible to reduce steric congestion. 4. Screen a range of temperatures; some reactions require very low temperatures (-78 °C) to proceed selectively, while others may need elevated temperatures to overcome the activation barrier.
Low Yield of Desired Diastereomer 1. Unfavorable thermodynamic or kinetic product distribution. 2. Epimerization of the product during workup or purification.1. Experiment with different bases and solvents to influence the transition state of the cyclization. 2. Vary the reaction temperature and time to favor either the kinetic or thermodynamic product. 3. Employ a milder workup procedure (e.g., quenching with a buffered solution). 4. Use chromatography conditions that minimize on-column epimerization.
Formation of Significant Byproducts 1. Intermolecular side reactions. 2. Formation of an alternative, more stable ring system. 3. Decomposition of starting material or product.1. Run the reaction at high dilution to favor the intramolecular pathway. 2. Carefully analyze the structure of the starting material to predict and potentially block alternative enolization sites. 3. Use milder reaction conditions (lower temperature, weaker base if applicable) to prevent decomposition.
Reaction Fails to Reach Completion 1. Insufficient amount of base. 2. Deactivation of the base by impurities. 3. Reversibility of the aldol reaction.1. Use a slight excess of the base (e.g., 1.1-1.5 equivalents). 2. Ensure all reagents and solvents are scrupulously dry. 3. If the reaction is reversible, consider trapping the product in situ or using conditions that drive the equilibrium towards the product (e.g., removal of water if a condensation product is desired).

Experimental Protocols

Key Experiment: Intramolecular Aldol Cyclization in the Synthesis of (-)-Clovan-2,9-dione

This protocol is adapted from the total synthesis of (-)-clovan-2,9-dione by Zhang et al. (2017).[1]

Reaction Scheme:

(Image of the reaction scheme from Zhang et al., 2017, showing the precursor, reagents, and products of the intramolecular aldol reaction)

Materials:

  • Aldehyde precursor

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the aldehyde precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of LDA in THF (typically 1.1 to 1.5 equivalents) is added dropwise to the cooled solution of the aldehyde.

  • The reaction mixture is stirred at -78 °C for the specified time (e.g., 1 hour), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl at -78 °C.

  • The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to separate the diastereomers and any side products.

Quantitative Data Summary:

ProductYieldDiastereomeric Ratio
Desired Aldol Adducts64% (combined)4:1
Side Product9%-

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve aldehyde precursor in anhydrous THF cool Cool to -78 °C under inert atmosphere start->cool add_lda Add LDA solution dropwise cool->add_lda stir Stir at -78 °C and monitor by TLC add_lda->stir quench Quench with saturated aq. NH4Cl stir->quench warm Warm to room temperature quench->warm extract Extract with ethyl acetate warm->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography end Isolated Products chromatography->end

Caption: Experimental workflow for the intramolecular aldol cyclization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Desired Product cause1 Inefficient Enolate Formation start->cause1 cause2 Poor Diastereoselectivity start->cause2 cause3 Byproduct Formation start->cause3 solution1a Optimize Base/Solvent cause1->solution1a solution1b Check Reagent Purity cause1->solution1b solution2a Screen Temperatures cause2->solution2a solution2b Modify Substrate cause2->solution2b solution3a Use High Dilution cause3->solution3a solution3b Employ Milder Conditions cause3->solution3b

References

Optimization

Technical Support Center: (-)-Clovene Stability and Storage

This technical support center provides guidance on preventing the degradation of (-)-Clovene during storage. The information is intended for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of (-)-Clovene during storage. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (-)-Clovene?

A1: The primary factors that can lead to the degradation of (-)-Clovene are exposure to heat, light (photo-oxidation), oxygen (auto-oxidation), and strong acidic or basic conditions. As a sesquiterpenoid with a double bond, it is susceptible to oxidation, isomerization, and rearrangement reactions.

Q2: What is the recommended temperature for storing (-)-Clovene?

A2: For long-term storage, it is recommended to store (-)-Clovene at or below -20°C in a tightly sealed container. For short-term use, storage at 2-8°C is acceptable, but prolonged storage at these temperatures should be avoided to minimize thermal degradation.

Q3: How does light affect the stability of (-)-Clovene?

A3: Exposure to ultraviolet (UV) light can induce photolytic degradation and oxidation of (-)-Clovene.[1] It is crucial to store (-)-Clovene in amber-colored vials or containers that block UV light to prevent the formation of unwanted byproducts.

Q4: Is (-)-Clovene sensitive to pH?

A4: Yes, terpenes like (-)-Clovene can be sensitive to acidic and basic conditions. Strong acids can catalyze isomerization and rearrangement reactions of the carbon skeleton. While specific data on (-)-Clovene is limited, it is advisable to avoid storage in acidic or basic solutions unless experimentally required. Maximum stability for many organic compounds is often found in the pH 4-5 range.[2]

Q5: What type of container should I use to store (-)-Clovene?

A5: Use amber glass vials with a tight-fitting cap, preferably with a PTFE (polytetrafluoroethylene) liner. This will protect the compound from light and prevent loss due to evaporation. Avoid plastic containers, as terpenes can sometimes leach plasticizers or interact with the polymer.

Q6: I suspect my (-)-Clovene sample has degraded. How can I check its purity?

A6: The purity of your (-)-Clovene sample can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Flame Ionization Detection (GC-FID).[3] These methods can separate and identify (-)-Clovene from its potential degradation products. High-Performance Liquid Chromatography (HPLC) can also be a suitable method.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color or odor of the sample. Oxidation or formation of degradation products.Discard the sample and use a fresh, properly stored aliquot. Review storage conditions to ensure they are optimal.
Unexpected peaks in GC-MS or HPLC analysis. Sample degradation has occurred.Compare the chromatogram to a reference standard of pure (-)-Clovene. If new peaks are present, the sample has likely degraded. Consider the potential degradation pathways to hypothesize the identity of the impurities.
Inconsistent experimental results. Degradation of (-)-Clovene stock solution.Prepare fresh stock solutions for each experiment, especially if the solution is stored for an extended period. Verify the purity of the stock solution before use.
Precipitate formation in the sample. Polymerization or formation of insoluble degradation products.The sample is likely significantly degraded and should not be used.

Proposed Degradation Pathways

Due to the limited availability of specific degradation studies on (-)-Clovene, the following pathways are proposed based on the known reactivity of terpenes and other cyclic olefins.

a

Caption: Proposed degradation pathways for (-)-Clovene.

Experimental Protocols

Protocol 1: Stability Testing of (-)-Clovene under Accelerated Conditions

This protocol is designed to assess the stability of (-)-Clovene under elevated temperature and humidity.

1. Sample Preparation:

  • Prepare a stock solution of (-)-Clovene in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Dispense aliquots of the stock solution into amber glass vials.

  • For solid-state stability, weigh a precise amount of (-)-Clovene into amber glass vials.

2. Storage Conditions:

  • Place the vials in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.[5]

  • As a control, store a set of vials at the recommended long-term storage condition of -20°C.

3. Time Points for Analysis:

  • Analyze the samples at initial (T=0), 1, 3, and 6 months.[6]

4. Analytical Method:

  • Use a validated stability-indicating method, such as GC-MS or HPLC, to determine the concentration of (-)-Clovene and detect any degradation products.[3][4]

  • The method should be able to separate the parent compound from any potential degradation products.

5. Data Analysis:

  • Calculate the percentage of (-)-Clovene remaining at each time point relative to the initial concentration.

  • Characterize any significant degradation products using mass spectrometry or other appropriate techniques.

Protocol 2: Photostability Testing of (-)-Clovene

This protocol evaluates the stability of (-)-Clovene upon exposure to light.

1. Sample Preparation:

  • Prepare samples as described in Protocol 1.

  • Prepare a set of control samples wrapped in aluminum foil to protect them from light.

2. Exposure Conditions:

  • Place the unwrapped samples in a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Place the control (wrapped) samples in the same chamber.

3. Analysis:

  • At the end of the exposure period, analyze both the exposed and control samples using a validated analytical method (e.g., GC-MS or HPLC).

4. Data Evaluation:

  • Compare the chromatograms of the exposed and control samples.

  • A significant difference in the purity of (-)-Clovene or the appearance of new peaks in the exposed sample indicates photolytic degradation.

Summary of Storage Conditions and Stability Testing Parameters

Condition Long-Term Storage Accelerated Stability Photostability
Temperature -20°C ± 5°C40°C ± 2°CAs per long-term or accelerated
Relative Humidity Not specified75% RH ± 5% RHNot specified
Light Protected from lightProtected from lightControlled UV/Vis exposure
Container Amber glass vial, PTFE-lined capAmber glass vial, PTFE-lined capUV-transparent container (for sample) and light-opaque container (for control)
Duration For the duration of the shelf-life6 monthsAs per guidelines

Workflow for Investigating (-)-Clovene Degradation

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation prep Prepare Stock Solution of (-)-Clovene aliquot Aliquot into Amber Vials prep->aliquot thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) aliquot->thermal photo Photolytic Stress (UV/Vis Light) aliquot->photo oxidative Oxidative Stress (e.g., H₂O₂ solution) aliquot->oxidative ph_stress pH Stress (Acidic and Basic Buffers) aliquot->ph_stress analysis Analyze at Time Points (e.g., 0, 1, 3, 6 months) thermal->analysis photo->analysis oxidative->analysis ph_stress->analysis gcms GC-MS / HPLC Analysis analysis->gcms quantify Quantify (-)-Clovene Purity gcms->quantify identify Identify Degradation Products quantify->identify pathway Propose Degradation Pathway identify->pathway shelf_life Determine Shelf-Life and Optimal Storage Conditions pathway->shelf_life

Chemical Incompatibilities

  • Strong Oxidizing Agents: Such as permanganates, dichromates, and peroxides, which can lead to vigorous and potentially hazardous reactions.

  • Strong Acids: Can cause isomerization or polymerization.

  • Halogens: Can undergo addition reactions across the double bond.

It is always recommended to consult the Safety Data Sheet (SDS) and perform a small-scale compatibility test before mixing (-)-Clovene with other reagents.

References

Troubleshooting

Troubleshooting stereoselectivity in (-)-Clovene synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stereosele...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stereoselective synthesis of (-)-Clovene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My synthesis produced a mixture of diastereomers during the core tricycle formation. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the formation of the tricyclo[6.3.1.0¹⁵]dodecane skeleton of clovene is a common challenge, particularly during key intramolecular cyclization steps. The stereochemical outcome is influenced by the stability of the transition states leading to the different diastereomers.

Troubleshooting Guide:

  • Review the Cyclization Strategy: The choice of the core ring-forming reaction is critical. Strategies such as intramolecular [2+2] ketene (B1206846) cycloadditions, Rh(I)-catalyzed [3+2+1] cycloadditions, or intramolecular aldol (B89426) reactions are known to form the clovene skeleton.[1][2] The inherent facial selectivity of each reaction type will dictate the primary diastereomeric outcome.

  • Modify Reaction Conditions: Systematically varying reaction parameters can favor one transition state over another.

    • Temperature: Lowering the reaction temperature can increase selectivity by amplifying small energy differences between competing transition state pathways.

    • Solvent: The polarity of the solvent can influence the compactness of the transition state, affecting steric interactions that control stereoselectivity.

    • Catalyst/Ligands: In metal-catalyzed reactions, the steric bulk and electronic properties of the ligands play a crucial role. For instance, in the Rh(I)-catalyzed cycloaddition for a clovane derivative, diastereomeric ratios were found to be sensitive to the substrate structure.[1]

  • Substrate Control: The steric hindrance of substituents on the precursor molecule can effectively shield one face of the reactive component, directing the cyclization. Consider modifying protecting groups to enhance this steric bias. In one reported synthesis, a diastereomeric ratio of approximately 3:1 was achieved and the isomers were separable by column chromatography, while a different step showed a lower diastereoselectivity of 1.3:1.[1]

Table 1: Effect of Reaction Conditions on Diastereoselectivity (Illustrative)

Parameter Varied Condition A d.r. (A:B) Condition B d.r. (A:B) Reference Principle
Temperature -78 °C 8:1 0 °C 3:1 Lower T enhances selectivity
Solvent Toluene (non-polar) 5:1 THF (polar) 2:1 Solvent can alter TS geometry

| Catalyst Ligand | Bulky Ligand (e.g., P(Cy)₃) | >10:1 | Small Ligand (e.g., P(Me)₃) | 4:1 | Steric hindrance from ligand |

Workflow for Troubleshooting Poor Diastereoselectivity

G cluster_0 cluster_1 Analysis cluster_3 start Poor Diastereoselectivity Observed (e.g., low d.r.) confirm Confirm Structure & Ratio (NMR, LC-MS) start->confirm separate Attempt Separation (Chromatography) confirm->separate If inseparable temp Vary Temperature (e.g., decrease T) separate->temp solvent Screen Solvents (Polar vs. Non-polar) end_node Improved Diastereoselectivity temp->end_node catalyst Modify Catalyst/ Ligand solvent->end_node substrate Substrate Modification (e.g., bulkier PG) catalyst->end_node substrate->end_node

Caption: A logical workflow for diagnosing and improving poor diastereoselectivity.

Question 2: I am synthesizing a racemic mixture of (±)-Clovene. What are the key strategies to achieve an enantioselective synthesis of the desired (-)-Clovene isomer?

Answer: An enantioselective synthesis is required to produce a single enantiomer like (-)-Clovene. This involves introducing chirality into the synthetic sequence. The primary strategies are chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

Troubleshooting & Strategy Guide:

  • Chiral Pool Synthesis: Start with a readily available, enantiomerically pure natural product that already contains some of the required stereocenters. For terpenoids like clovene, common chiral starting materials include (+)- or (-)-α-pinene.[3] The inherent chirality of the starting material is carried through the synthesis to control the stereochemistry of the final product.

  • Chiral Auxiliaries: A chiral auxiliary is an enantiopure group that is temporarily attached to the substrate. It directs the stereochemical course of a reaction and is subsequently removed. For example, Evans auxiliaries are often used to direct stereoselective aldol reactions, which can be a key step in building up the carbon skeleton.

  • Asymmetric Catalysis: This is often the most efficient method. It involves using a small amount of a chiral catalyst (typically a transition metal complex with a chiral ligand) to generate large quantities of an enantiomerically enriched product from a prochiral substrate. For instance, an asymmetric total synthesis of (-)-clovan-2,9-dione, a related compound, was achieved using a Rh(I)-catalyzed cycloaddition.[1]

Asymmetric Catalysis Concept

G sub Prochiral Substrate cat Chiral Catalyst [M-L*] ts_R Transition State (Pro-R, Favored) Lower Energy cat->ts_R Lower ΔG‡ ts_S Transition State (Pro-S, Disfavored) Higher Energy cat->ts_S Higher ΔG‡ prod_R (-)-Product (Major) ts_R->prod_R prod_S (+)-Product (Minor) ts_S->prod_S

Caption: Chiral catalyst differentiating between two diastereomeric transition states.

Question 3: How can I confirm the relative and absolute stereochemistry of my synthesized molecules?

Answer: Confirming the stereochemistry is a critical final step. A combination of spectroscopic and analytical techniques is required to unambiguously determine the three-dimensional structure.

Guide to Stereochemical Analysis:

  • Nuclear Magnetic Resonance (NMR):

    • 1D NMR (¹H, ¹³C): While not definitive for stereochemistry on its own, comparing the obtained spectra with literature values for known clovene stereoisomers is the first step.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is a powerful tool for determining relative stereochemistry. It detects protons that are close in space (<5 Å), allowing you to map out the 3D arrangement of atoms and confirm ring junctions and substituent orientations.

  • X-ray Crystallography: This is the gold standard for structure determination. If you can grow a single crystal of a solid intermediate or the final product, X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry.

  • Chiral Chromatography (HPLC/GC): To determine the enantiomeric purity (enantiomeric excess, or e.e.) of your final product, you must use a chiral stationary phase. By comparing the retention time of your product to that of a racemic or authentic standard, you can quantify the ratio of the two enantiomers.

  • Optical Rotation: Measuring the specific rotation using a polarimeter and comparing it to the literature value for (-)-Clovene provides evidence for the correct absolute configuration, assuming high enantiomeric purity.

Key Experimental Protocol

Protocol: Funk Intramolecular [2+2] Ketene Cycloaddition (Adapted)

This key step from R. L. Funk's 1988 synthesis of (±)-Clovene establishes the core tricyclic system and is a critical stereochemistry-determining step.[2]

Objective: To form the cyclobutanone (B123998) intermediate via an intramolecular [2+2] cycloaddition between a ketene and an alkene.

Procedure:

  • Acid Chloride Formation: The precursor carboxylic acid (1.0 eq) is dissolved in an anhydrous, inert solvent (e.g., benzene (B151609) or toluene) under an inert atmosphere (N₂ or Ar). Oxalyl chloride (1.5 eq) is added dropwise at 0 °C, followed by a catalytic amount of DMF. The reaction is stirred at room temperature for 2-3 hours until gas evolution ceases. The solvent and excess reagent are removed under vacuum.

  • Ketene Generation and Cycloaddition: The crude acid chloride is redissolved in anhydrous solvent (e.g., toluene). This solution is added slowly via syringe pump over several hours to a refluxing solution of a non-nucleophilic base, such as triethylamine (B128534) (3.0 eq) or proton-sponge, in the same solvent. The slow addition maintains a low concentration of the ketene, favoring the intramolecular cycloaddition over intermolecular polymerization.

  • Workup and Purification: After the addition is complete, the reaction is refluxed for an additional hour. Upon cooling, the mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The resulting crude cyclobutanone is purified by flash column chromatography.

References

Optimization

Side-product formation in the synthesis of clovane-type sesquiterpenes

Welcome to the technical support center for the synthesis of clovane-type sesquiterpenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of clovane-type sesquiterpenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side-product formation during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Intramolecular Aldol (B89426) Reaction: Ring Size and Side-Products

Q1.1: I am attempting an intramolecular aldol reaction to form the clovane core, but I am observing a complex mixture of products. What are the likely side-products and how can I favor the desired cyclization?

A1.1: Intramolecular aldol reactions are a powerful tool for constructing the characteristic polycyclic skeleton of clovanes. However, side-product formation is a common challenge. The most prevalent issues are the formation of undesired ring sizes and intermolecular side-products.

  • Undesired Ring Sizes: The regioselectivity of the enolate formation dictates the resulting ring size. In the synthesis of clovane-type sesquiterpenes, the formation of thermodynamically stable five- or six-membered rings is strongly favored over more strained three- or four-membered rings. If your precursor has multiple possible enolization sites, you may be forming a mixture of products. For example, in a 1,5-diketone, cyclization leading to a six-membered ring is generally preferred over the formation of a four-membered ring.[1][2][3][4]

  • Troubleshooting Undesired Ring Formation:

    • Thermodynamic Control: Ensure your reaction conditions favor thermodynamic equilibrium. This can often be achieved by using a suitable base and allowing for longer reaction times. The more stable five- or six-membered ring product should accumulate over time.[1][2]

    • Substrate Design: If possible, design your substrate to favor the desired enolization pathway. This can be achieved by introducing blocking groups or by leveraging the inherent acidity of specific α-protons.

  • Intermolecular Aldol Reactions: If the concentration of your substrate is too high, intermolecular aldol reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric side-products.

  • Troubleshooting Intermolecular Reactions:

    • High Dilution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture containing the base.

DOT Diagram: Intramolecular vs. Intermolecular Aldol Reaction

Aldol_Competition Substrate Dicarbonyl Substrate Enolate Enolate Intermediate Substrate->Enolate Base Intra_TS Intramolecular Transition State Enolate->Intra_TS Favored at low concentration Inter_TS Intermolecular Transition State Enolate->Inter_TS Favored at high concentration Clovane Desired Clovane Core Intra_TS->Clovane Side_Product Oligomeric Side-Products Inter_TS->Side_Product

Caption: Competing pathways in aldol reactions of dicarbonyl substrates.

2. Hydroformylation/Aldol Cascade: A Multi-Component Challenge

Q2.1: In a one-pot hydroformylation followed by an aldol reaction, I am getting a mixture of products including an alcohol and an ester. How can I optimize the reaction to favor the desired aldol product?

A2.1: The hydroformylation-aldol cascade is an efficient strategy for building complexity in clovane synthesis. However, the presence of multiple reactive species can lead to a variety of side-products. In one documented synthesis of clovan-2,9-dione, four main products were observed: the desired aldol product, an alcohol, an in-situ generated aldehyde, and an esterification product.[5]

  • Alcohol Formation: The aldehyde intermediate from the hydroformylation step can be reduced to an alcohol.

  • Esterification: The aldehyde can also be esterified under the reaction conditions.

  • Incomplete Aldol Reaction: The aldehyde may not fully undergo the subsequent intramolecular aldol reaction.

Troubleshooting Protocol:

  • Two-Step, One-Pot Procedure: Instead of a fully concurrent cascade, consider a two-step, one-pot approach. After the hydroformylation is complete (monitored by TLC or LC-MS), add a base such as potassium hydroxide (B78521) (KOH) to the reaction mixture.

  • Role of the Base: The added base serves two purposes: it catalyzes the intramolecular aldol reaction of the remaining aldehyde and promotes the hydrolysis of the ester side-product back to the corresponding alcohol, which can then potentially be recycled or removed during purification.[5]

Data on Product Distribution in a Hydroformylation/Aldol Reaction

ProductIsolated Yield (%)
Aldol Product35
Alcohol Side-Product29
Aldehyde IntermediateNot reported
Ester Side-ProductNot reported
Data from the total synthesis of clovan-2,9-dione.[5]

DOT Diagram: Troubleshooting Hydroformylation/Aldol Cascade

Hydroformylation_Troubleshooting cluster_0 One-Pot Reaction cluster_1 Troubleshooting Workflow Vinyl Group Vinyl Group Hydroformylation Hydroformylation Vinyl Group->Hydroformylation CO, H2, Catalyst Aldehyde Intermediate Aldehyde Intermediate Hydroformylation->Aldehyde Intermediate Aldol Product Aldol Product Aldehyde Intermediate->Aldol Product Intramolecular Aldol Alcohol Side-Product Alcohol Side-Product Aldehyde Intermediate->Alcohol Side-Product Reduction Ester Side-Product Ester Side-Product Aldehyde Intermediate->Ester Side-Product Esterification Add Base (e.g., KOH)\nafter Hydroformylation Add Base (e.g., KOH) after Hydroformylation Aldehyde Intermediate->Add Base (e.g., KOH)\nafter Hydroformylation Step 2 Ester Side-Product->Add Base (e.g., KOH)\nafter Hydroformylation Hydrolyzes Ester Add Base (e.g., KOH)\nafter Hydroformylation->Aldol Product Promotes Aldol

Caption: Workflow for optimizing a hydroformylation/aldol cascade.

3. Stereoselectivity Control and Epimerization

Q3.1: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity in the synthesis of the clovane skeleton?

A3.1: Controlling the stereochemistry at multiple stereocenters is a critical challenge in clovane synthesis. The formation of diastereomers can occur in several key steps, including cycloadditions, radical cyclizations, and aldol reactions.

  • Diastereoselective Cycloadditions: In reactions like the Rh(I)-catalyzed [3+2+1] cycloaddition, the facial selectivity of the approach of the reactants determines the stereochemical outcome. The steric bulk of substituents on the starting materials can be used to direct the stereochemistry. For example, protecting a hydroxyl group with a bulky benzyl (B1604629) (Bn) group can effectively control the diastereoselectivity of the cycloaddition.[5]

  • Controlling Radical Cyclizations: In radical cyclizations, such as the 6-endo-trig cyclization, the stereochemistry of the newly formed ring junction is influenced by the conformation of the cyclization precursor. The use of chiral auxiliaries or catalysts can help to control the facial selectivity of the radical attack.

  • Epimerization: Unwanted epimerization of existing stereocenters can occur under acidic or basic conditions, particularly for protons alpha to a carbonyl group. This can lead to a loss of stereochemical purity.

Troubleshooting Strategies for Stereoselectivity:

  • Bulky Protecting Groups: Introduce sterically demanding protecting groups to bias the approach of reagents from the less hindered face of the molecule.

  • Chiral Catalysts and Auxiliaries: Employ chiral catalysts or auxiliaries to create a chiral environment that favors the formation of one diastereomer over the other.

  • Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent Effects: The choice of solvent can influence the transition state geometry and thus the stereochemical outcome. Experiment with solvents of varying polarity.

  • Minimizing Epimerization:

    • Use mild reaction conditions whenever possible.

    • Carefully control the pH of the reaction mixture.

    • Minimize reaction times, especially when stereocenters are sensitive to epimerization.

    • Consider using non-basic or sterically hindered bases if epimerization is a concern.

DOT Diagram: Logic for Improving Diastereoselectivity

Stereoselectivity_Logic Start Mixture of Diastereomers Observed Question1 Is the reaction a cycloaddition? Start->Question1 Question2 Is it a radical cyclization? Question1->Question2 No Action1 Introduce bulky protecting groups Question1->Action1 Yes Question3 Is epimerization likely? Question2->Question3 No Action2 Use chiral catalysts or auxiliaries Question2->Action2 Yes Action3 Optimize temperature and solvent Question3->Action3 No Action4 Use mild conditions, control pH, shorten reaction time Question3->Action4 Yes End Improved Diastereoselectivity Action1->End Action2->End Action3->End Action4->End

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for a Two-Step, One-Pot Hydroformylation/Aldol Reaction

This is a general guideline based on reported syntheses and should be optimized for your specific substrate.

  • Hydroformylation Step:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the vinyl-containing substrate in a suitable anhydrous solvent (e.g., toluene).

    • Add the hydroformylation catalyst (e.g., a rhodium or palladium complex) and any necessary ligands and reagents (e.g., formic acid, acetic anhydride).

    • Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Aldol Condensation Step:

    • Cool the reaction mixture to room temperature.

    • Slowly add a solution of a suitable base (e.g., aqueous potassium hydroxide) to the reaction mixture.

    • Stir vigorously until the intramolecular aldol condensation is complete (monitor by TLC or LC-MS).

    • Proceed with a standard aqueous workup and purification by column chromatography.

Protocol 2: General Considerations for Minimizing Epimerization

These are general principles to be applied to reactions where epimerization is a concern.

  • Base Selection:

    • If possible, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) to minimize side reactions.

    • If a stronger base is required, consider using a lithium base (e.g., LDA) at low temperatures to favor kinetic deprotonation.

  • Temperature Control:

    • Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many base-catalyzed reactions, this may be between -78 °C and 0 °C.

  • Reaction Time:

    • Monitor the reaction closely and quench it as soon as the desired product has formed to minimize the exposure of the product to epimerizing conditions.

  • Acidic/Basic Workup:

    • Be mindful that acidic or basic workup conditions can also induce epimerization. Use buffered solutions or quench with a mild acid or base as appropriate.

Disclaimer: These protocols are intended as general guidelines. It is crucial to consult the primary literature for specific reaction conditions and to perform appropriate safety assessments before conducting any experiment.

References

Troubleshooting

Technical Support Center: Refining Analytical Methods for Trace Detection of (-)-Clovene

Welcome to the technical support center for the analytical determination of (-)-Clovene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytica...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of (-)-Clovene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for the trace detection of this sesquiterpene. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process for the trace detection of (-)-Clovene.

Question Answer
1. Why am I seeing poor peak shape (e.g., tailing or fronting) for my (-)-Clovene standard? Poor peak shape can be indicative of several issues. Tailing peaks might result from active sites in the GC inlet liner or on the column itself. To address this, consider using a deactivated liner and ensure your column is in good condition. Fronting peaks are often a sign of column overload. Try injecting a more dilute sample to see if the peak shape improves. Additionally, ensure your solvent is appropriate and fully volatilized in the inlet.
2. My sensitivity for (-)-Clovene is very low, and I'm struggling to detect it at trace levels. What can I do? Low sensitivity can be a significant hurdle in trace analysis. First, confirm the proper functioning of your GC-MS system, including checking for leaks and ensuring the ion source is clean.[1] For the analysis of volatile compounds like (-)-Clovene, a purge and trap (P&T) system can significantly enhance sensitivity by pre-concentrating the analyte before introduction into the GC-MS.[2][3] Optimizing the P&T parameters such as purge flow rate, time, and temperature is crucial.[2][3] You can also consider using a larger injection volume if your system allows, or perform a sample cleanup to remove matrix components that may be causing ion suppression.
3. I am observing co-elution of peaks, making it difficult to accurately quantify (-)-Clovene. How can I improve separation? Co-elution is a common challenge, especially in complex matrices like essential oils. To improve resolution, you can modify the GC temperature program. A slower temperature ramp will generally provide better separation. Alternatively, switching to a GC column with a different stationary phase chemistry can alter the elution order and resolve co-eluting compounds. For instance, if you are using a non-polar column (like a DB-5ms), you might consider a more polar column (like a DB-WAX) to achieve a different selectivity.[4]
4. I'm seeing extraneous peaks in my chromatogram that are not present in my sample. What is the source of this contamination? Ghost peaks or contamination can originate from several sources. Septum bleed from the injection port is a common issue. Using high-quality, low-bleed septa and changing them regularly can mitigate this. Contamination can also come from the sample vials, solvents, or the carrier gas. Running a blank solvent injection can help identify the source of the contamination. It is also important to be aware of potential background interferences from laboratory equipment and surroundings, especially when conducting trace analysis.[5]
5. My quantitative results for (-)-Clovene are inconsistent. What could be causing this variability? Inconsistent quantitative results can stem from issues with sample preparation, injection precision, or instrument stability. Ensure your sample extraction and dilution procedures are consistent and accurate. Use of an internal standard is highly recommended to correct for variations in injection volume and instrument response. Regularly check the performance of your autosampler and the stability of your MS detector to ensure reliable data.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best way to extract (-)-Clovene from a plant matrix for trace analysis?

For the extraction of volatile compounds like sesquiterpenes from a plant matrix, hydrodistillation is a common and effective method.[6][7] However, for trace analysis, techniques that minimize sample loss and contamination are preferable. Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are modern techniques that can offer higher extraction efficiency with reduced solvent consumption and extraction time.[8][9] The choice of extraction solvent is also critical; a non-polar solvent like hexane (B92381) is often suitable for extracting sesquiterpenes.[4][7]

Q2: How should I prepare my extracted sample for GC-MS analysis?

After extraction, the sample will likely need to be diluted to an appropriate concentration for GC-MS analysis. A common practice for essential oil analysis is to dilute the extract in a volatile solvent like hexane.[4][7] A dilution factor of 1:100 (v/v) is often a good starting point.[4] It is also crucial to filter the sample to remove any particulate matter that could clog the GC inlet or column.

GC-MS Analysis

Q3: What type of GC column is recommended for the analysis of (-)-Clovene?

A non-polar or medium-polar capillary column is generally suitable for the separation of sesquiterpenes like (-)-Clovene. A commonly used stationary phase is a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent). For potentially better separation from other isomers or closely related compounds, a polar column like one with a polyethylene (B3416737) glycol (WAX) stationary phase can be employed.[4]

Q4: What are the typical GC-MS parameters for analyzing (-)-Clovene?

The optimal GC-MS parameters will depend on the specific instrument and column being used. However, a general starting point based on the analysis of essential oils is provided in the table below. It is important to optimize these parameters for your specific application to achieve the best resolution and sensitivity.

Q5: How can I confirm the identity of the (-)-Clovene peak in my chromatogram?

The primary method for peak identification in GC-MS is by comparing the mass spectrum of the unknown peak with a reference spectrum from a spectral library (e.g., NIST, Wiley).[10] You can also compare the retention time of your peak with that of a certified reference standard of (-)-Clovene run under the same chromatographic conditions. Mass spectral databases like mzCloud can be valuable resources for identifying unknown compounds.[11][12]

Data Analysis and Quantification

Q6: How do I quantify the amount of (-)-Clovene in my sample?

For accurate quantification, it is recommended to use an internal standard method.[1] This involves adding a known amount of a compound (the internal standard) that is chemically similar to (-)-Clovene but not present in the sample to both the calibration standards and the unknown samples. A calibration curve is then generated by plotting the ratio of the peak area of (-)-Clovene to the peak area of the internal standard against the concentration of (-)-Clovene. The concentration in the unknown sample can then be determined from this curve.

Q7: What are typical limits of detection (LOD) and quantification (LOQ) for trace analysis of compounds like (-)-Clovene by GC-MS?

The LOD and LOQ are method-dependent and will vary based on the sample matrix, instrumentation, and sample preparation method used. For trace analysis of similar volatile organic compounds using sensitive techniques like GC-MS with pre-concentration, LODs in the low picogram per milliliter (pg/mL) range can be achieved.[13]

Quantitative Data Summary

The following table provides an example of typical GC-MS parameters that can be used as a starting point for developing a method for the trace detection of (-)-Clovene.

ParameterValue
Gas Chromatograph (GC)
ColumnDB-WAX polar capillary column (30 m, 0.25 mm i.d. x 0.25 µm thickness)[4]
Carrier GasHelium at a flow rate of 1.2 ml/min[4][7]
Inlet Temperature250°C[4]
Injection ModeSplitless[7]
Injection Volume1 µL[4][7]
Oven Temperature ProgramStart at 40°C for 5 min, then ramp to 260°C at a rate of 2°C/min[4]
Mass Spectrometer (MS)
Ion Source Temperature230°C[7]
Quadrupole Temperature150°C[7]
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400

Experimental Protocols

Detailed Methodology for GC-MS Analysis of (-)-Clovene in a Plant Matrix

This protocol provides a general workflow for the extraction and analysis of (-)-Clovene from a plant matrix.

1. Sample Preparation (Hydrodistillation)

  • Weigh approximately 100 g of the dried plant material.

  • Place the material in a round-bottom flask with 500 mL of distilled water.

  • Set up a Clevenger-type apparatus for hydrodistillation.

  • Heat the flask and collect the essential oil for 3 hours.

  • Separate the essential oil from the aqueous layer and dry it over anhydrous sodium sulfate.

  • Store the extracted oil at 4°C in a sealed vial.

2. Sample Dilution

  • Prepare a 1:100 (v/v) dilution of the extracted essential oil in hexane.[4]

3. GC-MS Analysis

  • Inject 1 µL of the diluted sample into the GC-MS system.

  • Use the GC-MS parameters outlined in the "Quantitative Data Summary" table as a starting point.

  • Acquire the data in full scan mode.

4. Data Analysis

  • Identify the (-)-Clovene peak based on its retention time and by comparing its mass spectrum to a reference spectrum. A mass spectrum for alpha-neoclovene (B12086099) can be found in online databases.[14][15]

  • For quantification, prepare a series of calibration standards of (-)-Clovene with an internal standard.

  • Generate a calibration curve and determine the concentration of (-)-Clovene in the sample.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Extraction (e.g., Hydrodistillation) plant_material->extraction essential_oil Essential Oil extraction->essential_oil dilution Dilution in Hexane essential_oil->dilution final_sample Final Sample for Injection dilution->final_sample injection Sample Injection final_sample->injection separation GC Separation injection->separation detection MS Detection separation->detection chromatogram Chromatogram detection->chromatogram identification Peak Identification (Mass Spectrum & Retention Time) chromatogram->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Workflow for the trace detection of (-)-Clovene.

Troubleshooting_Logic cluster_peak_issues Peak Shape & Sensitivity cluster_separation_issues Separation & Purity cluster_quantification_issues Quantification start Problem Encountered poor_peak_shape Poor Peak Shape start->poor_peak_shape low_sensitivity Low Sensitivity start->low_sensitivity coelution Co-elution start->coelution contamination Contamination start->contamination inconsistent_results Inconsistent Results start->inconsistent_results solution1 Improved Peak Shape poor_peak_shape->solution1 Check liner, column, concentration solution2 Enhanced Sensitivity low_sensitivity->solution2 Check for leaks, clean source, use P&T solution3 Better Resolution coelution->solution3 Adjust temp. program, change column solution4 Cleaner Chromatogram contamination->solution4 Check septum, solvents, run blanks solution5 Consistent Quantification inconsistent_results->solution5 Use internal standard, check autosampler

Caption: Troubleshooting logic for (-)-Clovene analysis.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (-)-Clovene and (+)-Clovene for Researchers and Drug Development Professionals

An objective comparison of the enantiomers of clovene, supported by available data. This guide highlights the current state of knowledge and identifies critical gaps in the comparative bioactivity of these molecules. Clo...

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the enantiomers of clovene, supported by available data. This guide highlights the current state of knowledge and identifies critical gaps in the comparative bioactivity of these molecules.

Clovene is a tricyclic sesquiterpene hydrocarbon first identified as a rearrangement product of caryophyllene. As a chiral molecule, clovene exists in two non-superimposable mirror-image forms: (-)-clovene and (+)-clovene. While the total synthesis of racemic (±)-clovene has been a subject of interest in organic chemistry, a detailed comparative analysis of the individual enantiomers, particularly concerning their biological activities, is notably absent in publicly available literature. This guide provides a comparative overview based on existing data and underscores the need for further research into the stereospecific bioactivity of clovene enantiomers.

Chemical and Physical Properties

Enantiomers share identical physical and chemical properties, with the exception of their interaction with plane-polarized light (optical rotation) and their interactions with other chiral molecules. The table below summarizes the computed physicochemical properties for clovene. It is important to note that while these computed values are identical for both enantiomers, their optical rotations are equal in magnitude but opposite in sign.

PropertyValueReference
Molecular Formula C₁₅H₂₄[1][2]
Molecular Weight 204.35 g/mol [1][2]
XLogP3 5.8[1][2]
Hydrogen Bond Donor Count 0[1][2]
Hydrogen Bond Acceptor Count 0[1][2]
Rotatable Bond Count 0[1][2]
Exact Mass 204.187800766 Da[1][2]
Monoisotopic Mass 204.187800766 Da[1][2]
Topological Polar Surface Area 0 Ų[1][2]
Heavy Atom Count 15[2]
Complexity 312[2]

Synthesis of Clovene Enantiomers

The total synthesis of (±)-clovene has been achieved through various strategies. However, literature detailing the stereospecific synthesis of both (+)- and (-)-clovene for comparative purposes is scarce. Asymmetric synthesis of related clovane-type natural products, such as (-)-clovan-2,9-dione, has been reported, indicating the feasibility of accessing individual enantiomers of clovene derivatives through chiral catalysts or starting materials.

General Synthetic Workflow

The synthesis of clovene typically involves the construction of its complex tricyclic skeleton from simpler starting materials. A generalized workflow for a potential enantioselective synthesis is depicted below.

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Tricyclic Core Formation cluster_2 Final Product Chiral Starting Material Chiral Starting Material Key Chiral Intermediate Key Chiral Intermediate Chiral Starting Material->Key Chiral Intermediate Asymmetric Reaction Clovene Skeleton Clovene Skeleton Key Chiral Intermediate->Clovene Skeleton Cyclization Cascade (-)-Clovene (-)-Clovene Clovene Skeleton->(-)-Clovene (+)-Clovene (+)-Clovene Clovene Skeleton->(+)-Clovene G (-)-Clovene (-)-Clovene Chiral Center Enantiomers (Non-superimposable mirror images) (-)-Clovene->Chiral Center (+)-Clovene (+)-Clovene (+)-Clovene->Chiral Center

References

Comparative

Unveiling the In Vitro Biological Potential of (-)-Clovene: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals While specific in vitro biological activity data for the sesquiterpene (-)-Clovene remains limited in publicly available scientific literature, its presence...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific in vitro biological activity data for the sesquiterpene (-)-Clovene remains limited in publicly available scientific literature, its presence in clove essential oil allows for an insightful comparative analysis. Clove oil, predominantly composed of eugenol (B1671780) and β-caryophyllene, has been extensively studied for its diverse pharmacological effects. This guide provides an objective comparison of the in vitro anti-inflammatory, anticancer, antimicrobial, and antioxidant activities of clove essential oil and its major constituents, serving as a proxy to understand the potential biological activities of (-)-Clovene. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways to aid researchers in drug discovery and development.

Comparative Analysis of In Vitro Biological Activities

To provide a clear and concise comparison, the following tables summarize the quantitative data for the anti-inflammatory, anticancer, antimicrobial, and antioxidant activities of clove oil, eugenol, and β-caryophyllene against relevant control compounds.

Table 1: In Vitro Anti-inflammatory Activity
CompoundAssayCell LineIC50ControlControl IC50
Eugenol COX-2 InhibitionRAW 264.7Not explicitly quantified, but significant inhibition observedIndomethacinNot specified in the same study
β-Caryophyllene IL-6 InhibitionLPS-stimulated HaCaT cellsNot explicitly quantified, but significant inhibition observed--
Clove Oil IL-1β & IL-6 InhibitionMurine MacrophagesInhibition observed--
Table 2: In Vitro Anticancer Activity
CompoundCell LineAssayIC50ControlControl IC50
Eugenol HeLa (Cervical Cancer)MTT Assay200 µg/mL[1]CisplatinNot specified in the same study
HL-60 (Leukemia)MTT Assay23.7 µM[2]--
MCF-7 (Breast Cancer)MTT Assay147.2 µM (in combination with Baicalin)[3]--
β-Caryophyllene HCT-116 (Colon Cancer)MTT Assay19 µM[4]DoxorubicinNot specified in the same study
HepG2 (Liver Cancer)CCK-8 Assay193.60 µM[5]DoxorubicinNot specified in the same study
SMMC-7721 (Liver Cancer)CCK-8 Assay334.50 µM[5]DoxorubicinNot specified in the same study
Clove Extract (Aqueous) HCT-116 (Colon Cancer)MTS Assay~150 µg/mL[6]--
ASPC-1 (Pancreatic Cancer)MTS Assay~150 µg/mL[6]--
Table 3: In Vitro Antimicrobial Activity (MIC values)
CompoundMicroorganismMICControlControl MIC
Eugenol Staphylococcus aureus128 to 512 µg/mL[7]Ciprofloxacin≤1 µg/mL (for susceptible strains)
Escherichia coliNot specifiedCiprofloxacin≤1 µg/mL (for susceptible strains)
Helicobacter pylori23.0 to 51.0 µg/mLAmoxicillinNot specified in the same study
β-Caryophyllene Staphylococcus aureus3 µMKanamycinNot specified in the same study
Bacillus cereus2.5% (v/v)--
Clove Oil Gram-negative bacteriaNot specified--
Table 4: In Vitro Antioxidant Activity
CompoundAssayIC50ControlControl IC50
Eugenol DPPH Radical ScavengingNot explicitly quantified, but potent activity observedAscorbic AcidNot specified in the same study
β-Caryophyllene DPPH Radical ScavengingHigh scavenging activity reportedα-tocopherolNot specified in the same study
Clove Oil DPPH Radical ScavengingNot explicitly quantified, but strong antioxidant effect reportedVitamin E, BHTNot specified in the same study

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below to facilitate experimental replication and validation.

Anti-inflammatory Activity: Cytokine Inhibition Assay
  • Cell Culture: Murine macrophages (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., clove oil, eugenol) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further 24 hours.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.

Anticancer Activity: MTT Assay
  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., eugenol, β-caryophyllene) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or SDS).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Disc Diffusion Assay
  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in sterile saline or broth.

  • Agar (B569324) Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound (e.g., clove oil, eugenol) are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of Solutions: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The test compounds and a standard antioxidant (e.g., ascorbic acid) are also dissolved in methanol at various concentrations.

  • Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the in vitro validation of the biological activities discussed.

Experimental Workflow for In Vitro Anticancer Activity cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compounds Prepare Test Compounds (e.g., Eugenol, β-Caryophyllene) treat_cells Treat Cells with Test Compounds prep_compounds->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene induces Eugenol Eugenol Eugenol->IKK inhibits

Caption: Eugenol's inhibitory effect on the NF-κB inflammatory pathway.

PI3K/Akt/mTOR Signaling Pathway in Cancer GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Eugenol Eugenol Eugenol->PI3K inhibits Eugenol->Akt inhibits

Caption: Eugenol's inhibitory action on the PI3K/Akt/mTOR cancer pathway.

References

Validation

Comparing different synthetic routes to the clovene skeleton

A Comparative Guide to Synthetic Routes for the Clovene Skeleton For researchers and professionals in the fields of organic synthesis and drug development, the construction of complex polycyclic scaffolds such as the clo...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Synthetic Routes for the Clovene Skeleton

For researchers and professionals in the fields of organic synthesis and drug development, the construction of complex polycyclic scaffolds such as the clovene skeleton is a significant challenge that drives the innovation of synthetic methodologies. The tricyclic framework of clovene, a sesquiterpene natural product, has been a target for synthetic chemists for decades, leading to a variety of creative and elegant strategies. This guide provides an objective comparison of three distinct synthetic routes to the clovene core, highlighting the evolution of synthetic approaches from classic methodologies to modern asymmetric strategies. The selected routes are the foundational Robinson annulation and Dieckmann condensation approach, the elegant ketene (B1206846) [2+2] cycloaddition and ring expansion strategy developed by Funk, and a contemporary asymmetric synthesis of a clovene derivative, (-)-clovan-2,9-dione, by Yang, Xu, and coworkers.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three compared synthetic routes to the clovene skeleton or its derivatives. This allows for a direct comparison of their efficiency and stereochemical control.

ParameterClassic Route: Robinson Annulation & Dieckmann Condensation (Hypothetical)Funk's Synthesis of (±)-Clovene (1988)Asymmetric Synthesis of (-)-Clovan-2,9-dione (Yang, Xu, et al., 2017)
Target Molecule (±)-Clovene(±)-Clovene(-)-Clovan-2,9-dione
Key Reactions Robinson Annulation, Dieckmann CondensationKetene [2+2] Cycloaddition, Ring ExpansionRh(I)-catalyzed [3+2+1] Cycloaddition, Intramolecular Aldol (B89426) Reaction
Overall Yield Not explicitly detailed in a single publicationNot explicitly stated as a single overall yield~18% (over 10 steps from known starting material)
Stereochemistry RacemicRacemicAsymmetric (Enantioselective)
Number of Steps Multistep (exact number varies with specific reagents)~8 steps10 steps from a known chiral building block
Starting Materials Simple cyclic ketones and α,β-unsaturated ketones3-ethoxy-2-methyl-2-cyclohexen-1-one(R)-Pulegone
Key Reagents Basic or acidic catalysts, sodium alkoxidesDichloroacetyl chloride, triethylamine (B128534), tris(methylthio)methyllithium[Rh(CO)2Cl]2, L-prolinol derived ligand, LDA

Detailed Synthetic Schemes and Methodologies

This section provides a detailed overview of the synthetic pathways for each of the three routes, including key experimental protocols.

Classic Route: Robinson Annulation and Dieckmann Condensation

General Synthetic Workflow:

G A Cyclic Ketone C Robinson Annulation A->C B Methyl Vinyl Ketone B->C D Bicyclic Enone Intermediate C->D Formation of rings A and B E Functional Group Manipulations D->E F Diester Precursor E->F G Dieckmann Condensation F->G Formation of ring C H Tricyclic β-Ketoester G->H I Decarboxylation & Further Transformations H->I J (±)-Clovene Skeleton I->J

Caption: General workflow for the classic Robinson annulation and Dieckmann condensation route to the clovene skeleton.

Illustrative Experimental Protocol (General):

Robinson Annulation: A cyclic ketone is treated with a base (e.g., sodium ethoxide) to form an enolate. This enolate then undergoes a Michael addition to methyl vinyl ketone. The resulting 1,5-dicarbonyl compound is then subjected to an intramolecular aldol condensation, typically under the same basic or acidic conditions, to afford the bicyclic enone.

Dieckmann Condensation: The bicyclic intermediate from the Robinson annulation is elaborated to a diester through several functional group transformations. Treatment of the diester with a strong base (e.g., sodium hydride or sodium alkoxide) induces an intramolecular Claisen condensation to form a new five- or six-membered ring containing a β-ketoester moiety. Subsequent hydrolysis and decarboxylation furnish the tricyclic ketone core of the clovene skeleton.

Funk's Synthesis of (±)-Clovene via Ketene [2+2] Cycloaddition

In 1988, Raymond L. Funk and his coworkers reported an elegant and efficient total synthesis of racemic clovene. The key features of this synthesis are an intramolecular [2+2] cycloaddition of a ketene with an olefin to construct a strained bicyclic system, followed by a creative ring expansion to establish the clovene core.

Synthetic Pathway:

G A 3-Ethoxy-2-methyl-2-cyclohexen-1-one B Grignard Addition A->B C Allylic Ketone B->C D Ketene Generation C->D E Intramolecular [2+2] Cycloaddition D->E Key C-C bond formation F Tricyclic Cyclobutanone (B123998) E->F G Ring Expansion F->G Formation of the five-membered ring H Clovene Precursor G->H I Final Transformations H->I J (±)-Clovene I->J

Caption: Key stages in Funk's total synthesis of (±)-clovene.

Key Experimental Protocols:

Intramolecular [2+2] Cycloaddition: The synthesis commences with the preparation of a substituted cyclohexenone derivative bearing an appropriately positioned alkene. This precursor is converted to the corresponding carboxylic acid, which is then treated with dichloroacetyl chloride and triethylamine to generate a reactive ketene intermediate in situ. This ketene undergoes a thermal intramolecular [2+2] cycloaddition with the tethered olefin to yield a tricyclic system containing a cyclobutanone ring.

Ring Expansion: The cyclobutanone intermediate is treated with tris(methylthio)methyllithium. This reagent adds to the carbonyl group, and the resulting adduct undergoes a facile ring expansion, driven by the relief of the four-membered ring strain, to furnish a five-membered ring, thus constructing the characteristic bridged-ring system of clovene. Final functional group manipulations then deliver the target molecule, (±)-clovene.

Asymmetric Total Synthesis of (-)-Clovan-2,9-dione by Yang, Xu, et al.

A modern approach to the clovene skeleton is exemplified by the 2017 asymmetric total synthesis of (-)-clovan-2,9-dione by Yang, Xu, and coworkers. This synthesis showcases the power of transition-metal catalysis and substrate-controlled stereoselection to achieve an enantiopure target. The key steps are a Rh(I)-catalyzed [3+2+1] cycloaddition and a diastereoselective intramolecular aldol reaction.

Synthetic Pathway:

G A (R)-Pulegone Derivative B Synthesis of 1-yne-vinylcyclopropane A->B C Rh(I)-catalyzed [3+2+1] Cycloaddition B->C Key C-C bond formations D Bicyclic Enone C->D 83% yield, 3:1 dr E Stereoselective Reductions & Functionalization D->E F Aldehyde Precursor E->F G Intramolecular Aldol Reaction F->G Formation of the third ring H Tricyclic Aldol Adduct G->H 4:1 dr I Oxidation H->I J (-)-Clovan-2,9-dione I->J

Caption: Synthetic strategy for the asymmetric total synthesis of (-)-clovan-2,9-dione.

Key Experimental Protocols:

Rh(I)-catalyzed [3+2+1] Cycloaddition: To a solution of the chiral 1-yne-vinylcyclopropane substrate (1.0 equiv) in 1,2-dichloroethane (B1671644) (0.02 M) was added [Rh(CO)2Cl]2 (2.5 mol %). The reaction mixture was stirred under a carbon monoxide atmosphere (1 atm) at 80 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic enone product. This key step proceeded in 83% combined yield with a diastereomeric ratio of approximately 3:1.

Intramolecular Aldol Reaction: The bicyclic intermediate was elaborated over several steps to an aldehyde precursor. To a solution of this aldehyde (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (0.01 M) at -78 °C was added a solution of lithium diisopropylamide (LDA, 1.5 equiv) in tetrahydrofuran. The reaction mixture was stirred at -78 °C for 1 hour. The reaction was then quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography to yield the tricyclic aldol adduct as a mixture of diastereomers (approximately 4:1). The major diastereomer was then oxidized to afford (-)-clovan-2,9-dione.

Conclusion

The synthetic routes to the clovene skeleton presented here demonstrate the remarkable progress in the field of organic synthesis. The classic Robinson annulation and Dieckmann condensation approach, while fundamental, generally offers limited stereocontrol. Funk's synthesis of (±)-clovene represents a significant advancement in elegance and efficiency for the racemic target, introducing a powerful ketene cycloaddition/ring expansion strategy. The modern asymmetric synthesis of (-)-clovan-2,9-dione by Yang, Xu, et al. exemplifies the current state-of-the-art, employing sophisticated catalytic methods to achieve high levels of stereocontrol and providing access to enantiomerically pure complex molecules. The choice of a particular synthetic route will ultimately depend on the specific goals of the research, including the need for stereochemical purity, the desired scale of the synthesis, and the availability of starting materials and reagents.

References

Comparative

(-)-Clovene vs. β-Caryophyllene: A Comparative Bioactivity Study - Acknowledging a Research Gap

In the realm of natural product chemistry and drug development, sesquiterpenes represent a vast and structurally diverse class of compounds with significant therapeutic potential. Among these, (-)-clovene and β-caryophyl...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug development, sesquiterpenes represent a vast and structurally diverse class of compounds with significant therapeutic potential. Among these, (-)-clovene and β-caryophyllene, both bicyclic sesquiterpenes, are often subjects of interest. However, a comprehensive review of the current scientific literature reveals a substantial disparity in the available research concerning their bioactivities. While β-caryophyllene has been the focus of extensive investigation, leading to a wealth of data on its pharmacological effects, (-)-clovene remains largely unexplored.

This guide aims to provide a comparative overview of the bioactivity of (-)-clovene and β-caryophyllene. Due to the significant lack of published experimental data for (-)-clovene, this comparison will primarily highlight the extensive body of knowledge surrounding β-caryophyllene and underscore the current research gap concerning (-)-clovene. This information is intended for researchers, scientists, and drug development professionals to understand the current landscape and identify potential avenues for future research.

β-Caryophyllene: A Well-Characterized Bioactive Sesquiterpene

β-caryophyllene is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and cannabis.[1] It is unique among terpenes for its ability to selectively bind to the cannabinoid receptor type 2 (CB2), acting as a full agonist.[1][2] This interaction is central to many of its potent pharmacological effects.

Bioactivity Profile of β-Caryophyllene

The bioactivities of β-caryophyllene are well-documented across a range of therapeutic areas.

Table 1: Summary of Key Bioactivities of β-Caryophyllene

BioactivityExperimental ModelKey FindingsReference(s)
Anti-inflammatory Human dermal fibroblastsSignificantly inhibited pro-inflammatory biomarkers like VCAM-1, IP-10, I-TAC, and MIG.[3]
MacrophagesInhibited the production of pro-inflammatory cytokines IL-1β and IL-6.[4]
Murine modelsDemonstrated anti-inflammatory effects in carrageenan-induced paw edema.[5]
Anticancer MCF-7 (breast cancer) cellsExhibited significant cytotoxic effects.[6]
Various cancer cell linesEugenol, a related compound often found with β-caryophyllene, shows anticancer properties against leukemia, lung, colon, skin, gastric, breast, cervical, and prostate cancer.[2]
HT-29 (colon cancer) xenograft modelClove extract containing β-caryophyllene was superior to 5-fluorouracil (B62378) in suppressing tumor growth.[7]
Antioxidant DPPH and FRAP assaysDemonstrated significant free radical scavenging and ferric reducing antioxidant power.[8]
In vitro assaysClove essential oil, rich in β-caryophyllene, showed potent antioxidant activity.[9]
Antimicrobial Various pathogenic bacteria and fungiClove essential oil exhibited broad-spectrum antimicrobial and antifungal properties.[10]
Analgesic Acetic acid-induced writhing and hot plate tests in miceClove oil, containing β-caryophyllene, demonstrated significant antinociceptive effects.[5]
Signaling Pathways Modulated by β-Caryophyllene

The primary mechanism of action for many of β-caryophyllene's bioactivities is its selective agonism of the CB2 receptor. Activation of CB2 receptors is known to modulate downstream signaling cascades, leading to anti-inflammatory and other therapeutic effects.

  • NF-κB Pathway: β-caryophyllene has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

  • MAPK Pathway: It can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation and cancer.

  • PI3K/AKT/mTOR Pathway: Some studies suggest that derivatives of β-caryophyllene, such as β-caryophyllene oxide, can suppress the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1]

beta_caryophyllene_pathway cluster_downstream Downstream Signaling BCP β-Caryophyllene CB2 CB2 Receptor BCP->CB2 activates NFkB NF-κB Activation CB2->NFkB inhibits MAPK MAPK Activation CB2->MAPK modulates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Inflammatory_Stimuli->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines promotes MAPK->Pro_inflammatory_Cytokines promotes PI3K_AKT PI3K/AKT/mTOR Pathway Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation experimental_workflow cluster_invitro In Vitro Bioassays cluster_invivo In Vivo Bioassays Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages) Treatment Treatment with (-)-Clovene or β-caryophyllene Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT ELISA ELISA (Cytokine Levels) Treatment->ELISA DPPH DPPH Assay (Antioxidant) Treatment->DPPH Data_Analysis Data Analysis and Comparison MTT->Data_Analysis ELISA->Data_Analysis DPPH->Data_Analysis Animal_Model Animal Model (e.g., Mice, Rats) Administration Compound Administration (e.g., i.p., oral) Animal_Model->Administration Inflammation_Induction Inflammation Induction (e.g., Carrageenan) Administration->Inflammation_Induction Tumor_Implantation Tumor Implantation Administration->Tumor_Implantation Behavioral_Tests Behavioral Tests (Analgesia) Administration->Behavioral_Tests Inflammation_Induction->Data_Analysis Tumor_Implantation->Data_Analysis Behavioral_Tests->Data_Analysis

References

Validation

Enantioselective Analysis of Clovene Isomers: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The stereochemistry of a molecule is a critical determinant of its biological activity. In the realm of natural products and drug development, the ability t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule is a critical determinant of its biological activity. In the realm of natural products and drug development, the ability to separate and analyze individual enantiomers is paramount. Clovene, a tricyclic sesquiterpene, possesses chiral centers, leading to the existence of enantiomeric pairs. While specific enantioselective analytical methods for clovene are not extensively documented in publicly available literature, this guide provides a comprehensive framework for achieving this separation based on established methods for structurally similar sesquiterpenes. The methodologies and data presented herein are extrapolated from successful enantioselective analyses of terpenes and are intended to serve as a robust starting point for the development of a validated method for clovene isomers.

Comparison of Chiral Gas Chromatography (GC) Columns for Sesquiterpene Analysis

The primary technique for the enantioselective analysis of volatile compounds like clovene is gas chromatography using a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for separating terpene enantiomers. The choice of the specific cyclodextrin (B1172386) derivative significantly impacts the separation efficiency. Below is a comparison of commonly used chiral GC columns suitable for the analysis of sesquiterpenes, which are expected to be effective for clovene isomers.

Chiral Stationary Phase (CSP)Typical Column DimensionsCommon Applications for TerpenesExpected Performance for Clovene Isomers
Diethyl-tert-butylsilyl-β-cyclodextrin 25 m x 0.25 mm, 0.25 µm film thicknessEnantioselective separation of various monoterpenes and sesquiterpenes, including α-copaene.[1]High potential for baseline separation of clovene enantiomers due to its proven efficacy with other tricyclic sesquiterpenes.
Permethylated β-cyclodextrin 30 m x 0.25 mm, 0.25 µm film thicknessWidely used for the chiral separation of a broad range of volatile compounds, including terpenes in essential oils.[2]A good initial choice for screening as it offers broad enantioselectivity for many chiral compounds.
HP-chiral-20B (Diacetyl-tert-butylsilyl-β-cyclodextrin) 30 m x 0.32 mm, 0.25 µm film thicknessAnalysis of chiral compounds in essential oils, including monoterpenes and sesquiterpenes.Likely to provide good resolution for clovene isomers, particularly when optimizing temperature programs.
Octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin Capillary columnResolution of various chiral compounds including cyclic structures.[3]The larger γ-cyclodextrin cavity may offer unique selectivity for the bulky tricyclic structure of clovene.

Experimental Protocols

A generalized experimental protocol for the enantioselective analysis of clovene isomers using chiral GC-MS is provided below. This protocol is a composite based on methods successfully applied to other sesquiterpenes and should be optimized for the specific instrumentation and clovene sample matrix.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of racemic clovene in a volatile solvent such as hexane (B92381) or dichloromethane. Create a series of dilutions to establish a calibration curve for quantitative analysis.

  • Sample Extraction (if applicable): For clovene in a complex matrix (e.g., essential oil, biological sample), a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile fraction containing the clovene isomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is based on typical conditions for the analysis of sesquiterpenes on a diethyl-tert-butylsilyl-β-cyclodextrin column.[1][4]

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: Diethyl-tert-butylsilyl-β-cyclodextrin (e.g., G-TA), 25 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

    • Note: The temperature program is a critical parameter for achieving enantiomeric separation and must be optimized.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

Data Analysis
  • Peak Identification: Identify the peaks corresponding to the clovene enantiomers based on their retention times and mass spectra. The mass spectrum of clovene should show a molecular ion peak at m/z 204.

  • Enantiomeric Ratio Calculation: Determine the peak areas of the two enantiomers. The enantiomeric ratio and enantiomeric excess (% ee) can be calculated using the following formulas:

    • Enantiomeric Ratio = Area of Enantiomer 1 / Area of Enantiomer 2

    • % ee = [|Area of Enantiomer 1 - Area of Enantiomer 2| / (Area of Enantiomer 1 + Area of Enantiomer 2)] x 100

  • Quantification: If quantitative analysis is required, use the calibration curve generated from the standards to determine the concentration of each enantiomer in the sample.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the enantioselective analysis process.

Enantioselective_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC-MS Analysis cluster_data Data Processing & Analysis racemic_standard Racemic Clovene Standard dilution Serial Dilution racemic_standard->dilution sample Sample Containing Clovene Isomers extraction Extraction (if needed) sample->extraction gc_ms GC-MS System with Chiral Column dilution->gc_ms Inject extraction->gc_ms Inject chromatogram Chromatogram (Separated Enantiomers) gc_ms->chromatogram mass_spectra Mass Spectra (Peak Identification) chromatogram->mass_spectra quantification Quantification & Enantiomeric Ratio mass_spectra->quantification

Figure 1. General workflow for the enantioselective analysis of clovene isomers.

Chiral_GC_Separation_Principle cluster_interaction Differential Interaction racemic_mixture Racemic Clovene Mixture (R- and S-enantiomers) chiral_column Chiral Stationary Phase (CSP) (e.g., Cyclodextrin) racemic_mixture->chiral_column interaction_R R-enantiomer forms a less stable complex (elutes faster) chiral_column->interaction_R interaction_S S-enantiomer forms a more stable complex (elutes slower) chiral_column->interaction_S separated_enantiomers Separated Enantiomers (Detected Individually) interaction_R->separated_enantiomers interaction_S->separated_enantiomers

Figure 2. Principle of chiral separation by gas chromatography.

The Importance of Enantioselective Analysis

The separation of enantiomers is not merely an analytical exercise; it is often crucial for understanding the biological properties of a chiral molecule. Enantiomers can exhibit significantly different pharmacological, toxicological, and sensory properties. For instance, the biological activities of α-pinene and β-pinene enantiomers have been shown to differ.[5] Similarly, different enantiomers of sesquiterpenes can have distinct biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[6][7][8][9] Therefore, the ability to isolate and characterize individual clovene enantiomers is a critical step in evaluating their potential as therapeutic agents or in understanding their role in natural systems.

References

Comparative

A Comparative Guide to Confirming the Absolute Configuration of Synthetic (-)-Clovene

For researchers engaged in the synthesis of complex chiral molecules like the sesquiterpene (-)-clovene, unambiguous determination of the absolute configuration is a critical final step to validate the synthetic route an...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex chiral molecules like the sesquiterpene (-)-clovene, unambiguous determination of the absolute configuration is a critical final step to validate the synthetic route and ensure the production of the desired enantiomer. This guide provides a comparative overview of established analytical techniques for this purpose, with a focus on chiroptical methods and X-ray crystallography. While direct, comprehensive comparative studies on synthetic (-)-clovene are not extensively detailed in the literature, this guide draws upon data from closely related compounds and general principles of stereochemical determination to provide a practical framework for researchers.

Comparison of Analytical Techniques

The selection of a method for absolute configuration determination depends on several factors, including the physical state of the sample (crystalline or amorphous), the presence of suitable chromophores, and the availability of instrumentation and computational resources. The primary methods discussed are Specific Rotation, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Diffraction.

TechniquePrincipleSample RequirementKey AdvantagesKey Limitations
Specific Rotation Measures the angle of rotation of plane-polarized light by a chiral molecule in solution.1-10 mg, solutionRapid, straightforward, and requires common laboratory equipment (polarimeter).Highly dependent on concentration, solvent, temperature, and wavelength; comparison to a known literature value is necessary.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.5-15 mg, solutionProvides definitive absolute configuration by comparison with quantum chemical calculations; applicable to a wide range of molecules in solution.Requires specialized instrumentation and computational expertise for spectral prediction. Can be challenging for highly flexible molecules.
Single-Crystal X-ray Diffraction Determines the three-dimensional arrangement of atoms in a crystal by diffracting X-rays.Single, high-quality crystal (0.1-0.3 mm)Provides an unambiguous determination of the absolute configuration.Crystal growth can be a significant bottleneck; not applicable to oils or amorphous solids.

Experimental Data and Protocols

The confirmation of the absolute configuration of a synthetic chiral molecule is often achieved by comparing its specific rotation to the value reported for the natural product. For instance, in the asymmetric total synthesis of (-)-clovan-2,9-dione, a derivative of clovene, the optical rotation of the synthetic product was consistent with literature reports for the natural compound. A measured specific rotation of [α]D25 = -52 (c = 0.08 in CHCl3) helped confirm the successful synthesis of the desired enantiomer[1].

Experimental Protocol: Measurement of Specific Rotation

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthetic (-)-clovene and dissolve it in a known volume (e.g., 1.0 mL) of a spectroscopic grade solvent (e.g., chloroform, ethanol) in a volumetric flask.

  • Instrumentation: Use a calibrated polarimeter. Ensure the sodium D-line (589 nm) is used as the light source and the temperature is maintained at 20 or 25 °C.

  • Measurement:

    • Rinse the sample cell (typically 1 dm in length) with the pure solvent and fill it, ensuring no air bubbles are present. Take a blank reading.

    • Empty the cell, rinse with the sample solution, and then fill it with the sample solution.

    • Measure the optical rotation of the sample. Repeat the measurement at least three times and calculate the average.

  • Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

    • T is the temperature in degrees Celsius, and λ is the wavelength of the light.

  • Comparison: Compare the calculated specific rotation with the literature value for natural (-)-clovene.

G cluster_prep Sample Preparation cluster_measurement Polarimetry cluster_analysis Data Analysis weigh Weigh (-)-Clovene dissolve Dissolve in Solvent weigh->dissolve blank Measure Solvent Blank dissolve->blank sample Measure Sample Rotation blank->sample calculate Calculate Specific Rotation sample->calculate compare Compare to Literature calculate->compare

Caption: Workflow for determining the specific rotation of synthetic (-)-clovene.

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization. The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known stereoisomer.

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve 5-15 mg of synthetic (-)-clovene in a suitable deuterated solvent (e.g., CDCl3) to a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.

  • VCD Spectrum Acquisition:

    • Record the VCD spectrum on a VCD spectrometer.

    • Use a sample cell with BaF2 windows and a pathlength of 50-100 µm.

    • Collect data for several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the proposed structure of (-)-clovene using a computational chemistry package (e.g., Gaussian).

    • For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the (R)- and (S)-enantiomers. A good match in the sign and relative intensity of the VCD bands allows for an unambiguous assignment of the absolute configuration.

G cluster_exp Experimental cluster_comp Computational cluster_assign Assignment prep Prepare Solution measure Acquire VCD Spectrum prep->measure compare Compare Spectra measure->compare conf_search Conformational Search dft_calc DFT Calculations conf_search->dft_calc boltzmann Boltzmann Averaging dft_calc->boltzmann boltzmann->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for VCD analysis to determine absolute configuration.

This method provides the most definitive assignment of absolute configuration, provided that a suitable single crystal can be obtained. For molecules like (-)-clovene that are oils at room temperature, derivatization to a crystalline solid may be necessary.

Experimental Protocol: X-ray Crystallography

  • Crystallization:

    • If (-)-clovene is an oil, prepare a crystalline derivative. This could involve, for example, epoxidation or osmylation of the double bond to introduce polar functional groups that facilitate crystallization.

    • Grow single crystals of the derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions) using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection:

    • Mount a single crystal on a goniometer head and place it in the X-ray beam of a diffractometer.

    • Collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure to obtain an initial electron density map.

    • Build and refine an atomic model of the molecule.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the assignment.

G cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Analysis derivatize Derivatize (-)-Clovene (if needed) crystallize Grow Single Crystal derivatize->crystallize data_collection Collect Diffraction Data crystallize->data_collection structure_solution Solve and Refine Structure data_collection->structure_solution flack Analyze Flack Parameter structure_solution->flack confirm Confirm Absolute Configuration flack->confirm

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Concluding Remarks

The confirmation of the absolute configuration of synthetic (-)-clovene can be approached through several robust methods. The choice of technique will be guided by the physical properties of the synthesized material and the resources available. While comparison of specific rotation offers a rapid and accessible initial assessment, VCD provides a more definitive answer for molecules in solution. For ultimate certainty, particularly for novel synthetic routes, single-crystal X-ray diffraction of a suitable crystalline derivative remains the gold standard. Researchers should consider a combination of these methods to provide orthogonal data, thereby strengthening the confidence in the assigned absolute configuration.

References

Validation

Comparative Study of (-)-Clovene's Anti-inflammatory Properties and its Alternatives from Clove Oil

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative analysis of the anti-inflammatory properties of (-)-Clovene and its prominent alternatives found in clov...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the anti-inflammatory properties of (-)-Clovene and its prominent alternatives found in clove (Syzygium aromaticum) essential oil. While (-)-Clovene is a known sesquiterpene constituent of clove oil, scientific literature detailing its specific anti-inflammatory activity is notably scarce. In contrast, extensive research has demonstrated the potent anti-inflammatory effects of other major components of clove oil, primarily the phenylpropanoid eugenol (B1671780) and the bicyclic sesquiterpene β-caryophyllene. This guide will, therefore, focus on a detailed comparison of the anti-inflammatory profiles of eugenol and β-caryophyllene, presenting experimental data, methodologies, and mechanistic insights to inform future research and drug development endeavors.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of eugenol and β-caryophyllene have been evaluated in numerous in vitro and in vivo studies. These compounds have been shown to modulate key inflammatory mediators and signaling pathways. The following tables summarize the quantitative data from various experimental models.

Table 1: In Vitro Anti-inflammatory Effects of Eugenol and β-Caryophyllene
Compound Model System Inflammatory Marker Concentration Inhibition/Effect
EugenolLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO)25 μg/mLSignificant reduction
LPS-stimulated RAW264.7 macrophagesTNF-α10, 25 μg/mLSignificant decrease
LPS-stimulated RAW264.7 macrophagesIL-1βNot specifiedInhibition
LPS-stimulated RAW264.7 macrophagesIL-6Not specifiedInhibition
Human dermal fibroblastsVCAM-1, IP-10, I-TAC, MIG0.011% (v/v) Clove OilSignificant inhibition
β-CaryophylleneLPS-stimulated HaCaT keratinocytesCOX-21, 10 µMSignificant reduction
LPS-stimulated HaCaT keratinocytesIL-1β1, 10 µMSignificant reduction
LPS-stimulated HaCaT keratinocytesp-NF-κB1, 10, 50 µMSignificant reduction
Rat skin wound excision modelTNF-α, IFN-γ, IL-1β, IL-61% emulgelDecreased levels
Rat skin wound excision modelIL-101% emulgelIncreased levels
Table 2: In Vivo Anti-inflammatory Effects of Clove Oil, Eugenol, and β-Caryophyllene
Compound Animal Model Assay Dose
Clove OilMiceCarrageenan-induced paw edema33 mg/kg (i.p.)
Clove OilMiceAcetic acid-induced writhing33 mg/kg (i.p.)
EugenolRatsCotton pellet-induced granuloma10 mg/kg (oral)
β-CaryophylleneMiceCarrageenan-induced paw edemaNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW264.7 or human keratinocyte cell line HaCaT.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours).

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., eugenol, β-caryophyllene) for 1-2 hours before LPS stimulation.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After cell treatment, the culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable metabolite of NO, is determined from a sodium nitrite standard curve.

3. Quantification of Pro-inflammatory Cytokines (ELISA):

  • The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for Protein Expression:

  • Following treatment, cells are lysed to extract total protein.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., COX-2, iNOS, p-NF-κB, β-actin).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assays

1. Carrageenan-Induced Paw Edema in Rodents:

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the animals to induce edema.

  • Treatment: Test compounds or vehicle are administered orally or intraperitoneally at a specified time before the carrageenan injection.

  • Measurement: The paw volume is measured using a plethysmometer at various time points after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

2. Cotton Pellet-Induced Granuloma in Rats:

  • Procedure: A sterilized cotton pellet (e.g., 10 mg) is implanted subcutaneously in the axilla or groin of the rats.

  • Treatment: The animals are treated with the test compound or vehicle daily for a specified period (e.g., 7 days).

  • Measurement: On the final day, the animals are euthanized, and the cotton pellets surrounded by granulomatous tissue are excised, dried, and weighed. The difference between the initial and final weights of the pellets indicates the weight of the granuloma tissue formed. The percentage inhibition of granuloma formation is calculated.

Signaling Pathways and Mechanisms of Action

Eugenol and β-caryophyllene exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, COX-2, and iNOS.[1]

Eugenol has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2] β-Caryophyllene also inhibits the NF-κB pathway, and this action is partly mediated through its activation of the cannabinoid receptor 2 (CB2).[3]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK CB2R CB2 Receptor NFkB NF-κB (p50/p65) CB2R->NFkB inhibits IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB inhibits NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Eugenol Eugenol Eugenol->IKK inhibits bCaryophyllene β-Caryophyllene bCaryophyllene->CB2R DNA DNA NFkB_n->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by eugenol and β-caryophyllene.

MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are key signaling molecules that regulate the production of inflammatory mediators. Inflammatory stimuli activate a cascade of protein kinases, leading to the phosphorylation and activation of MAPKs. Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes.

Both eugenol and β-caryophyllene have been reported to suppress the phosphorylation of MAPKs (p38, ERK, and JNK), thereby inhibiting downstream inflammatory responses.[4][5]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Eugenol Eugenol Eugenol->MAPK inhibits phosphorylation bCaryophyllene β-Caryophyllene bCaryophyllene->MAPK inhibits phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->ProInflammatory_Genes promotes

Caption: Modulation of the MAPK signaling pathway by eugenol and β-caryophyllene.

Experimental Workflow

The general workflow for evaluating the anti-inflammatory properties of natural compounds is a multi-step process that begins with in vitro screening and can progress to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis and Conclusion Cell_Culture Cell Culture (e.g., RAW264.7) Stimulation Inflammatory Stimulation (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with Test Compounds Stimulation->Treatment Biochemical_Assays Biochemical Assays (Griess, ELISA, Western Blot) Treatment->Biochemical_Assays Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced edema) Compound_Admin Compound Administration Animal_Model->Compound_Admin Measurement Measurement of Inflammatory Parameters Compound_Admin->Measurement Histopathology Histopathological Analysis Measurement->Histopathology Histopathology->Data_Analysis Conclusion Conclusion on Anti-inflammatory Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for assessing anti-inflammatory activity.

References

Comparative

Comparative Efficacy of β-Caryophyllene in In Vivo Models

An In Vivo Comparative Guide: Evaluating the Therapeutic Potential of β-Caryophyllene, a Natural Sesquiterpene Analogous to (-)-Clovene For Researchers, Scientists, and Drug Development Professionals Introduction While d...

Author: BenchChem Technical Support Team. Date: December 2025

An In Vivo Comparative Guide: Evaluating the Therapeutic Potential of β-Caryophyllene, a Natural Sesquiterpene Analogous to (-)-Clovene

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct in vivo validation of the therapeutic potential of (-)-Clovene remains limited in publicly available research, significant preclinical evidence exists for the structurally related bicyclic sesquiterpene, β-caryophyllene (BCP). BCP is a widely distributed natural compound found in the essential oils of numerous plants, including cloves, and is recognized for its potent anti-inflammatory and neuroprotective properties.[1][2][3][4] This guide provides a comparative analysis of β-caryophyllene's performance in various in vivo models, offering insights into its therapeutic promise and serving as a valuable reference for the potential evaluation of similar compounds like (-)-Clovene.

The primary mechanism of action for β-caryophyllene involves its function as a selective agonist of the cannabinoid type 2 receptor (CB2R), which is predominantly expressed on immune cells and is not associated with the psychoactive effects of cannabinoid type 1 receptor (CB1R) activation.[2][3][5][6] This targeted activity makes BCP an attractive candidate for therapeutic development.

The following tables summarize the quantitative data from key preclinical studies, showcasing the therapeutic effects of β-caryophyllene in models of inflammation and neurodegeneration.

Table 1: Anti-Inflammatory Effects of β-Caryophyllene
Model Species Dosage Key Findings Reference
Carrageenan-Induced Paw EdemaMouse5 mg/kg (oral)Significantly reduced inflammatory response.[6][Gertsch et al., 2008][6]
Carrageenan-Induced Paw EdemaMouse10 mg/kgDrastic reduction in inflammation.[Dahham et al., 2015][4]
Dextran Sulfate Sodium-Induced ColitisMouseNot SpecifiedAmeliorated colitis through CB2 receptor activation and the PPARγ pathway.[1][Bento et al., 2011][1]
Lipopolysaccharide (LPS)-Induced InflammationMouse5 and 10 mg/kg (oral)Attenuated inflammatory response in wild-type mice, but not in CB2 deficient mice.[2][Gertsch et al., 2008][2]
Table 2: Neuroprotective Effects of β-Caryophyllene
Model Species Dosage Key Findings Reference
MPTP-Induced Parkinson's DiseaseMouse10 mg/kg (i.p.)Ameliorated motor dysfunction and protected against dopaminergic neuronal loss.[3][Ojha et al., 2016][3]
Cerebral Ischemia-Reperfusion InjuryMouse8, 24, 72 mg/kg (i.p.)Reduced infarct volumes and neuronal necrosis.[7][8][Zhang et al., 2017][7][8]
Alzheimer's Disease (APP/PS1 mice)MouseNot SpecifiedAnti-inflammatory effects mediated by CB2 receptor activation and the PPARγ pathway.[9][Cheng et al., 2014][9]

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema Model

This widely used model assesses the anti-inflammatory activity of a compound.

Workflow:

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Induction of Inflammation cluster_3 Measurement Acclimatize mice Acclimatize mice Group animals Group animals Acclimatize mice->Group animals Randomly Administer β-caryophyllene or vehicle orally Administer β-caryophyllene or vehicle orally Group animals->Administer β-caryophyllene or vehicle orally Treatment Inject carrageenan into the plantar surface of the right hind paw Inject carrageenan into the plantar surface of the right hind paw Administer β-caryophyllene or vehicle orally->Inject carrageenan into the plantar surface of the right hind paw 1 hour post-treatment Measure paw volume at specified time intervals Measure paw volume at specified time intervals Inject carrageenan into the plantar surface of the right hind paw->Measure paw volume at specified time intervals e.g., 1, 2, 3, 4 hours

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animal Preparation: Male Swiss mice are acclimatized for at least one week before the experiment. They are then randomly assigned to control and treatment groups.

  • Dosing: β-caryophyllene (e.g., 5 or 10 mg/kg) is administered orally. The control group receives the vehicle.

  • Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

MPTP-Induced Parkinson's Disease Model

This model is used to evaluate the neuroprotective effects of compounds against dopaminergic neuron loss.

Methodology:

  • Animal Preparation: Male C57BL/6 mice are used and acclimatized.

  • Dosing: Mice are pretreated with β-caryophyllene (e.g., 10 mg/kg, i.p.) for a specified period.

  • Induction of Neurodegeneration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce Parkinson's-like symptoms and dopaminergic neuron loss.[3]

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod and pole test.

  • Neurochemical and Histological Analysis: After the behavioral tests, the brains are collected for analysis. The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum is quantified to assess dopaminergic neuron survival. Levels of inflammatory cytokines are also measured.[3]

Signaling Pathways of β-Caryophyllene

β-caryophyllene exerts its therapeutic effects through the modulation of several key signaling pathways.

CB2R-Mediated Anti-Inflammatory Pathway

Activation of the CB2 receptor by β-caryophyllene leads to the suppression of pro-inflammatory signaling cascades.

G β-Caryophyllene β-Caryophyllene CB2 Receptor CB2 Receptor β-Caryophyllene->CB2 Receptor activates NF-κB Pathway NF-κB Pathway CB2 Receptor->NF-κB Pathway inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->NF-κB Pathway activates Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) promotes transcription

Caption: β-Caryophyllene's anti-inflammatory signaling via the CB2 receptor.

Neuroprotective Signaling Cascade

In neurodegenerative models, β-caryophyllene's activation of CB2R and subsequent pathways leads to reduced neuroinflammation and neuronal protection.

G β-Caryophyllene β-Caryophyllene CB2 Receptor CB2 Receptor β-Caryophyllene->CB2 Receptor activates PPARγ PPARγ CB2 Receptor->PPARγ activates Microglia Activation Microglia Activation CB2 Receptor->Microglia Activation inhibits Neuronal Survival Neuronal Survival CB2 Receptor->Neuronal Survival promotes PPARγ->Microglia Activation inhibits Pro-inflammatory Mediators Pro-inflammatory Mediators Microglia Activation->Pro-inflammatory Mediators releases Pro-inflammatory Mediators->Neuronal Survival decreases

Caption: Neuroprotective signaling pathways of β-caryophyllene.

The extensive in vivo data for β-caryophyllene demonstrates its significant therapeutic potential as an anti-inflammatory and neuroprotective agent. Its selective activation of the CB2 receptor provides a clear mechanistic rationale for these effects. While further research is required to determine if (-)-Clovene shares a similar pharmacological profile, the findings for β-caryophyllene provide a strong foundation and a valuable comparative framework for the preclinical evaluation of this and other related sesquiterpenes. The experimental models and pathways detailed in this guide can serve as a blueprint for future investigations into the therapeutic utility of this class of natural compounds.

References

Validation

Benchmarking Modern (-)-Clovene Synthesis Against Foundational Routes: A Comparative Analysis

The quest for efficient and stereoselective methods to synthesize complex natural products like (-)-clovene continues to drive innovation in organic chemistry. This guide provides a comparative analysis of contemporary s...

Author: BenchChem Technical Support Team. Date: December 2025

The quest for efficient and stereoselective methods to synthesize complex natural products like (-)-clovene continues to drive innovation in organic chemistry. This guide provides a comparative analysis of contemporary synthetic strategies for (-)-clovene and its analogues against seminal published routes. By examining key metrics such as overall yield, step count, and strategic efficiency, this document serves as a resource for researchers in natural product synthesis and drug development to evaluate the evolution of synthetic approaches to this intriguing tricyclic sesquiterpene.

Historical Syntheses of (±)-Clovene

The initial forays into the total synthesis of clovene established the foundational strategies for constructing its challenging bridged ring system. These early routes, while groundbreaking for their time, often involved lengthy sequences and lacked enantiocontrol, yielding the racemic mixture (±)-clovene.

Doyle, Parker, and Raphael (1965): A Robinson Annulation/Dieckmann Condensation Approach

One of the earliest successful total syntheses of (±)-clovene was reported in 1965, employing a strategy centered around classic ring-forming reactions.[1] The synthesis commenced with a Robinson annulation to construct a key bicyclic intermediate, which then underwent a Dieckmann condensation to forge the tricyclic core of the clovene skeleton. While the full experimental details on overall yield were not explicitly stated in a consolidated manner in the original publication, this multi-step sequence laid the groundwork for future synthetic endeavors.

Schultz and Dittami (1983): An Intramolecular Alkylation Strategy

In 1983, Schultz and Dittami reported a formal total synthesis of (±)-clovene that utilized an intramolecular alkylation of a bicyclo[3.3.1]nonane system to construct the characteristic bridged framework. This approach provided a more direct method for assembling the core structure. The synthesis was accomplished in approximately 12 steps with an overall yield of around 1.5%.

Funk and Abelman (1988): A Ketene (B1206846) [2+2] Cycloaddition/Ring Expansion Strategy

A notable advancement in the synthesis of (±)-clovene was introduced by Funk and Abelman in 1988, featuring an intramolecular [2+2] cycloaddition of a ketene with an olefin, followed by a ring expansion of the resulting cyclobutanone (B123998). This elegant strategy offered a novel and efficient means to access the clovene skeleton. The synthesis was completed in 11 steps with an overall yield of approximately 2.3%.

Modern Enantioselective Syntheses of Clovene Congeners

Contemporary synthetic efforts have shifted towards asymmetric approaches to access the enantiopure (-)-clovene and its derivatives, driven by the need for stereochemically pure compounds for biological evaluation. These modern routes often employ powerful new catalytic methods to achieve high levels of stereocontrol.

Yang et al. (2017): Asymmetric Synthesis of (-)-Clovan-2,9-dione

A significant recent contribution is the asymmetric total synthesis of (-)-clovan-2,9-dione by Yang and coworkers in 2017.[1] This synthesis showcases a Rh(I)-catalyzed intramolecular [3+2+1] cycloaddition of an yne-vinylcyclopropane with carbon monoxide to rapidly construct a key bicyclic intermediate with excellent enantioselectivity. Subsequent intramolecular aldol (B89426) reaction and further transformations furnished the target molecule. This enantioselective synthesis was achieved in 15 steps with an overall yield of 3.4%.

Zhang and Newhouse (2023): A Machine Learning-Guided Approach to Clovan-2,9-dione

Pushing the boundaries of synthetic planning, Zhang and Newhouse recently reported a machine learning-guided total synthesis of clovan-2,9-dione. By leveraging computational models to predict the feasibility of a key radical cyclization, they developed a highly efficient and concise route. This innovative approach highlights the potential of integrating artificial intelligence into the design of complex molecule syntheses. Their machine learning-informed strategy enabled the synthesis of (±)-clovan-2,9-dione in a remarkably short 5 steps with an overall yield of 9%.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the discussed syntheses, providing a clear comparison of their efficiencies.

SynthesisTarget MoleculeKey StrategyNumber of StepsOverall Yield (%)Stereochemistry
Doyle, Parker, and Raphael (1965)(±)-CloveneRobinson Annulation / Dieckmann Condensation>15Not explicitly statedRacemic
Schultz and Dittami (1983)(±)-CloveneIntramolecular Alkylation~12~1.5Racemic
Funk and Abelman (1988)(±)-CloveneKetene [2+2] Cycloaddition / Ring Expansion11~2.3Racemic
Yang et al. (2017)(-)-Clovan-2,9-dioneRh(I)-catalyzed [3+2+1] Cycloaddition153.4Enantioselective
Zhang and Newhouse (2023)(±)-Clovan-2,9-dioneMachine Learning-Guided Radical Cyclization59.0Racemic

Experimental Protocols for Key Transformations

Detailed experimental procedures for the cornerstone reactions of each synthesis are provided below to facilitate replication and further development.

Funk and Abelman (1988): Intramolecular Ketene [2+2] Cycloaddition

A solution of the requisite acid chloride in anhydrous toluene (B28343) is added dropwise to a refluxing solution of triethylamine (B128534) in toluene. The reaction mixture is heated at reflux for several hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to afford the cyclobutanone product.

Yang et al. (2017): Rh(I)-Catalyzed [3+2+1] Cycloaddition

To a solution of the yne-vinylcyclopropane substrate in 1,2-dichloroethane (B1671644) is added [Rh(CO)2Cl]2. The reaction vessel is then charged with carbon monoxide (balloon pressure) and heated at the specified temperature until the starting material is consumed as monitored by TLC. The solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography to yield the bicyclic enone.

Zhang and Newhouse (2023): Radical Cyclization

To a solution of the radical precursor in degassed toluene is added a radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu3SnH) at room temperature. The reaction mixture is then heated to the appropriate temperature for several hours. After cooling, the solvent is removed in vacuo, and the crude product is purified by flash chromatography to give the cyclized product.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations of the benchmarked synthetic routes.

Funk_1988_Clovene_Synthesis A Starting Material B Acid Chloride Formation A->B C Intramolecular Ketene [2+2] Cycloaddition B->C D Cyclobutanone Intermediate C->D E Ring Expansion D->E F Functional Group Manipulations E->F G (±)-Clovene F->G

Caption: Synthetic workflow for the Funk and Abelman (1988) synthesis of (±)-clovene.

Yang_2017_Clovanedione_Synthesis A Chiral Starting Material B Yne-vinylcyclopropane Substrate Synthesis A->B C Rh(I)-catalyzed [3+2+1] Cycloaddition B->C D Enantioenriched Bicyclic Intermediate C->D E Intramolecular Aldol Reaction D->E F Further Transformations E->F G (-)-Clovan-2,9-dione F->G

Caption: Asymmetric synthesis of (-)-clovan-2,9-dione by Yang et al. (2017).

Zhang_Newhouse_2023_Clovanedione_Synthesis A Commercially Available Starting Material B Substrate Synthesis (4 steps) A->B C Machine Learning-Predicted Radical Cyclization B->C D (±)-Clovan-2,9-dione C->D

Caption: Machine learning-guided synthesis of (±)-clovan-2,9-dione by Zhang and Newhouse (2023).

References

Safety & Regulatory Compliance

Safety

Prudent Disposal of (-)-Clovene: A Guide for Laboratory Professionals

The proper management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. For a compound like (-)-Clovene, a sesquiterpene hydrocarbon, a structured and cautious...

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. For a compound like (-)-Clovene, a sesquiterpene hydrocarbon, a structured and cautious approach to waste management is essential. This guide provides a detailed operational plan for the safe handling and disposal of (-)-Clovene.

I. (-)-Clovene: Chemical and Physical Properties

A summary of the available quantitative data for (-)-Clovene is presented below. This information is crucial for the initial characterization of the waste and in determining the appropriate handling and disposal protocols.

PropertyValueSource
Molecular Formula C₁₅H₂₄PubChem
Molecular Weight 204.35 g/mol PubChem
Appearance Not specified; likely a liquid or oil
Boiling Point 261.00 to 263.00 °CThe Good Scents Company
Specific Gravity 0.930 g/cm³ at 25 °CThe Good Scents Company
Water Solubility 0.1565 mg/L at 25 °C (estimated)The Good Scents Company
GHS Classification Not availableThe Good Scents Company
Toxicity Data Not determinedThe Good Scents Company

II. Pre-Disposal and Handling Precautions

Given that (-)-Clovene is a hydrocarbon and likely flammable, and that some sesquiterpenes can cause skin irritation, the following personal protective equipment (PPE) and handling precautions are mandatory:

  • Safety Glasses or Goggles: To protect from splashes.

  • Chemical-Resistant Gloves: Nitrile or other appropriate gloves should be worn to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

  • Ventilation: All handling of (-)-Clovene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any vapors.

III. Step-by-Step Disposal Protocol for (-)-Clovene

In the absence of a specific SDS, (-)-Clovene waste must be managed as a hazardous chemical waste through a licensed disposal company. The following procedure outlines the required steps:

  • Waste Identification and Segregation:

    • Pure, unused, or expired (-)-Clovene should be collected in a dedicated, leak-proof, and chemically compatible waste container.

    • Do not mix (-)-Clovene with other waste streams unless explicitly permitted by your institution's EHS department. Halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Container Labeling:

    • The waste container must be clearly and securely labeled as "Hazardous Waste."

    • The label must include the chemical name "(-)-Clovene," the approximate quantity, and the date of accumulation.

    • Indicate the potential hazards, such as "Flammable" and "Potential Skin Irritant."

  • Waste Accumulation and Storage:

    • Ensure the waste container is tightly sealed to prevent spills and the escape of vapors.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from sources of ignition and incompatible materials.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with (-)-Clovene, such as pipette tips, contaminated gloves, and absorbent paper, should also be disposed of as hazardous solid waste.

    • Collect these materials in a designated, labeled, and sealed waste bag or container.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Provide the EHS department with all available information regarding the waste, including its name and quantity.

Prohibited Disposal Methods:

  • Drain Disposal: Under no circumstances should (-)-Clovene or its containers be disposed of down the sanitary sewer. Its low water solubility and potential toxicity can harm aquatic life and interfere with wastewater treatment processes.

  • Regular Trash: Uncontrolled disposal in regular trash can lead to environmental contamination and potential exposure to custodial staff.

IV. Experimental Workflows and Logical Diagrams

The following diagram illustrates the logical decision-making process for the proper disposal of a laboratory chemical like (-)-Clovene, for which a specific Safety Data Sheet is unavailable.

Disposal_Workflow cluster_prep Pre-Disposal Assessment cluster_characterize Waste Characterization cluster_procedure Disposal Procedure start Chemical for Disposal: (-)-Clovene sds_check SDS Available with Disposal Instructions? start->sds_check sds_no No Specific SDS Found sds_check->sds_no No sds_yes Follow SDS Protocol sds_check->sds_yes Yes chem_class Identify Chemical Class: Sesquiterpene Hydrocarbon sds_no->chem_class hazards Assess Potential Hazards: - Flammable (Hydrocarbon) - Potential Skin Irritant (Sesquiterpene) - Low Water Solubility chem_class->hazards ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat hazards->ppe collect_liquid Collect Liquid Waste in Labeled, Sealed Container ppe->collect_liquid collect_solid Collect Contaminated Solids Separately ppe->collect_solid storage Store in Designated Satellite Accumulation Area collect_liquid->storage collect_solid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs

Caption: Disposal decision workflow for a chemical with limited safety data.

This structured approach ensures that even with incomplete information, the disposal of (-)-Clovene is handled in a manner that prioritizes safety and environmental responsibility. Always defer to the specific guidelines and procedures established by your institution's Environmental Health and Safety department.

Handling

Essential Safety and Operational Guide for Handling (-)-Clovene

For Immediate Use by Laboratory Personnel This guide provides crucial safety and logistical information for the handling of (-)-Clovene (CAS 469-92-1). Due to the limited availability of comprehensive safety data for thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This guide provides crucial safety and logistical information for the handling of (-)-Clovene (CAS 469-92-1). Due to the limited availability of comprehensive safety data for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. All personnel must treat (-)-Clovene as a substance with unknown potential hazards.

Personal Protective Equipment (PPE)

Engineering controls, such as a certified chemical fume hood, are the primary means of exposure control. The following table outlines the minimum recommended PPE for handling (-)-Clovene.

PPE CategoryMinimum RequirementRecommended for Higher Exposure Potential (e.g., weighing, preparing solutions, transfers)
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields.Chemical splash goggles and a full-face shield.
Hand Protection Chemically resistant nitrile gloves (minimum thickness of 4 mil).Double-gloving with two pairs of nitrile gloves.
Body Protection A fully buttoned, long-sleeved laboratory coat.A chemical-resistant apron worn over a laboratory coat.
Respiratory Protection Not generally required if handled exclusively within a certified chemical fume hood.In the absence of a fume hood or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling:

  • Conduct a pre-work hazard assessment.
  • Ensure a chemical spill kit is readily accessible.
  • Verify that the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents before handling (-)-Clovene.

2. Handling (-)-Clovene:

  • All handling of (-)-Clovene, including weighing and transfers, must be conducted within a certified chemical fume hood.[1]
  • Use personal protective equipment as specified in the table above.
  • Avoid the formation of dust and aerosols.[1]
  • Keep the container tightly closed when not in use.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with (-)-Clovene.
  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan
  • Waste Characterization: All waste contaminated with (-)-Clovene must be treated as hazardous waste.

  • Containerization: Collect all liquid and solid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of waste through your institution's hazardous waste management program. Do not dispose of (-)-Clovene down the drain or in regular trash.

Emergency Procedures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[1] Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal.

Visual Aid: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling (-)-Clovene.

PPE_Selection_Workflow start Start: Prepare to Handle (-)-Clovene fume_hood Is a certified chemical fume hood available? start->fume_hood handle_in_hood Conduct all manipulations in the fume hood fume_hood->handle_in_hood Yes no_hood STOP Do not proceed without proper engineering controls fume_hood->no_hood No base_ppe Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat handle_in_hood->base_ppe risk_assessment Assess potential for splashes or aerosols base_ppe->risk_assessment enhanced_ppe Enhanced PPE: - Chemical Goggles - Face Shield - Double Gloves - Chemical Apron risk_assessment->enhanced_ppe High Potential end Proceed with Experiment risk_assessment->end Low Potential enhanced_ppe->end

Caption: PPE selection workflow for handling (-)-Clovene.

References

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